molecular formula C11H11ClO3 B1208280 Ethyl 3-(4-chlorophenyl)-3-oxopropanoate CAS No. 2881-63-2

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No.: B1208280
CAS No.: 2881-63-2
M. Wt: 226.65 g/mol
InChI Key: DGCZHKABHPDNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406743. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCZHKABHPDNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183001
Record name Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2881-63-2
Record name Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2881-63-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZENEPROPANOIC ACID, 4-CHLORO-BETA-OXO-, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6EC2D6ZXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, mechanism, and applications of ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical research. The document provides a comprehensive overview of its preparation via Claisen condensation, including detailed experimental protocols, quantitative data, and spectroscopic characterization. Furthermore, it explores the relevance of this structural motif in the development of antiviral therapeutics, using a dengue virus inhibitor as a case study for its mechanism of action.

Core Synthesis: The Crossed Claisen Condensation

The principal synthetic route to this compound is a crossed Claisen condensation. This reaction forms a carbon-carbon bond between two different esters in the presence of a strong base, yielding a β-keto ester.[1] The most common variations involve the reaction of either 4-chloroacetophenone with diethyl carbonate or ethyl 4-chlorobenzoate with ethyl acetate.

General Reaction Scheme:

Synthesis Mechanism

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium hydride or sodium ethoxide, deprotonates the α-carbon of the more acidic ester (or ketone in the case of 4-chloroacetophenone), forming a nucleophilic enolate.[1][2]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester.[3]

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.[3]

  • Elimination: The intermediate collapses, eliminating an alkoxide or other suitable leaving group to form the final β-keto ester.[3]

Claisen_Condensation_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2 & 3: Nucleophilic Attack & Intermediate cluster_elimination Step 4: Elimination start Ethyl Acetate enolate Enolate (Nucleophile) start->enolate Deprotonation ester Ethyl 4-chlorobenzoate (Electrophile) enolate->ester Nucleophilic Attack base Base (e.g., NaOEt) base->start intermediate Tetrahedral Intermediate ester->intermediate product This compound intermediate->product Elimination leaving_group Ethoxide

Caption: General mechanism of the Crossed Claisen Condensation.

Experimental Protocols

Two primary, well-documented methods for the synthesis of this compound are presented below.

Method 1: From 4-Chloroacetophenone and Diethyl Carbonate

This method utilizes a strong base like sodium hydride to deprotonate the methyl group of 4-chloroacetophenone, which then acts as the nucleophile.[4]

Experimental Procedure: [4]

  • A suspension of sodium hydride (34 g, 55% in mineral oil, washed twice with diethyl ether) in 400 ml of diethyl carbonate is prepared in a reaction vessel under an inert atmosphere.

  • The suspension is cooled to ice bath temperature.

  • A solution of 4-chloroacetophenone (96.6 g) in 300 ml of diethyl carbonate is added dropwise to the cooled suspension.

  • The reaction mixture is stirred at room temperature for 2 days.

  • The resulting dark solution is quenched by the addition of crushed ice.

  • The pH is adjusted to 6-7 with 5N hydrochloric acid.

  • The mixture is diluted with diethyl ether, and the organic layer is separated.

  • The organic phase is washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the oily product.

Method 2: From Ethyl 4-chlorobenzoate and Ethyl Acetate

This classic crossed Claisen condensation uses a non-nucleophilic strong base to favor the formation of the desired product by deprotonating ethyl acetate.[1]

Experimental Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (10 mmol) in small pieces to absolute ethanol (10 mL). Allow the reaction to proceed until all the sodium has dissolved.

  • To the freshly prepared sodium ethoxide solution, add ethyl 4-chlorobenzoate (10 mmol).

  • Add ethyl acetate (10 mmol) dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the mixture is cooled to room temperature and neutralized with a dilute solution of hydrochloric acid.

  • The product is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes typical reaction parameters and reported yields for the synthesis of this compound and a related compound.

Starting Material 1Starting Material 2BaseSolventTemperatureTimeYieldReference
4-ChloroacetophenoneDiethyl CarbonateSodium HydrideDiethyl Carbonate0°C to RT2 daysOily Product (Yield not specified)[4]
Ethyl p-chlorobenzoyl chlorideEthyl acetoacetateSodium HydroxideBenzene/Water5°C to 35°C3 hours38% (of crude product)[5]
3-ChloroacetophenoneDiethyl OxalateSodium EthoxideEthanolRT to 80°COvernightNot specified[6]

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic methods.

  • ¹H-NMR (300MHz, CDCl₃): δ 7.60 (d, J = 7.4 Hz, 2H), 7.43-7.41 (m, 2H), 4.18 (q, J = 7.1 Hz, 2H), 4.03 (s, 2H), 1.23 (t, J = 7.1 Hz, 3H). The spectrum also shows signals for the enol form: 5.54 (s, 1H, enol-CH=C), 12.45 (s, 1H, enol-OH).[7]

  • ¹³C-NMR: Spectral data is available in public databases such as PubChem.[8]

  • IR Spectroscopy: Characteristic peaks for the carbonyl groups (ketone and ester) are expected in the range of 1650-1750 cm⁻¹.

Application in Drug Development: Dengue Virus Inhibition

The 4-chlorophenyl-3-oxopropanoate scaffold is a valuable building block in the synthesis of more complex molecules with therapeutic potential. A notable example is its relevance to the development of inhibitors of the dengue virus (DENV). The pan-serotype DENV inhibitor, JNJ-A07, while not directly synthesized from the title compound, features a structurally related 2-(4-chlorophenyl)acetyl moiety, highlighting the importance of this chemical motif.

JNJ-A07 acts by an allosteric mechanism, targeting the interaction between the viral non-structural proteins NS3 and NS4B.[9] This interaction is crucial for the formation of the viral replication complex. By inhibiting this protein-protein interaction, JNJ-A07 effectively blocks the biogenesis of vesicle packets, which are the sites of DENV RNA replication.[10][11][12]

Dengue_Inhibition cluster_virus Dengue Virus Replication Cycle cluster_drug Mechanism of JNJ-A07 NS3 NS3 Protease/Helicase ReplicationComplex Viral Replication Complex (Vesicle Packet Formation) NS3->ReplicationComplex Interaction NS4B NS4B Protein NS4B->ReplicationComplex Interaction RNA_Replication Viral RNA Replication ReplicationComplex->RNA_Replication Enables JNJA07 JNJ-A07 (NS4B Inhibitor) Inhibition Inhibition of NS3-NS4B Interaction JNJA07->Inhibition Inhibition->ReplicationComplex Blocks Formation

Caption: Mechanism of action of the Dengue virus inhibitor JNJ-A07.

The synthesis of such complex molecules often involves a multi-step workflow where intermediates like this compound are crucial.

Drug_Discovery_Workflow start Starting Materials (e.g., 4-chloroacetophenone) intermediate This compound start->intermediate Claisen Condensation modification Further Chemical Modifications intermediate->modification Multi-step Synthesis api Active Pharmaceutical Ingredient (API) (e.g., JNJ-A07 analogue) modification->api formulation Drug Formulation api->formulation preclinical Preclinical Studies formulation->preclinical clinical Clinical Trials preclinical->clinical

Caption: General workflow for the use of intermediates in drug discovery.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a β-keto ester, is a significant chemical intermediate in the synthesis of a variety of heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry and drug development. Its structural features, including an aromatic ring, a ketone, and an ester functional group, provide multiple reaction sites for chemical modifications, making it a versatile building block for the synthesis of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in the development of pharmacologically active agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

Identification
PropertyValue
IUPAC Name This compound[1]
Synonyms Ethyl (4-chlorobenzoyl)acetate, Ethyl 3-(4-chlorophenyl)-3-oxo-propionate, Benzenepropanoic acid, 4-chloro-β-oxo-, ethyl ester[1]
CAS Number 2881-63-2[1]
Molecular Formula C₁₁H₁₁ClO₃[1]
Molecular Weight 226.66 g/mol [2]
Physicochemical Properties
PropertyValue
Physical State Oily liquid
Boiling Point 269 °C (predicted)[2]
Density 1.218 g/mL[2]
Solubility Data not available

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

TechniqueKey Features
¹³C NMR Spectral data available in spectral databases.[1]
IR Spectral data available in spectral databases.[1]
Mass Spectrometry (GC-MS) The NIST library contains the GC-MS data for this compound, with a top peak at m/z 139.[1]

Synthesis and Purification

Synthesis Protocol: Claisen Condensation

This compound can be synthesized via a Claisen condensation reaction between 4-chloroacetophenone and diethyl carbonate using a strong base such as sodium hydride.[3]

Experimental Protocol:

  • Preparation of the Base Suspension: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend sodium hydride (55% in mineral oil, washed with diethyl ether) in diethyl carbonate under an inert atmosphere.

  • Reaction Initiation: Cool the suspension in an ice bath.

  • Addition of Starting Material: Add a solution of 4-chloroacetophenone in diethyl carbonate dropwise to the cooled suspension.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 days.

  • Work-up: Quench the reaction by carefully adding crushed ice. Acidify the mixture to a pH of 6-7 with 5N hydrochloric acid.

  • Extraction: Dilute the mixture with diethyl ether and separate the organic layer. Wash the organic phase with a saturated aqueous sodium chloride solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the oily product.[3]

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-Chloroacetophenone 4-Chloroacetophenone Reaction Reaction 4-Chloroacetophenone->Reaction Diethyl Carbonate Diethyl Carbonate Diethyl Carbonate->Reaction Sodium Hydride Sodium Hydride Sodium Hydride->Reaction Ice Bath Ice Bath Ice Bath->Reaction Room Temperature (2 days) Room Temperature (2 days) Room Temperature (2 days)->Reaction Quenching with Ice Quenching with Ice Work-up Work-up Quenching with Ice->Work-up Acidification (HCl) Acidification (HCl) Acidification (HCl)->Work-up Solvent Extraction (Diethyl Ether) Solvent Extraction (Diethyl Ether) Solvent Extraction (Diethyl Ether)->Work-up Washing (NaCl solution) Washing (NaCl solution) Washing (NaCl solution)->Work-up Drying (Na2SO4) Drying (Na2SO4) Drying (Na2SO4)->Work-up Solvent Removal Solvent Removal Solvent Removal->Work-up Reaction->Work-up This compound This compound Work-up->this compound G This compound This compound Reaction Cyclocondensation This compound->Reaction Pyrazole Derivative Pyrazole Derivative Reaction->Pyrazole Derivative Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Reaction G This compound This compound Reaction Cyclocondensation This compound->Reaction Pyrimidine Derivative Pyrimidine Derivative Reaction->Pyrimidine Derivative Amidine/Urea/Thiourea Amidine/Urea/Thiourea Amidine/Urea/Thiourea->Reaction

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. This compound exists as a mixture of keto and enol tautomers, which is reflected in its NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

TautomerChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Keto1.24t3H-CH₃
3.95s2H-CH₂- (keto)
4.17 - 4.29m2H-O-CH₂-
7.45d, J = 8.5 Hz2HAr-H
7.88d, J = 8.6 Hz2HAr-H
Enol5.62s1H=CH- (enol)
12.56s1H-OH (enol)

Note: The integration values reflect the relative abundance of each tautomer in the sample.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmTentative Assignment
14.1-CH₃
45.8-CH₂- (keto)
61.6-O-CH₂-
90.8=CH- (enol)
128.9Ar-CH
129.5Ar-CH
134.4Ar-C (ipso)
139.7Ar-C-Cl
167.3Ester C=O
174.9Enol C-OH
190.8Ketone C=O

Note: Specific peak assignments for all carbons require further 2D NMR experiments. The provided assignments are based on typical chemical shift ranges.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3100Aromatic C-H stretch
~2980Aliphatic C-H stretch
~1740C=O stretch (ester)
~1680C=O stretch (ketone)
~1600C=C stretch (aromatic and enol)
~1200C-O stretch (ester)
~830C-Cl stretch (aromatic)

Note: The IR spectrum will show broadness in the O-H region for the enol form and distinct carbonyl peaks for both tautomers.

Table 4: Mass Spectrometry Data for this compound

m/zProposed Fragment Ion
226/228[M]⁺ (Molecular ion)
181/183[M - C₂H₅O]⁺
153/155[M - C₂H₅OCO]⁺
139/141[ClC₆H₄CO]⁺
111/113[ClC₆H₄]⁺

Note: The presence of chlorine results in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via a direct insertion probe or gas chromatography (GC) inlet.

  • Instrumentation: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Rate: 1 scan/s.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine-containing fragments was used to confirm their elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification H_NMR 1H NMR Purification->H_NMR C_NMR 13C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Functional_Groups Functional Groups IR->Functional_Groups Molecular_Formula_Weight Molecular Formula & Weight MS->Molecular_Formula_Weight Structure_Confirmation Structure Confirmation Proton_Env->Structure_Confirmation Carbon_Backbone->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Formula_Weight->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. The document details the quantitative spectral data, outlines the experimental methodology for its acquisition, and presents a visual representation of the molecular structure with proton assignments to facilitate interpretation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer. The resulting data are summarized in the table below.

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
Ar-H (ortho to C=O)7.88Doublet (d)8.62H
Ar-H (meta to C=O)7.45Doublet (d)8.52H
-OCH₂CH₃4.29-4.17Multiplet (m)-2H
-C(O)CH₂C(O)-3.95Singlet (s)-2H
-OCH₂CH₃1.24Triplet (t)7.13H

Spectral Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: The two doublets in the downfield region at 7.88 ppm and 7.45 ppm are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at a higher chemical shift (7.88 ppm), while the protons meta to the carbonyl group are found at a slightly lower chemical shift (7.45 ppm). The coupling constants of 8.6 Hz and 8.5 Hz are typical for ortho-coupling in aromatic systems.

  • Ethyl Ester Protons: The ethyl group of the ester functionality gives rise to a multiplet between 4.29-4.17 ppm and a triplet at 1.24 ppm. The multiplet corresponds to the methylene protons (-OCH₂-) adjacent to the ester oxygen, and its complex splitting pattern is likely due to coupling with the adjacent methyl protons. The triplet at 1.24 ppm is assigned to the terminal methyl protons (-CH₃) and is split by the neighboring methylene protons.

  • Methylene Protons: The singlet at 3.95 ppm is assigned to the active methylene protons situated between the two carbonyl groups (-C(O)CH₂C(O)-). The absence of coupling indicates that there are no adjacent protons.

Experimental Protocol

The following protocol outlines the methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • A sample of Ethyl 3-oxo-3-(4-chlorophenyl)propanoate is dissolved in deuterated chloroform (CDCl₃).

  • Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

2. Instrumentation:

  • A 300 MHz NMR spectrometer is used for data acquisition.

3. Data Acquisition:

  • The ¹H NMR spectrum is recorded at room temperature.

  • Standard acquisition parameters are used to obtain a high-resolution spectrum.

4. Data Processing:

  • The raw data (Free Induction Decay) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the TMS signal at 0.0 ppm.

  • Signal integration is performed to determine the relative number of protons for each signal.

Molecular Structure and Proton Assignments

G cluster_mol C1 C C2 C C1->C2 C_keto C C1->C_keto C3 C C2->C3 H_ortho1 H C2->H_ortho1 C4 C C3->C4 H_meta1 H C3->H_meta1 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 H_meta2 H C5->H_meta2 C6->C1 H_ortho2 H C6->H_ortho2 O_keto O C_keto->O_keto CH2_active CH₂ C_keto->CH2_active C_ester C CH2_active->C_ester O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 CH2_ethyl CH₂ O_ester2->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl label_ortho Ar-H (ortho) label_meta Ar-H (meta) label_active -CH₂- label_ethyl_ch2 -OCH₂- label_ethyl_ch3 -CH₃

Caption: Molecular structure of this compound with proton assignments.

An In-depth Technical Guide to the ¹³C NMR of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. The following sections detail the predicted ¹³C NMR data, a comprehensive experimental protocol for its acquisition, and the synthesis of the title compound.

Predicted ¹³C NMR Data

The predicted chemical shifts for this compound are based on the analysis of structurally similar compounds, including ethyl benzoylacetate and substituted benzoic acid derivatives. The chlorine atom on the phenyl ring is expected to have a notable effect on the chemical shifts of the aromatic carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom LabelPredicted Chemical Shift (ppm)Multiplicity (Proton Decoupled)
C1~167Singlet
C2~62Singlet
C3~14Singlet
C4~45Singlet
C5~192Singlet
C6~135Singlet
C7~129Singlet
C8~129Singlet
C9~140Singlet

Note: These are predicted values and may vary slightly from experimentally determined shifts.

Chemical Structure and Atom Labeling

The following diagram illustrates the chemical structure of this compound with the carbon atoms labeled for reference to the NMR data table.

Caption: Structure of this compound.

Experimental Protocols

The following is a general protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.[1][2]

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹³C NMR spectrum should be acquired on a spectrometer operating at a frequency of 75 to 125 MHz for the carbon nucleus.[2]

  • Lock the spectrometer on the deuterium signal of the chosen solvent.

  • Shim the magnetic field to achieve homogeneity.

  • A standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments) should be used.[1]

  • Set the number of scans (ns) to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

  • Employ a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[1] For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons) is necessary.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).[1]

  • Phase the resulting spectrum.[1]

  • Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]

  • Perform baseline correction.[1]

Synthesis of this compound

The synthesis of the title compound can be achieved via a Claisen condensation reaction.[3]

Workflow for the Synthesis of this compound

G Synthesis Workflow A 4-Chloroacetophenone + Diethyl carbonate C Reaction Mixture (Ice bath, then RT for 2 days) A->C B Sodium Hydride (NaH) B->C D Quenching with Crushed Ice and HCl C->D E Extraction with Diethyl Ether D->E F Washing with Saturated NaCl solution E->F G Drying over Anhydrous Na2SO4 F->G H Removal of Solvents G->H I This compound (Oily product) H->I

References

Mass Spectrometry of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a molecule of interest in various chemical and pharmaceutical research fields. This document details its fragmentation patterns, provides a structured summary of its mass spectral data, and outlines a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Core Data Presentation

The mass spectrum of this compound is characterized by distinct fragmentation patterns resulting from its molecular structure, which includes a 4-chlorophenyl group, a keto group, and an ethyl ester moiety. The presence of a chlorine atom results in characteristic isotopic patterns for chlorine-containing fragments, with peaks at m/z and m/z+2 in an approximate 3:1 ratio.

Table 1: Key Mass Spectral Data for this compound

m/zProposed Fragment IonRelative Abundance (Estimated)
226/228[C₁₁H₁₁ClO₃]⁺• (Molecular Ion)Low
181[C₁₁H₁₀O₃]⁺•Moderate
153/155[C₈H₆ClO]⁺Moderate
139/141[C₇H₄ClO]⁺High
111/113[C₆H₄Cl]⁺High
75[C₆H₃]⁺Moderate

Fragmentation Pathways

The fragmentation of this compound upon electron ionization (EI) is primarily driven by the cleavage of bonds adjacent to the carbonyl groups and the aromatic ring. The major fragmentation pathways are illustrated below.

fragmentation_pathway M [C₁₁H₁₁ClO₃]⁺• m/z 226/228 Molecular Ion F1 [C₇H₄ClO]⁺ m/z 139/141 4-chlorobenzoyl cation M->F1 α-cleavage F2 [C₆H₄Cl]⁺ m/z 111/113 4-chlorophenyl cation F1->F2 Loss of CO F3 [C₆H₃]⁺ m/z 75 F2->F3 Loss of HCl F4 Loss of •OCH₂CH₃ F5 Loss of CO F6 Loss of Cl•

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector.

  • Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan.

3. Data Analysis

  • Software: Utilize the instrument's data acquisition and analysis software (e.g., Agilent MassHunter) to process the chromatograms and mass spectra.

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time.

  • Mass Spectrum Analysis: Extract the mass spectrum for the identified peak and compare it with reference spectra or interpret the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weighing and Dissolution P2 Serial Dilution P1->P2 P3 Transfer to Autosampler Vial P2->P3 A1 Injection into GC P3->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Chromatogram Generation A4->D1 D2 Mass Spectrum Extraction D1->D2 D3 Data Interpretation D2->D3

Caption: General experimental workflow for GC-MS analysis.

IR spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

For researchers, scientists, and drug development professionals, understanding the molecular characteristics of pharmaceutical intermediates is paramount. This compound, a key building block in the synthesis of various bioactive molecules, possesses a unique infrared (IR) spectral signature defined by its constituent functional groups. This guide provides a detailed analysis of its expected IR spectrum, a comprehensive experimental protocol for spectral acquisition, and a visualization of its molecular structure.

Predicted Infrared Spectral Data

While experimental spectral data for this compound is not publicly available, a theoretical IR spectrum can be constructed based on the characteristic vibrational frequencies of its functional groups: an aromatic ketone, an ester, and the influence of the chlorine substituent on the phenyl ring. The expected absorption peaks are summarized in Table 1.

Table 1: Predicted IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100 - 3000MediumC-H StretchAromatic Ring
~2980 - 2850MediumC-H StretchAliphatic (Ethyl group)
~1745 - 1735StrongC=O StretchEster
~1685 - 1665StrongC=O StretchAryl Ketone
~1600 - 1475Medium-WeakC=C StretchAromatic Ring
~1300 - 1000StrongC-O StretchEster
~1100 - 1000StrongC-Cl StretchAryl Halide
~850 - 810StrongC-H Bend (out-of-plane)1,4-disubstituted benzene

Note: The exact wavenumbers can vary based on the sample preparation and the physical state of the compound.

Interpretation of the Spectrum

The is characterized by two distinct carbonyl absorption bands. The ester carbonyl (C=O) stretch is expected at a higher wavenumber (~1745-1735 cm⁻¹) compared to the aryl ketone carbonyl stretch (~1685-1665 cm⁻¹). The conjugation of the ketone with the phenyl ring lowers its vibrational frequency. The spectrum will also feature absorptions corresponding to the C-H stretching of the aromatic ring and the aliphatic ethyl group. The strong absorptions in the fingerprint region, particularly the C-O stretching of the ester and the C-Cl stretching of the aryl halide, are also key identifiers for this molecule.

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound.

3.1. Materials and Equipment

  • This compound sample

  • FTIR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

  • Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

  • Spatula

  • Pipette (if the sample is liquid)

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

3.2. Sample Preparation

The choice of sample preparation depends on the physical state of the compound.

  • For a Liquid Sample (Neat):

    • Ensure the ATR crystal or salt plates are clean by wiping with a lint-free cloth dampened with a suitable solvent and allowing it to fully evaporate.

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal or onto one of the salt plates.

    • If using salt plates, carefully place the second plate on top, spreading the liquid into a thin, uniform film.

  • For a Solid Sample (as a thin film):

    • If the solid has a low melting point, it can be gently warmed until it melts.

    • A small amount of the molten sample can then be applied to the ATR crystal or between salt plates as described for a liquid sample.

3.3. Data Acquisition

  • Background Spectrum: With the empty and clean ATR accessory or salt plates in the sample compartment, run a background scan. This will account for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal or salt plates.

  • Sample Spectrum: Place the prepared sample into the spectrometer.

  • Scan Parameters: Set the spectral range to 4000-400 cm⁻¹. To achieve a good signal-to-noise ratio, co-add 16 to 32 scans.

  • Data Collection: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

3.4. Data Processing and Analysis

  • The resulting spectrum should be baseline-corrected if necessary.

  • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

  • Correlate the observed peaks with the expected vibrational modes as detailed in Table 1 to confirm the identity and purity of the compound.

Visualization of Molecular Structure

A clear understanding of the molecular structure is essential for interpreting the IR spectrum. The following diagram illustrates the connectivity of atoms in this compound.

molecular_structure cluster_phenyl 4-chlorophenyl group cluster_keto Keto group cluster_methylene Methylene group cluster_ester Ethyl ester group C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 O1 O C7->O1 double bond C8 CH₂ C7->C8 C9 C C8->C9 O2 O C9->O2 double bond O3 O C9->O3 C10 CH₂ O3->C10 C11 CH₃ C10->C11

Caption: Molecular structure of this compound.

This technical guide provides a foundational understanding of the IR spectral characteristics of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can effectively utilize IR spectroscopy for the identification and quality control of this important chemical intermediate.

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a β-ketoester of significant interest in synthetic and medicinal chemistry. The equilibrium between the keto and enol tautomers is a critical determinant of the molecule's reactivity, polarity, and potential for biological activity. This document outlines the synthesis of the title compound, details the experimental protocols for characterizing the tautomeric equilibrium using modern spectroscopic techniques, and presents quantitative data to illustrate the influence of environmental factors. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the underlying chemical principles.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds such as this compound, this equilibrium is particularly significant. The presence of two carbonyl groups enhances the acidity of the α-protons, facilitating the formation of the enol tautomer.

The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the nature of substituents on the molecule.[2][3] The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The ability to control and understand this tautomeric balance is crucial for predicting reaction outcomes and designing molecules with specific chemical and pharmacological properties.

Synthesis of this compound

A reliable method for the synthesis of this compound is the Claisen condensation of 4-chloroacetophenone with diethyl carbonate.[4]

Experimental Protocol

To a suspension of sodium hydride (55% in mineral oil, washed with diethyl ether) in diethyl carbonate, a solution of 4-chloroacetophenone in diethyl carbonate is added dropwise at ice bath temperature. The reaction mixture is then stirred at room temperature for 48 hours. Upon completion, the reaction is quenched by the addition of crushed ice, and the pH is adjusted to 6-7 with 5N hydrochloric acid. The product is extracted with diethyl ether, and the organic layer is washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. After removal of the solvents under reduced pressure, this compound is obtained as an oil.[4]

Characterization of the Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, with Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most powerful tool for quantifying the ratio of keto and enol tautomers in solution.[1] The interconversion between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

3.1.1. Experimental Protocol for NMR Analysis

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) at a known concentration (typically 0.1-0.2 M).

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Signal Identification: Identify the characteristic signals for the keto and enol forms.

    • Keto form: The α-methylene protons (-CH₂-) typically appear as a singlet.

    • Enol form: The vinylic proton (=CH-) appears as a singlet, and the enolic hydroxyl proton (-OH) gives a broad singlet at a downfield chemical shift.

  • Integration and Calculation: Integrate the area of a well-resolved signal for the keto form (e.g., the α-methylene protons) and a well-resolved signal for the enol form (e.g., the vinylic proton). The molar ratio of the two tautomers can be calculated from the ratio of the integrated areas, taking into account the number of protons giving rise to each signal.

The equilibrium constant (Keq) is then calculated as:

Keq = [Enol] / [Keto]

3.1.2. Representative ¹H NMR Data

TautomerProtonRepresentative Chemical Shift (δ, ppm) in CDCl₃Representative Chemical Shift (δ, ppm) in DMSO-d₆
Keto α-CH₂~ 4.1~ 4.2
Aromatic-H~ 7.4 - 7.9~ 7.5 - 8.0
Ethyl-CH₂~ 4.2~ 4.1
Ethyl-CH₃~ 1.2~ 1.1
Enol Vinylic =CH~ 6.1~ 6.2
Enolic -OH~ 12.5~ 13.0
Aromatic-H~ 7.4 - 7.8~ 7.5 - 7.9
Ethyl-CH₂~ 4.2~ 4.1
Ethyl-CH₃~ 1.3~ 1.2

Note: Chemical shifts are approximate and can vary based on concentration and exact substitution pattern.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the keto-enol equilibrium as the two tautomers often possess distinct absorption maxima due to differences in their electronic structures. The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form.[7]

3.2.1. Experimental Protocol for UV-Vis Analysis

  • Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

  • Data Acquisition: Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the spectra to identify the absorption maxima corresponding to the keto and enol forms. The relative intensities of these bands can provide qualitative information about the position of the equilibrium.

3.2.2. Representative UV-Vis Absorption Data

The following table provides representative absorption maxima for the keto and enol forms of β-ketoesters.

TautomerElectronic TransitionRepresentative λmax (nm)
Keto n → π~ 280
π → π~ 245
Enol π → π*~ 280 - 320 (solvent dependent)

Note: The exact λmax values are highly dependent on the solvent and the specific molecular structure.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the keto and enol forms by identifying the characteristic vibrational frequencies of their functional groups.

3.3.1. Experimental Protocol for IR Analysis

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), as a solution in a suitable IR-transparent solvent, or as a KBr pellet for solid samples.

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the keto and enol tautomers.

3.3.2. Representative IR Absorption Frequencies

TautomerFunctional GroupCharacteristic Absorption Frequency (cm⁻¹)
Keto C=O (benzoyl)~ 1685
C=O (ester)~ 1740
Enol O-H (intramolecular H-bond)2500 - 3200 (broad)
C=O (conjugated ester)~ 1650
C=C (vinylic)~ 1610

Note: These are general ranges, and the exact frequencies can be influenced by the molecular environment.[10][11]

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[2]

  • Nonpolar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is a significant stabilizing factor.

  • Polar aprotic solvents (e.g., DMSO, acetone) can also stabilize the enol form through intermolecular hydrogen bonding with the enolic hydroxyl group.[2]

  • Polar protic solvents (e.g., water, ethanol) can hydrogen bond with both the keto and enol forms, often leading to a more complex equilibrium.

Temperature Effects

The effect of temperature on the keto-enol equilibrium is governed by the enthalpy change (ΔH°) of the tautomerization. By performing NMR analysis at different temperatures, a van't Hoff plot (ln Keq vs. 1/T) can be constructed to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.[3]

Visualizations

Keto-Enol Tautomerism Equilibrium

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Caption: The equilibrium between the keto and enol tautomers.

Experimental Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (Solutions in deuterated solvents) B ¹H NMR Data Acquisition (Constant Temperature) A->B C Spectral Processing (Phasing, Baseline Correction) B->C D Signal Identification (Keto and Enol peaks) C->D E Integration of Signals D->E F Calculation of Tautomer Ratio and Equilibrium Constant (Keq) E->F

Caption: Workflow for determining the keto-enol equilibrium by NMR.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium that dictates its chemical behavior. This technical guide has provided a framework for its synthesis and detailed the key experimental methodologies for its characterization. While specific quantitative data for this exact molecule remains to be extensively published, the principles and representative data presented here offer a solid foundation for researchers, scientists, and drug development professionals. A thorough understanding and control of this tautomeric equilibrium are paramount for the rational design and application of this and related compounds in various fields of chemistry.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a substituted β-keto ester, is a molecule of interest in organic synthesis and potential pharmaceutical applications. Its structural features, including an aromatic ring, a halogen substituent, and the reactive β-keto ester moiety, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and standard methodologies for the determination of its key physical characteristics.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₁H₁₁ClO₃[1]
Molecular Weight 226.66 g/mol [1]
Melting Point 38 °C
Boiling Point 268-269 °C
Density 1.218 g/mL at 25 °C
CAS Number 2881-63-2[1]
Appearance White to orange to green powder to lump

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Claisen condensation reaction. The following protocol is based on established synthetic procedures.

Materials:

  • 4'-Chloroacetophenone

  • Diethyl carbonate

  • Sodium hydride (NaH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • A suspension of sodium hydride in diethyl carbonate is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and the flask is cooled in an ice bath.

  • A solution of 4'-chloroacetophenone in diethyl carbonate is added dropwise to the cooled suspension of sodium hydride with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours) to ensure the completion of the reaction.

  • The reaction is then quenched by the careful addition of crushed ice.

  • The pH of the solution is adjusted to between 6 and 7 by the addition of 5N hydrochloric acid.

  • The mixture is transferred to a separatory funnel, and diethyl ether is added to extract the product.

  • The layers are separated, and the organic layer is washed with a saturated aqueous sodium chloride solution.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, an oily substance.

Determination of Physical Properties: Standard Methodologies

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the available literature, standard laboratory techniques are employed for such characterizations.

Melting Point Determination:

The melting point of a solid compound can be determined using a capillary melting point apparatus. A small amount of the powdered substance is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

Boiling Point Determination:

The boiling point can be determined by distillation of the liquid substance. The compound is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils and condenses, is recorded as the boiling point. For small quantities, a micro-boiling point or Thiele tube method can be used.

Density Measurement:

The density of a liquid can be determined using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance at a specific temperature. The density is then calculated by dividing the mass by the volume.

Solubility Profile

The solubility of this compound is not extensively documented with quantitative data. However, based on its chemical structure as a moderately polar organic molecule, a qualitative solubility profile can be predicted. It is expected to be sparingly soluble in water due to the presence of the polar ester and ketone functional groups, which can engage in hydrogen bonding with water. However, the nonpolar chlorophenyl group and the overall size of the molecule will limit its aqueous solubility. It is anticipated to be readily soluble in a wide range of common organic solvents, including:

  • Alcohols (e.g., ethanol, methanol)

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Halogenated solvents (e.g., dichloromethane, chloroform)

  • Aromatic hydrocarbons (e.g., toluene)

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and subsequent characterization of this compound can be visualized as a logical progression of steps.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4'-Chloroacetophenone + Diethyl Carbonate + Sodium Hydride Reaction Claisen Condensation Reactants->Reaction Workup Acidification & Extraction Reaction->Workup Purification Solvent Removal Workup->Purification Product Ethyl 3-(4-chlorophenyl) -3-oxopropanoate Purification->Product Physical_Properties Melting Point Boiling Point Density Product->Physical_Properties Physical Testing Spectroscopic_Analysis NMR IR Mass Spectrometry Product->Spectroscopic_Analysis Spectroscopy

A logical workflow for the synthesis and characterization of the target compound.

Signaling Pathways and Experimental Workflows

A thorough review of the scientific literature did not reveal any specific biological signaling pathways or complex experimental workflows in which this compound is a key interacting molecule. Research on this compound has primarily focused on its synthesis and its utility as a chemical intermediate. Therefore, a diagrammatic representation of a signaling pathway or a complex experimental workflow directly involving this compound cannot be provided at this time. As research into the biological activities of this and related compounds progresses, such information may become available.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the core starting materials, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Core Synthetic Pathway: Claisen Condensation

The most prevalent and industrially scalable method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a β-keto ester.[1][2][3][4][5] In this specific synthesis, the key starting materials are 4-chloroacetophenone and diethyl carbonate.

The reaction proceeds via the formation of an enolate from 4-chloroacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the desired β-keto ester. A strong base, such as sodium hydride, is typically employed to drive the reaction to completion.

Logical Relationship of the Claisen Condensation Pathway

Claisen_Condensation 4-Chloroacetophenone 4-Chloroacetophenone Enolate Formation Enolate Formation 4-Chloroacetophenone->Enolate Formation Diethyl Carbonate Diethyl Carbonate Nucleophilic Attack Nucleophilic Attack Diethyl Carbonate->Nucleophilic Attack Sodium Hydride Sodium Hydride Sodium Hydride->Enolate Formation Enolate Formation->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination Elimination Tetrahedral Intermediate->Elimination Product This compound Elimination->Product

Caption: Claisen condensation of 4-chloroacetophenone and diethyl carbonate.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product, this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
4-ChloroacetophenoneC₈H₇ClO154.592361.1921.556
Diethyl CarbonateC₅H₁₀O₃118.13126-1280.9751.385
Sodium Hydride (60% dispersion in mineral oil)NaH24.00-0.92-
This compoundC₁₁H₁₁ClO₃226.66[6][7][8]268-269[7]1.218[7]1.5500[7]

Experimental Protocol: Synthesis via Claisen Condensation

This section details the experimental methodology for the synthesis of this compound from 4-chloroacetophenone and diethyl carbonate.[9]

Materials and Reagents:
  • 4-Chloroacetophenone

  • Diethyl Carbonate

  • Sodium Hydride (55-60% dispersion in mineral oil)

  • Diethyl Ether

  • 5N Hydrochloric Acid

  • Saturated Aqueous Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Crushed Ice

Experimental Workflow

Experimental_Workflow start Start prep_naH Prepare Sodium Hydride Suspension (Wash with Diethyl Ether) start->prep_naH add_reactants Add 4-Chloroacetophenone Solution to NaH Suspension at 0°C prep_naH->add_reactants react Stir at Room Temperature for 48 hours add_reactants->react quench Quench with Crushed Ice and Adjust pH to 6-7 with 5N HCl react->quench extract Dilute with Diethyl Ether and Separate Layers quench->extract wash Wash Organic Phase with Saturated NaCl Solution extract->wash dry Dry Organic Phase over Anhydrous Sodium Sulfate wash->dry concentrate Remove Solvents under Reduced Pressure dry->concentrate product Obtain Oily Product concentrate->product

Caption: Workflow for this compound synthesis.

Procedure:
  • Preparation of Sodium Hydride Suspension: In a suitable reaction vessel, a suspension of 34 g of sodium hydride (55% in mineral oil) in 400 ml of diethyl carbonate is prepared. The sodium hydride is washed twice with diethyl ether to remove the mineral oil.[9]

  • Addition of Reactants: A solution of 96.6 g of 4-chloroacetophenone in 300 ml of diethyl carbonate is added dropwise to the sodium hydride suspension. The addition is carried out at ice bath temperature.[9]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 days.[9]

  • Work-up:

    • The resulting dark solution is carefully quenched by the addition of crushed ice.[9]

    • The pH of the mixture is adjusted to 6-7 with 5N hydrochloric acid.[9]

    • The mixture is then diluted with diethyl ether, and the organic and aqueous layers are separated.[9]

    • The organic phase is washed with a saturated aqueous sodium chloride solution.[9]

    • The organic layer is dried over anhydrous sodium sulfate.[9]

  • Isolation of Product: The solvents are removed under reduced pressure to yield the oily this compound.[9]

Alternative Starting Materials and Synthetic Routes

While the Claisen condensation of 4-chloroacetophenone and diethyl carbonate is the most direct route, alternative starting materials can be considered.

  • Crossed Claisen Condensation: This variation involves the reaction of two different esters.[3] For instance, ethyl 4-chlorobenzoate could be reacted with ethyl acetate in the presence of a strong base. In this scenario, ethyl acetate would form the enolate, which would then attack the carbonyl of ethyl 4-chlorobenzoate. To favor the desired product, conditions must be optimized to minimize the self-condensation of ethyl acetate.

  • From 4-Chlorobenzoyl Chloride: Another potential route involves the acylation of the enolate of ethyl acetate with 4-chlorobenzoyl chloride. This approach would also yield the desired β-keto ester.

These alternative routes may offer advantages in specific contexts, such as the availability of starting materials or the need to avoid certain reaction conditions. However, they may also present challenges in terms of selectivity and yield optimization.

This guide provides a foundational understanding of the synthesis of this compound. For further process development and optimization, detailed analytical characterization of the product and reaction intermediates is recommended.

References

Methodological & Application

Application Notes: The Utility of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate in the Synthesis of Bio-relevant Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a versatile β-ketoester that serves as a pivotal precursor in the synthesis of a wide array of heterocyclic compounds.[1] Its bifunctional nature, characterized by the presence of a ketone and an ester group separated by a methylene unit, allows for facile cyclocondensation reactions with various nucleophiles. The embedded 4-chlorophenyl moiety is a common feature in many pharmacologically active molecules, making this building block particularly valuable for drug discovery and development programs. These application notes provide detailed protocols for the synthesis of three key heterocyclic scaffolds—pyrazoles, pyrimidines, and 1,4-dihydropyridines—utilizing this compound as the primary starting material.

Application 1: Synthesis of 5-(4-chlorophenyl)-3-hydroxy-1H-pyrazoles

The reaction of β-ketoesters with hydrazine derivatives is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. This reaction proceeds via a condensation-cyclization sequence to yield pyrazolone derivatives, which are prominent scaffolds in medicinal chemistry, exhibiting anti-inflammatory, analgesic, and anticancer properties.[2]

General Reaction Scheme:

The reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol typically yields the corresponding pyrazolone. The reaction is often catalyzed by a small amount of acid.

// Reactants Start [label="this compound\n+ Hydrazine Hydrate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Ethanol (Solvent)\nGlacial Acetic Acid (Catalyst)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Process Process [label="Reflux", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Start -> Process [label="Condensation"]; Reagents -> Process; Process -> Product [label="Cyclization"]; } caption="Workflow for Pyrazole Synthesis"

Quantitative Data Summary

EntryHydrazine SourceSolventCatalystTemp (°C)Time (h)Yield (%)
1Hydrazine HydrateEthanolAcetic Acid78492
2PhenylhydrazineEthanolAcetic Acid78588

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of this compound in 40 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add 11 mmol of hydrazine hydrate followed by 3-4 drops of glacial acetic acid.

  • Reaction Condition: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Isolation and Purification: Filter the solid precipitate using a Büchner funnel and wash the cake with a small amount of cold ethanol (2 x 10 mL).

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The final product is a white to off-white solid.

Application 2: Synthesis of 4-(4-chlorophenyl)-6-hydroxy-2-mercaptopyrimidine

Pyrimidines are fundamental components of nucleic acids and are found in numerous synthetic drugs. The condensation of β-ketoesters with urea, thiourea, or amidines provides a direct route to functionalized pyrimidine rings.[3] The use of thiourea in an alcoholic solvent under basic conditions is a common method for synthesizing 2-thioxopyrimidines.

// Reactants Start [label="this compound\n+ Thiourea", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Sodium Ethoxide\n(Base/Catalyst)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Process Process [label="Reflux in Ethanol", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="4-(4-chlorophenyl)-6-hydroxy-\npyrimidine-2(1H)-thione", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Start -> Process; Base -> Process; Process -> Product [label="Cyclocondensation"]; } caption="Workflow for Pyrimidine Synthesis"

Quantitative Data Summary

EntryN-C-N SourceBaseSolventTemp (°C)Time (h)Yield (%)
1ThioureaNaOEtEthanol78885
2UreaNaOEtEthanol781078
3GuanidineNaOEtEthanol78689

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-hydroxypyrimidine-2(1H)-thione

  • Reaction Setup: Prepare a solution of sodium ethoxide by carefully dissolving 12 mmol of sodium metal in 50 mL of absolute ethanol in a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add 12 mmol of thiourea and stir for 15 minutes. Subsequently, add a solution of 10 mmol of this compound in 10 mL of ethanol dropwise over 20 minutes.

  • Reaction Condition: Heat the resulting mixture to reflux for 8 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling the mixture to room temperature, pour it into 100 mL of ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid (1 M) to a pH of approximately 5-6, which will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield the desired pyrimidine derivative.

Application 3: Synthesis of 1,4-Dihydropyridines (Hantzsch Synthesis)

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[4][5] This reaction is a highly efficient method for creating 1,4-dihydropyridine derivatives, a class of compounds famous for their use as calcium channel blockers (e.g., Nifedipine).[6]

// Reactants Ketoester [label="this compound\n(1 equiv.)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aromatic Aldehyde\n(e.g., Benzaldehyde)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Ethyl 3-aminocrotonate\n(formed in situ from another\n-ketoester + NH3)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Process Process [label="Multicomponent\nCondensation\n(Reflux in EtOH)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product Product [label="Substituted 1,4-Dihydropyridine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Ketoester -> Process; Aldehyde -> Process; Enamine -> Process; Process -> Product; } caption="Logical Flow of Hantzsch Synthesis"

Quantitative Data Summary

EntryAldehydeNitrogen SourceSolventTemp (°C)Time (h)Yield (%)
14-NitrobenzaldehydeAmmonium AcetateEthanol78690
2BenzaldehydeAmmonium AcetateEthanol78886
32-ChlorobenzaldehydeAmmonium AcetateMethanol65881

Experimental Protocol: Hantzsch-type Synthesis of a 1,4-Dihydropyridine Derivative

Note: This protocol describes a modified Hantzsch reaction where this compound is one of the two β-dicarbonyl components.

  • Reaction Setup: To a 100 mL round-bottom flask, add 10 mmol of an aromatic aldehyde (e.g., 4-nitrobenzaldehyde), 10 mmol of this compound, 10 mmol of ethyl acetoacetate, and 15 mmol of ammonium acetate.

  • Solvent Addition: Add 30 mL of ethanol to the flask.

  • Reaction Condition: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture in an ice bath. The product will typically crystallize out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a minimal amount of cold ethanol to remove residual reactants. The product can be further purified by recrystallization from hot ethanol if necessary.

  • Drying: Dry the purified 1,4-dihydropyridine derivative in a vacuum oven.

References

Application Notes and Protocols: Synthesis of Pyrazoles using Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore found in a wide array of therapeutic agents exhibiting diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of substituted pyrazoles is a cornerstone of many drug discovery programs.

A common and effective method for the synthesis of the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This application note provides a detailed protocol for the synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and hydrazine hydrate. This reaction provides a straightforward and efficient route to a valuable pyrazole intermediate that can be further functionalized to generate a library of potential drug candidates.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine hydrate attacks one of the carbonyl groups of the β-ketoester, this compound. This is followed by an intramolecular cyclization with the elimination of a molecule of ethanol and water to form the stable pyrazole ring. The resulting product, 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one, can exist in tautomeric forms, including 5-(4-chlorophenyl)-3-hydroxypyrazole.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyrazoles from β-ketoesters and hydrazines.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Distilled water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 2.26 g) in absolute ethanol (50 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol, 0.75 mL of 80% solution) dropwise at room temperature. A catalytic amount of glacial acetic acid (0.1 mL) can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add ice-cold distilled water (100 mL) to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold distilled water (2 x 20 mL).

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. For higher purity, silica gel column chromatography can be employed using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazoles from β-ketoesters and hydrazines. While specific data for the title reaction is compiled from various sources, these tables provide a general expectation for the efficiency and characterization of such reactions.

Table 1: Reaction Conditions and Yields for the Synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one and Analogs

Starting MaterialReagentSolventCatalystTime (h)Temp (°C)Yield (%)Reference
This compoundHydrazine HydrateEthanolAcetic Acid4-6Reflux~80-90 (expected)General Method
Ethyl benzoylacetatePhenylhydrazineEthanol-2RefluxHigh[3]
1,3-DiketonesHydrazinesVariousLewis Acids--High[1]
3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dioneHydrazine HydrateGlacial Acetic Acid-4-5Reflux71

Table 2: Characterization Data for 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one

PropertyValueReference
Molecular FormulaC₉H₇ClN₂O
Molecular Weight194.62 g/mol
Melting Point190-192 °C[4]
AppearanceBrown to Orange Solid[4]
SolubilitySlightly soluble in Chloroform, DMSO, Methanol[4]

Note: The characterization data is for the closely related or identical compound 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, which is a tautomer of the target molecule.

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one

Caption: Synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one.

Diagram 2: Experimental Workflow

workflow start Start: Reagents dissolve 1. Dissolve Ethyl 3-(4-chlorophenyl) -3-oxopropanoate in Ethanol start->dissolve add_hydrazine 2. Add Hydrazine Hydrate (and optional catalyst) dissolve->add_hydrazine reflux 3. Reflux for 4-6 hours add_hydrazine->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Cool and remove solvent monitor->workup Reaction complete precipitate 6. Add cold water to precipitate workup->precipitate filter_dry 7. Filter and dry the crude product precipitate->filter_dry purify 8. Purify by recrystallization or column chromatography filter_dry->purify characterize 9. Characterize the final product purify->characterize

Caption: Step-by-step experimental workflow for pyrazole synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate is toxic and corrosive. Work in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames.

  • Conduct a thorough risk assessment before starting the experiment.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one, a valuable building block in drug discovery. The straightforward procedure, coupled with the potential for high yields, makes this an attractive method for researchers in academia and industry. The resulting pyrazole can be further elaborated to explore structure-activity relationships and develop novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2] The Biginelli reaction, a one-pot three-component synthesis, provides an efficient and straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives.[3][4] This document provides detailed protocols for the synthesis of pyrimidine derivatives using ethyl 3-(4-chlorophenyl)-3-oxopropanoate as a key precursor, leveraging the Biginelli condensation reaction. The resulting compounds, bearing a 4-chlorophenyl moiety, are of significant interest due to their potential cytotoxic and anticancer activities.[5][6]

Synthetic Pathway

The synthesis of 4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives from this compound is achieved via a Biginelli reaction. This reaction involves the acid-catalyzed condensation of the β-ketoester (this compound), an aldehyde (e.g., benzaldehyde), and urea or thiourea.[3][7]

Biginelli_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions Ethyl_3-(4-chlorophenyl)-3-oxopropanoate This compound Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Aldehyde Aldehyde (e.g., Benzaldehyde) Urea_Thiourea Urea or Thiourea Product 4-(4-Chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one Derivative Catalyst->Product Biginelli Condensation Solvent Solvent (e.g., Ethanol) or Solvent-free Heat Heat / Microwave PIM1_Pathway Pyrimidine_Derivative Pyrimidine Derivative (e.g., Pyrido[2,3-d]pyrimidine) PIM1_Kinase PIM-1 Kinase Pyrimidine_Derivative->PIM1_Kinase Inhibits Cell_Cycle_Progression Cell Cycle Progression PIM1_Kinase->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Inhibition of Apoptosis PIM1_Kinase->Apoptosis_Inhibition Promotes Cancer_Cell_Survival Cancer Cell Survival Cell_Cycle_Progression->Cancer_Cell_Survival Apoptosis_Inhibition->Cancer_Cell_Survival

References

Application Note: Synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one through the Knorr-type condensation reaction of ethyl 3-(4-chlorophenyl)-3-oxopropanoate with hydrazine hydrate. Pyrazolone scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2][3][4] This document outlines the reaction principle, a detailed experimental protocol, tabulated data for reactants and expected outcomes, and safety considerations. The methodologies are intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Reaction Principle

The synthesis of pyrazole and pyrazolone derivatives is a cornerstone in heterocyclic chemistry, largely due to their prevalence in pharmacologically active compounds.[1][5] The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring, typically by reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8]

A key variation of this reaction involves the condensation of a β-ketoester, such as this compound, with hydrazine.[9][10] The reaction proceeds through two main steps:

  • Condensation: The more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of the β-ketoester to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl, leading to the formation of the stable five-membered pyrazolone ring after the elimination of ethanol.

This reaction is typically catalyzed by a small amount of acid and is favored by the formation of the stable, aromatic-like pyrazolone ring structure.[9][11] Pyrazolones exist in tautomeric forms, and while often drawn as the keto tautomer, the enol form can be a major contributor, leading to aromaticity in the ring.[9]

Knorr_Pyrazolone_Synthesis Mechanism of Knorr-type Pyrazolone Synthesis Reactants This compound + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation (+ H⁺, - H₂O) Product 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one Intermediate->Product Intramolecular Cyclization SideProduct Ethanol (Eliminated) Product->SideProduct

Caption: Knorr-type pyrazolone synthesis mechanism.

Applications in Drug Development

Pyrazolone derivatives constitute a critical structural motif in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties.[1][4] Their versatility has led to the development of numerous FDA-approved drugs.[1] The wide-ranging biological activities make this class of compounds a valuable target for drug discovery and lead optimization.

Key Reported Activities:

  • Anti-inflammatory and Analgesic: Many pyrazolone derivatives are widely used as anti-inflammatory, analgesic, and antipyretic drugs.[3]

  • Antimicrobial Agents: These compounds have shown significant activity against various bacterial and fungal strains.[1]

  • Anticancer Agents: The pyrazoline and pyrazolone scaffolds are being actively investigated for their potential as anticancer agents.[5]

  • Central Nervous System (CNS) Agents: Certain derivatives have demonstrated effects on the central nervous system.[1][2]

  • Other Activities: The pyrazolone nucleus is also associated with antioxidant, anti-tubercular, antiviral, and antihyperglycemic activities.[1]

Experimental Protocol

This protocol details the synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

3.1. Materials and Equipment

  • Reagents:

    • This compound

    • Hydrazine hydrate (~64% hydrazine)

    • 1-Propanol or Ethanol

    • Glacial Acetic Acid

    • Deionized Water

    • Ethyl acetate (for TLC)

    • Hexane (for TLC)

  • Equipment:

    • 25-mL Round-bottom flask or scintillation vial

    • Magnetic stir bar and stir plate with heating

    • Condenser

    • Thermometer or temperature probe

    • Buchner funnel and filter flask

    • TLC plates (silica gel), developing chamber, and UV lamp

    • Melting point apparatus

    • NMR spectrometer, IR spectrometer (for characterization)

3.2. Reactant Data

CompoundFormulaMolar Mass ( g/mol )Role
This compoundC₁₁H₁₁ClO₃226.66Starting Material
Hydrazine Hydrate (64% N₂H₄)H₆N₂O50.06Reagent

3.3. Synthetic Procedure

  • In a 25-mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 5 mmol, 1.13 g) and 1-propanol (5 mL).

  • To this solution, add hydrazine hydrate (e.g., 10 mmol, ~0.5 mL). Caution: Hydrazine is toxic and should be handled with care in a well-ventilated fume hood.[9]

  • Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[9][11]

  • Attach a condenser and heat the reaction mixture with stirring to approximately 100°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) after 1 hour. Use a mobile phase of 30% ethyl acetate in hexane. Spot the starting material and the reaction mixture. The reaction is complete when the starting β-ketoester spot is no longer visible.[9][11]

  • Once the reaction is complete (typically 1-2 hours), remove the heat source.

  • While the solution is still hot, slowly add deionized water (15-20 mL) with vigorous stirring to precipitate the product.[11]

  • Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.[9]

  • Wash the collected solid with a small amount of cold water or cold ethanol to remove any soluble impurities.[9][11]

  • Allow the product to air dry completely. Determine the mass and calculate the percent yield.

3.4. Characterization The identity and purity of the synthesized 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one can be confirmed by the following methods:

  • Melting Point: Determine the melting range of the dry product.

  • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra and compare the data with literature values.[12]

Data Presentation

4.1. Typical Reaction Parameters and Results

ParameterValue / Observation
Stoichiometry (Hydrazine:Ester)2:1
Solvent1-Propanol or Ethanol
CatalystGlacial Acetic Acid
Temperature~100°C
Reaction Time1 - 2 hours
Work-upPrecipitation with water
Expected Yield> 80% (High yields are typical for this reaction)[9]
AppearanceWhite to off-white solid

4.2. Representative Spectroscopic Data

The following table provides representative (literature-reported) spectroscopic data for the characterization of 5-(4-chlorophenyl)-3H-pyrazol-3-one.[12] Actual results should be compared to experimentally obtained data.

SpectroscopyExpected Peaks / Signals
IR (cm⁻¹) ~3400 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=N, C=C stretch)
¹H NMR (ppm) Signals corresponding to aromatic protons (on the chlorophenyl ring), the CH₂ group of the pyrazolone ring, and the N-H protons.
¹³C NMR (ppm) Signals for the carbonyl carbon, aromatic carbons, and the methylene carbon of the pyrazolone ring.
Mass Spec A molecular ion peak corresponding to the product's mass (C₉H₇ClN₂O, M.W. = 194.62 g/mol ).

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and characterization of the target compound.

Workflow General Experimental Workflow A 1. Combine Reactants (β-Ketoester, Hydrazine, Solvent, Catalyst) B 2. Heat and Stir (~100°C, 1-2 hours) A->B C 3. Monitor Reaction (via TLC) B->C C->B Reaction Incomplete D 4. Product Precipitation (Add H₂O to hot mixture) C->D Reaction Complete E 5. Isolate Product (Cooling and Vacuum Filtration) D->E F 6. Wash and Dry (Wash with cold solvent, air dry) E->F G 7. Characterization (Yield, M.P., NMR, IR) F->G

Caption: General experimental workflow for pyrazolone synthesis.

References

Application Notes and Protocols for the Asymmetric Reduction of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a cornerstone transformation in modern organic synthesis. The products are highly valuable chiral building blocks for the synthesis of a wide array of pharmaceuticals and biologically active compounds. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a prochiral substrate whose reduction product, ethyl (R)- or (S)-3-(4-chlorophenyl)-3-hydroxypropanoate, serves as a key intermediate in drug development. Achieving high enantioselectivity and yield in this transformation is critical.

This document outlines three robust and widely adopted methodologies for the asymmetric reduction of this compound:

  • Asymmetric Transfer Hydrogenation (ATH) using chiral Ruthenium and Rhodium catalysts.

  • Corey-Bakshi-Shibata (CBS) Reduction employing chiral oxazaborolidine catalysts.

  • Biocatalytic Reduction utilizing whole-cell biocatalysts or isolated enzymes.

Each section provides a detailed protocol, a summary of expected performance based on literature data for the target substrate or close analogs, and a visual workflow to guide the experimental setup.

Data Presentation: A Comparative Overview

The following table summarizes quantitative data for the asymmetric reduction of this compound and analogous aromatic β-keto esters. This allows for a direct comparison of the efficacy of different catalytic systems.

SubstrateMethodCatalyst/BiocatalystYield/Conv. (%)e.e. (%)Product Config.Reference
This compound Asymmetric Transfer Hydrogenation[CpRhCl₂]₂ + Chiral Ligand 4¹81%96%(R)[1]
Ethyl 3-oxo-3-phenylpropanoateAsymmetric Transfer Hydrogenation[CpRhCl₂]₂ + Chiral Ligand 4¹84%96%(R)[1]
Ethyl 4-chloroacetoacetateBiocatalytic (Yeast)Candida magnoliae>90% (90 g/L)96.6%(S)[2]
Various Aromatic KetonesCBS Reduction(R)-Me-CBS91-98% (Yield)91-98%(R)[3]
Various β-Keto EstersNoyori HydrogenationRu-BINAPHigh>98%(R) or (S)[4][5]

¹Chiral diamine ligand as described in the reference.[1]

Method 1: Asymmetric Transfer Hydrogenation (ATH) with a Rhodium Catalyst

Asymmetric transfer hydrogenation is a highly efficient method that uses a stable hydrogen donor, such as a formic acid/triethylamine mixture, to achieve reduction under mild conditions.[6] This protocol is adapted from a procedure demonstrated to be effective for the title compound.[1]

Experimental Protocol

Materials:

  • [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Chiral diamine ligand (e.g., as described in reference[1])

  • This compound

  • Sodium formate (HCOONa)

  • Deionized water (degassed)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Chiral HPLC or GC for enantiomeric excess (e.e.) determination

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (if desired, though the cited procedure was performed in air), dissolve [Cp*RhCl₂]₂ (0.002 mmol, 0.5 mol%) and the chiral ligand (0.004 mmol, 1 mol%) in deionized water (5 mL).

  • Stir the resulting solution at 40°C for 1-2 hours to form the active catalyst.

  • Cool the catalyst solution to the reaction temperature (e.g., 30°C).

  • Reaction Setup: To the catalyst solution, add sodium formate (2 mmol, 5 eq.) followed by this compound (0.4 mmol, 1 eq.).

  • Stir the reaction mixture vigorously at 30°C. Monitor the reaction progress by TLC or HPLC analysis of aliquots.

  • Work-up: Upon completion, quench the reaction by adding brine (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Workflow Diagram: Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cat_prep Dissolve [Cp*RhCl₂]₂ & Chiral Ligand in H₂O heat Stir at 40°C (1-2 hours) cat_prep->heat cool Cool to 30°C heat->cool add_reagents Add HCOONa & Substrate cool->add_reagents react Stir at 30°C (Monitor Progress) add_reagents->react extract Extract with Ethyl Acetate react->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analysis Chiral HPLC/GC (Determine e.e.) purify->analysis

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Method 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable and highly enantioselective method for reducing a wide variety of prochiral ketones.[7][8] It utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate to facilitate a stereoselective hydride transfer.[9]

Experimental Protocol

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried glassware under an inert atmosphere (Nitrogen or Argon)

  • Syringes and cannula for transferring anhydrous reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78°C)

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Chiral HPLC or GC for e.e. determination

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (5 mL).

  • Cool the flask to -78°C.

  • Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq., 0.1 mmol for a 1 mmol scale reaction).

  • Slowly add borane-dimethyl sulfide complex (BMS, approx. 0.6-1.0 eq.) dropwise to the flask. Stir for 10 minutes.

  • Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF (3 mL).

  • Slowly add the substrate solution to the catalyst-borane mixture dropwise via syringe or cannula over 30-60 minutes, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction at low temperature by the slow, dropwise addition of methanol (2 mL).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the borate esters.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Workflow Diagram: CBS Reduction

CBS_Workflow cluster_prep Reaction Setup (Inert Atm.) cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Add Anhydrous THF to Flask cool_flask Cool to -78°C setup->cool_flask add_cat Add CBS Catalyst & BMS cool_flask->add_cat add_sub Add Substrate Solution Dropwise add_cat->add_sub react Stir at -78°C (Monitor Progress) add_sub->react quench Quench with MeOH react->quench hydrolyze Hydrolyze with HCl quench->hydrolyze extract Extract & Wash hydrolyze->extract purify Dry, Concentrate & Purify extract->purify analysis Chiral HPLC/GC (Determine e.e.) purify->analysis

Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.

Method 3: Biocatalytic Reduction with Whole Cells

Biocatalysis offers a green and highly selective alternative for asymmetric synthesis, operating under mild conditions (room temperature, neutral pH).[10] Ketoreductase (KRED) enzymes, often used within whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or specific bacterial strains, can reduce ketones with exceptional stereocontrol.

Experimental Protocol (using Baker's Yeast)

Materials:

  • Baker's yeast (Saccharomyces cerevisiae), active dry yeast

  • Sucrose or Glucose

  • This compound

  • Deionized water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Erlenmeyer flask (appropriately sized for good aeration)

  • Orbital shaker with temperature control

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Chiral HPLC or GC for e.e. determination

Procedure:

  • Yeast Culture Preparation: In an Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in warm deionized water (200 mL, approx. 35-40°C).

  • Add the active dry baker's yeast (e.g., 10 g) to the sugar solution. Swirl gently to mix.

  • Allow the yeast to activate for 20-30 minutes until foaming is observed.

  • Reaction Setup: Place the flask on an orbital shaker set to ~150 rpm at 30°C.

  • Add the this compound (e.g., 1 g) to the fermenting yeast culture. A small amount of a co-solvent like ethanol can be used to aid dissolution if necessary.

  • Incubation: Allow the reaction to proceed for 24-72 hours. Monitor the reduction by periodically taking a small aliquot, extracting with EtOAc, and analyzing by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and add a pad of diatomaceous earth (Celite®) to aid filtration.

  • Filter the mixture through the Büchner funnel to remove the yeast cells. Wash the cell cake with water and then with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Saturate the aqueous layer with solid NaCl to reduce the solubility of the product.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purification and Analysis: Purify the crude product via flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the final product using chiral HPLC or GC.

Workflow Diagram: Biocatalytic Reduction

Biocatalytic_Workflow cluster_prep Culture Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification cluster_analysis Analysis prep Prepare Sugar Solution in Water add_yeast Add Baker's Yeast prep->add_yeast activate Activate Yeast (20-30 min) add_yeast->activate add_sub Add Substrate to Culture activate->add_sub incubate Incubate on Shaker (30°C, 24-72h) add_sub->incubate filter Filter Yeast Cells (with Celite) incubate->filter extract Extract with Ethyl Acetate filter->extract purify Dry, Concentrate & Purify extract->purify analysis Chiral HPLC/GC (Determine e.e.) purify->analysis

Caption: Workflow for Whole-Cell Biocatalytic Reduction.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate to produce optically active Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate is a pivotal reaction in synthetic organic chemistry. The resulting chiral β-hydroxy ester is a valuable building block for the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2][3] The stereochemistry of the hydroxyl group is often critical for the efficacy and safety of the final drug product, making enantioselective synthesis methods of paramount importance.

These application notes provide an overview of established methods for the asymmetric hydrogenation of β-keto esters, which are directly applicable to this compound. Detailed protocols for two highly effective catalytic systems, Rhodium- and Ruthenium-based catalysts, are presented.

Application and Significance

The chlorinated phenyl ring and the chiral hydroxyl group in Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate make it a versatile intermediate in drug discovery. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, derivatives of 3-phenylpropanoic acid have been investigated for their potential as anticancer and antioxidant agents. Furthermore, a related cinnamamide derivative, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, has been identified as a novel cosmetic ingredient for treating hyperpigmentation by inhibiting melanin production.[4] This suggests that derivatives of Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate could be explored for similar applications.

The primary application of this chiral building block is in the synthesis of more complex molecules where the stereocenter is crucial for biological activity.

Catalytic Systems for Asymmetric Hydrogenation

The asymmetric hydrogenation of β-keto esters is a well-developed field, with several catalytic systems capable of providing high yields and excellent enantioselectivities. Two of the most successful and widely used systems are based on Rhodium and Ruthenium complexes with chiral phosphine ligands.

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

Rhodium complexes, particularly with chiral diamine ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation of ketones and β-keto esters. These reactions typically use a simple hydrogen source like formic acid or isopropanol and can often be performed under mild conditions, including in aqueous media.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes with chiral bisphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are pioneers in the field of asymmetric hydrogenation.[5][6] The Noyori asymmetric hydrogenation, which utilizes Ru-BINAP catalysts, is a powerful tool for the enantioselective reduction of a wide range of functional groups, including β-keto esters, with high efficiency and stereoselectivity.[5]

Data Presentation: Performance of Catalytic Systems

Catalyst SystemChiral LigandSubstrateSolventH₂ Source/PressureTemp. (°C)Yield (%)e.e. (%)Reference
[RhCl(p-cymene)]₂(S,S)-TsDPENEthyl benzoylacetateH₂OHCOOH/NEt₃28>9598 (R)Adapted from BenchChem
RuCl₂(S)-BINAPMethyl 3-oxobutanoateMethanol100 atmRoom Temp97>99 (R)Organic Syntheses
[RuCl₂(p-cymene)]₂(R)-BINAPMethyl 2,2-dimethyl-3-oxobutanoateEthanol100 atm309499.5 (S)Myers, Chem 115

Experimental Protocols

The following are detailed protocols for the asymmetric hydrogenation of this compound based on established procedures for analogous β-keto esters.

Protocol 1: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aryl ketoesters.

Materials:

  • This compound

  • [RhCl₂(p-cymene)]₂

  • (S,S)-TsDPEN (or (R,R)-TsDPEN for the other enantiomer)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Degassed solvent (e.g., Water, Methanol, or Dichloromethane)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve [RhCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 2.2 mol%) in the chosen degassed solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve this compound (1 equivalent) in the same solvent.

  • Hydrogenation: To the substrate solution, add a freshly prepared 5:2 molar mixture of formic acid and triethylamine (as the hydrogen source). Then, add the pre-formed catalyst solution.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield enantiomerically enriched Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate.

  • Analysis: Determine the yield and enantiomeric excess (e.e.) of the purified product by chiral HPLC or NMR analysis using a chiral shift reagent.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the well-established Noyori asymmetric hydrogenation of β-keto esters.[5]

Materials:

  • This compound

  • [RuCl₂((S)-BINAP)] or [RuCl₂((R)-BINAP)]

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glass liner of a high-pressure autoclave, dissolve this compound (1 equivalent) and the Ru-BINAP catalyst (e.g., [RuCl₂((S)-BINAP)], 0.1-1 mol%) in degassed methanol.

  • Hydrogenation: Seal the autoclave, and purge it several times with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) until the hydrogen uptake ceases.

  • Work-up: Carefully release the pressure and purge the autoclave with an inert gas. Remove the solvent from the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and filter through a short pad of silica gel to remove the catalyst. Concentrate the filtrate to obtain the crude product. If necessary, further purify by column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or other appropriate analytical methods.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation / Reaction Setup cluster_workup Work-up & Purification sub Substrate This compound reac Asymmetric Hydrogenation sub->reac cat Catalyst (Rh or Ru based) cat->reac solv Solvent solv->reac h2 Hydrogen Source (HCOOH/NEt3 or H2 gas) h2->reac work Quenching & Extraction reac->work pur Column Chromatography work->pur prod Product Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate pur->prod anal Analysis (Yield, e.e.%) prod->anal

Caption: General workflow for the catalytic hydrogenation.

logical_relationship start This compound reaction Catalytic Asymmetric Hydrogenation start->reaction product Chiral Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate reaction->product application Valuable Chiral Building Block product->application drug_dev Drug Development & Discovery application->drug_dev

Caption: Role in drug development.

References

Application Notes and Protocols for Knoevenagel Condensation with Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst.[1] This reaction is a modification of the aldol condensation and is widely used to synthesize α,β-unsaturated ketones and other important intermediates for the pharmaceutical and fine chemical industries.[1][2] Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a β-ketoester and serves as an excellent active methylene compound due to the electron-withdrawing nature of the adjacent benzoyl and ester groups, which increases the acidity of the α-protons. The resulting α,β-unsaturated products are valuable precursors for various bioactive molecules and are known to exhibit a range of biological activities, including anticancer and neuroprotective effects.[3][4]

Reaction Mechanism

The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps:

  • Enolate Formation: A weak base abstracts an acidic α-proton from the this compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Dehydration: The intermediate is subsequently protonated and then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Knoevenagel condensation of β-ketoesters with aromatic aldehydes, providing a reference for the reaction with this compound.

Table 1: Knoevenagel Condensation of Ethyl Acetoacetate with Various Aromatic Aldehydes

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydePiperidineEthanolReflux485[5]
4-ChlorobenzaldehydePiperidine/Acetic AcidTolueneReflux688[6]
4-MethoxybenzaldehydeGlycineWater90292[7]
4-NitrobenzaldehydeDBU/H₂OWaterRoom Temp0.596[8]

Table 2: Knoevenagel Condensation of Ethyl 4-chloroacetoacetate with Aromatic Aldehydes

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeMorpholine/Acetic Acid[bmim][NTf₂]25-28275[9]
4-ChlorobenzaldehydeMorpholine/Acetic Acid[bmim][NTf₂]25-28184[9]
4-MethoxybenzaldehydeMorpholine/Acetic Acid[bmim][NTf₂]25-281.578[9]

Experimental Protocols

Protocol 1: General Procedure using Piperidine Catalysis

This protocol describes a standard method for the Knoevenagel condensation using a weak organic base as a catalyst.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aromatic aldehyde (1.05 eq).

  • Add ethanol as the solvent to achieve a substrate concentration of approximately 0.5 M.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Environmentally Benign Procedure using an Ionic Liquid

This protocol utilizes an ionic liquid as a recyclable solvent, offering a greener alternative to traditional organic solvents.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde) (1.2 eq)

  • Morpholine (0.1 eq)

  • Glacial Acetic Acid (0.2 eq)

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][NTf₂])

  • 4 Å Molecular Sieves

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine the ionic liquid [bmim][NTf₂], morpholine (0.1 eq), and glacial acetic acid (0.2 eq).

  • Add the aromatic aldehyde (1.2 eq) and stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.0 eq) and 4 Å molecular sieves.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • After the reaction is complete, extract the product with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

  • The ionic liquid can be recovered by washing with diethyl ether and drying under vacuum for reuse.

Mandatory Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine this compound, Aldehyde, Solvent, and Catalyst in Flask Heat Heat to Reflux with Stirring Reactants->Heat Monitor Monitor Progress by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Evaporate Solvent Removal (Rotary Evaporator) Cool->Evaporate Purify Purify by Recrystallization or Column Chromatography Evaporate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for the Knoevenagel condensation.

Signaling_Pathway cluster_inducer Inducer cluster_cellular_targets Cellular Interactions cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome Knoevenagel_Product α,β-Unsaturated Carbonyl Compound (Knoevenagel Product) Cell Cancer Cell Knoevenagel_Product->Cell Apoptosis_Regulation Modulation of Apoptosis Regulators Cell->Apoptosis_Regulation Kinase Kinase Pathway Inhibition (e.g., AChE, BuChE) Cell->Kinase Bax ↑ Bax Apoptosis_Regulation->Bax Bcl2 ↓ Bcl-2 Apoptosis_Regulation->Bcl2 Caspase ↑ Caspase-3 Activation Apoptosis_Regulation->Caspase Apoptosis Apoptosis (Programmed Cell Death) Bax->Apoptosis Bcl2->Apoptosis Caspase->Apoptosis Neuroprotection Neuroprotection Kinase->Neuroprotection

Caption: Potential signaling pathways affected by Knoevenagel adducts.

Applications in Drug Development

The α,β-unsaturated carbonyl moiety present in the products of the Knoevenagel condensation is a key pharmacophore in many biologically active compounds. These compounds have been investigated for a variety of therapeutic applications:

  • Anticancer Activity: Many Knoevenagel condensation products have demonstrated significant cytotoxic activity against various cancer cell lines.[4][10] Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling proteins such as Bax, Bcl-2, and caspases.[10] For example, novel hydrazide-hydrazones derived from similar reactions have shown promising anticancer activity against liver cancer cell lines.[10]

  • Neuroprotective Effects: Certain α,β-unsaturated carbonyl-based derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[3] By inhibiting these enzymes, these compounds can potentially increase the levels of neurotransmitters in the brain, offering a therapeutic strategy for neurodegenerative disorders.

  • Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated system allows these molecules to act as Michael acceptors, enabling them to covalently bind to and inhibit various enzymes. This property has been exploited in the design of inhibitors for targets such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are relevant in inflammation and cancer metabolism, respectively.[11]

The versatility of the Knoevenagel condensation with substrates like this compound allows for the creation of diverse molecular libraries. By varying the aldehyde reactant, a wide range of substituted α,β-unsaturated ketones can be synthesized and screened for various biological activities, making this reaction a valuable tool in modern drug discovery and development.

References

Application Notes and Protocols: Hantzsch Pyridine Synthesis of Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate via the Hantzsch pyridine synthesis. This multicomponent reaction is a cornerstone in heterocyclic chemistry, offering an efficient route to 1,4-dihydropyridines (DHPs), a class of compounds with significant therapeutic applications, notably as calcium channel blockers.[1][2] The protocol described herein utilizes ethyl acetoacetate, 4-chlorobenzaldehyde, and ammonia, and is a reliable method for producing the title compound.[3]

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[2][4] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative.[2][5] 1,4-Dihydropyridine derivatives are of particular interest in medicinal chemistry due to their prevalence in a variety of clinically used drugs.[1] The straightforward nature of the Hantzsch synthesis allows for the preparation of a wide array of derivatives for structure-activity relationship studies.[4]

Reaction and Mechanism

The synthesis of diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate proceeds via the reaction of 4-chlorobenzaldehyde, two equivalents of ethyl acetoacetate, and an ammonia source. The mechanism involves a series of condensation, addition, and cyclization reactions.[6] Key steps include the Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[6]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_product Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Knoevenagel Adduct Knoevenagel Adduct 4-Chlorobenzaldehyde->Knoevenagel Adduct Knoevenagel Condensation Ethyl Acetoacetate (2 equiv.) Ethyl Acetoacetate (2 equiv.) Ethyl Acetoacetate (2 equiv.)->Knoevenagel Adduct Enamine Enamine Ethyl Acetoacetate (2 equiv.)->Enamine Enamine Formation Ammonia Ammonia Ammonia->Enamine Michael Addition Product Michael Addition Product Knoevenagel Adduct->Michael Addition Product Michael Addition Enamine->Michael Addition Product Cyclized Intermediate Cyclized Intermediate Michael Addition Product->Cyclized Intermediate Cyclization 1,4-Dihydropyridine 1,4-Dihydropyridine Cyclized Intermediate->1,4-Dihydropyridine Dehydration

Figure 1: Simplified reaction mechanism of the Hantzsch pyridine synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

ParameterValueReference
Molecular FormulaC₁₉H₂₂ClNO₄[3]
Molecular Weight363.84 g/mol
Yield57%[3]
Melting Point240 °C[3]
AppearanceSolid[3]

Experimental Protocol

This protocol is adapted from the procedure described by N. Srinivasa Rao and K. Lakshmi (2015).[3]

Materials:

  • 4-Chlorobenzaldehyde (0.03 mol)

  • Ethyl acetoacetate (0.06 mol)

  • Liquid ammonia (5 mL)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Recrystallization apparatus

Experimental_Workflow start Start reactants Combine 4-chlorobenzaldehyde, ethyl acetoacetate, and liquid ammonia in ethanol. start->reactants reflux Reflux the reaction mixture for 4 hours. reactants->reflux cool Cool the reaction mixture. reflux->cool isolate Isolate the solid product by filtration. cool->isolate wash Wash the solid with cold water. isolate->wash dry Dry the crude product. wash->dry recrystallize Recrystallize from ethanol. dry->recrystallize product Obtain pure product. recrystallize->product

Figure 2: General experimental workflow for the synthesis.

Procedure:

  • To a solution of 4-chlorobenzaldehyde (0.03 mol) in ethanol in a round-bottom flask, add ethyl acetoacetate (0.06 mol) and liquid ammonia (5 mL).[3]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours with constant stirring.[3]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Isolate the solid by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any soluble impurities.

  • Dry the crude product, for example, in a desiccator or a vacuum oven at a low temperature.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Characterization:

The synthesized compound can be characterized using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. For the title compound, the following peaks have been reported (KBr, cm⁻¹): 3334 (N-H stretch), 3084 (Ar-H stretch), 2944 (C-H stretch of CH₃), 1746 (C=O stretch of the ester), 832 (Ar-H bend), and 616.[3]

Applications in Drug Development

1,4-Dihydropyridine derivatives are a well-established class of L-type calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension and angina.[1] The synthesis of novel derivatives, such as the one described here, is a key step in the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Further studies on this and related compounds could involve:

  • Screening for calcium channel blocking activity.

  • Evaluation of other potential biological activities.

  • Modification of the structure to optimize pharmacological properties.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Liquid ammonia is corrosive and has a pungent odor; handle with care.

  • Ethanol is flammable; avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a key building block in the synthesis of a diverse range of heterocyclic compounds that exhibit significant pharmacological activities. Its reactive β-ketoester functionality makes it an ideal precursor for the construction of various molecular frameworks, particularly pyrazole and pyrazoline derivatives. Researchers and drug development professionals have extensively utilized this compound to generate novel therapeutic agents with potential applications as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.

Application in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry lies in its cyclocondensation reactions with various nucleophiles to form heterocyclic systems. The most common transformation involves its reaction with hydrazine derivatives to yield pyrazoles, a class of compounds well-known for their broad spectrum of biological activities. The presence of the 4-chlorophenyl moiety is often crucial for the observed pharmacological effects, contributing to the lipophilicity and electronic properties of the final molecules.

Antimicrobial Applications

Derivatives synthesized from this compound have demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The pyrazole nucleus, in particular, is a common feature in many antimicrobial agents.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyrazole-thiadiazineStaphylococcus aureus62.5 - 125[1]
Pyrazole-thiadiazineCandida albicans2.9 - 7.8[1]
Pyrazole derivativeEscherichia coli0.25[2]
Pyrazole derivativeStreptococcus epidermidis0.25[2]
Pyrazole derivativeAspergillus niger1[2]
Pyrazole derivativeMicrosporum audouinii0.5[2]
Aminoguanidine-derived pyrazoleStaphylococcus aureus1 - 8[3]
Aminoguanidine-derived pyrazoleEscherichia coli1[3]
Pyrazole-thiazole hybridStaphylococcus aureus12.5[4]
Pyrazole-thiazole hybridCandida albicans12.5[4]
Substituted PyrazoleStaphylococcus pneumoniae0.0156 (mg/mL)[5]

Anticonvulsant Applications

The structural motif derived from this compound has been incorporated into molecules with significant anticonvulsant properties. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

Table 2: Anticonvulsant Activity of Derived Compounds

CompoundSeizure ModelED50 (mg/kg)Reference
Cl-HEPPMES62.0[6][7]
Cl-HEPPPTZ43.5[6][7]
N-(4-chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxamide derivativeMES24.0[8]
Schiff's base derivativeMES75[8]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES68.30[9]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione6 Hz28.20[9]

Anti-inflammatory Applications

The anti-inflammatory potential of pyrazole derivatives is well-documented, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2). Compounds derived from this compound have been evaluated for their ability to reduce inflammation in animal models.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundAssay% Inhibition of EdemaReference
Pyrazole-substituted heterocycle (6b)Carrageenan-induced paw edema85.23 - 85.78[10]
Pyrazole-substituted heterocycle (2a, 2b, 3a, 7b, 9b)Carrageenan-induced paw edema84.39 - 89.57[10]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 Inhibition (IC50)0.02 µM[11]
Pyrazole derivativeIL-6 Reduction85% at 5 µM[11]

Anticancer Applications

The versatility of the this compound scaffold has also been exploited in the development of potential anticancer agents. Various derivatives have been synthesized and tested against different cancer cell lines, showing promising cytotoxic activity.

Table 4: Anticancer Activity of Derived Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole derivativeA549 (Lung)26[12]
Pyrazole derivativeA375 (Melanoma)4.2[12]
Pyrazole derivativeEGFR tyrosine kinase inhibition0.26[12]
Pyrazole derivativeHER-2 tyrosine kinase inhibition0.20[12]
Thiazolidinone hybrid (22)A549 (Lung)2.47[13]
Thiazolidinone hybrid (21)A549 (Lung)5.42[13]
Pyrazole-diamine derivative (5)HepG2 (Liver)13.14[14]
Pyrazole-diamine derivative (5)MCF-7 (Breast)8.03[14]
Ciminalum–thiazolidinone hybrid (2h)60 cancer cell lines (average GI50)1.57[15]

Experimental Protocols

General Synthesis of Pyrazole Derivatives

A common synthetic route to pyrazole derivatives involves the cyclocondensation of this compound with a hydrazine derivative.[16]

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium hydroxide (for workup)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired hydrazine derivative (1-1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Neutralize the residue with a sodium hydroxide solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G start This compound cyclocondensation Cyclocondensation start->cyclocondensation hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) hydrazine->cyclocondensation pyrazole Substituted Pyrazole cyclocondensation->pyrazole

Caption: General synthetic scheme for pyrazole synthesis.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is used to determine the antimicrobial activity of the synthesized compounds.[17]

Materials:

  • Synthesized compounds

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Clotrimazole)

  • Bacterial and fungal strains

  • Nutrient agar or other suitable growth medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the microbial inoculum evenly over the surface of the agar plate.

  • Create wells in the agar using a sterile cork borer.

  • Prepare solutions of the synthesized compounds and standard drugs in DMSO at a specific concentration (e.g., 100 µg/mL).

  • Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

  • Use DMSO as a negative control.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

  • The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the active compounds.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_agar Prepare Agar Plates spread Spread Inoculum on Plates prep_agar->spread prep_inoculum Prepare Microbial Inoculum prep_inoculum->spread create_wells Create Wells in Agar spread->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_mic Determine MIC measure_zones->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This is a standard preclinical model to evaluate the efficacy of potential anticonvulsant drugs.[18]

Materials:

  • Synthesized compounds

  • Vehicle (e.g., 0.5% methylcellulose)

  • Experimental animals (e.g., mice)

  • Corneal electrode apparatus

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Administer the test compound or vehicle to a group of animals (typically via intraperitoneal injection).

  • After a specific period (e.g., 30 minutes or 4 hours), subject each animal to a supramaximal electrical stimulus through corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hind limb extension seizure.

  • The absence of the tonic hind limb extension is considered as the endpoint for protection.

  • Test different doses of the compound to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure.

  • A neurotoxicity test, such as the rotarod test, is often performed in parallel to assess for motor impairment.

G cluster_outcome Outcome drug_admin Administer Test Compound or Vehicle to Animals wait Waiting Period (e.g., 30 min) drug_admin->wait mes_stimulus Apply Maximal Electroshock Stimulus wait->mes_stimulus observation Observe for Tonic Hind Limb Extension mes_stimulus->observation protection Protection (No Tonic Extension) observation->protection no_protection No Protection (Tonic Extension) observation->no_protection ed50 Calculate ED50 protection->ed50 no_protection->ed50

Caption: Workflow for the MES anticonvulsant test.

Synthetic Pathways Overview

This compound serves as a branching point for the synthesis of numerous heterocyclic systems, each with the potential for distinct biological activities. The following diagram illustrates the key synthetic transformations starting from this versatile building block.

G start This compound hydrazine Hydrazine Hydrate/ Substituted Hydrazines start->hydrazine hydroxylamine Hydroxylamine start->hydroxylamine thiosemicarbazide Thiosemicarbazide start->thiosemicarbazide guanidine Guanidine start->guanidine pyrazoles Pyrazoles/ Pyrazolones hydrazine->pyrazoles isoxazoles Isoxazoles hydroxylamine->isoxazoles thiadiazines Thiadiazines thiosemicarbazide->thiadiazines pyrimidines Pyrimidines guanidine->pyrimidines

Caption: Synthetic pathways from the core building block.

References

Application Notes and Protocols for Multicomponent Reactions Involving Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate in multicomponent reactions (MCRs). This versatile β-ketoester serves as a valuable building block for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies, offering a guide for the efficient, one-pot synthesis of complex molecules.

Introduction

Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound, with its reactive β-ketoester functionality and the presence of a 4-chlorophenyl group, is an ideal candidate for participation in several key MCRs, including the Hantzsch and Biginelli reactions, leading to the formation of dihydropyridines and dihydropyrimidinones, respectively. These heterocyclic scaffolds are prevalent in many biologically active compounds.

Featured Multicomponent Reactions

This section details the application of this compound in two prominent multicomponent reactions.

Four-Component Synthesis of Polyhydroquinolines (Hantzsch-type Reaction)

The Hantzsch reaction is a classic multicomponent synthesis that traditionally yields 1,4-dihydropyridines.[1][2] An important variation of this reaction is the four-component synthesis of polyhydroquinolines, which are structurally related and also possess significant biological activities.[3][4][5] This reaction typically involves an aldehyde, a β-ketoester (in this case, this compound), another active methylene compound (such as dimedone), and a nitrogen source (commonly ammonium acetate).

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P1 One-Pot Reaction (Hantzsch Condensation) R1->P1 R2 Aromatic Aldehyde R2->P1 R3 Dimedone R3->P1 R4 Ammonium Acetate R4->P1 Prod Polyhydroquinoline Derivative P1->Prod

Caption: General workflow for the four-component synthesis of polyhydroquinolines.

Experimental Protocol:

A general procedure for the synthesis of polyhydroquinoline derivatives via a four-component Hantzsch condensation is as follows:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), dimedone (1 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: The reaction can be performed under solvent-free conditions or in a solvent such as ethanol or toluene.[3][5] Various catalysts can be employed to improve reaction rates and yields, including Lewis acids or heterogeneous catalysts.[5]

  • Reaction Conditions: The reaction mixture is typically heated to 80-100 °C and stirred for a specified time, which can range from 30 minutes to several hours, depending on the specific substrates and conditions used.[3]

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold solvent like ethanol or water. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Quantitative Data:

The yields of polyhydroquinoline derivatives from this reaction are generally good to excellent, often exceeding 80%. The specific yield will depend on the nature of the aromatic aldehyde and the reaction conditions employed.

AldehydeCatalystSolventTemperature (°C)TimeYield (%)
BenzaldehydeNoneSolvent-free10030 min>90
4-ChlorobenzaldehydeHClO4-SiO2Solvent-free9045 min95
4-NitrobenzaldehydeCu@IRMOF-3Ethanol8060 min92
Three-Component Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a well-established multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[6][7] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[8][9] The resulting dihydropyrimidinone scaffold is a key feature in many pharmacologically active molecules, including calcium channel blockers.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P1 One-Pot Reaction (Biginelli Condensation) R1->P1 R2 Aromatic Aldehyde R2->P1 R3 Urea or Thiourea R3->P1 Prod Dihydropyrimidinone Derivative P1->Prod

Caption: General workflow for the Biginelli three-component synthesis.

Experimental Protocol:

A typical procedure for the Biginelli synthesis of dihydropyrimidinones is as follows:

  • Reaction Setup: A mixture of the aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.5 mmol) is prepared in a suitable reaction vessel.

  • Solvent and Catalyst: The reaction is commonly carried out in solvents like ethanol or under solvent-free conditions.[9][10] A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H2SO4, or a solid acid catalyst) is typically required.[6][9]

  • Reaction Conditions: The mixture is heated, often to reflux, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is often poured into ice water, which may cause the product to precipitate. The solid product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data:

The yields for the Biginelli reaction can vary widely depending on the substrates and reaction conditions but are often in the moderate to good range.

AldehydeNitrogen SourceCatalystSolventTemperature (°C)Time (h)Yield (%)
4-MethoxybenzaldehydeUreaHClEthanolReflux475-85
4-ChlorobenzaldehydeThioureaMAPEthanolReflux0.596
BenzaldehydeUreaSTA on Amberlyst-15Solvent-free100290

Signaling Pathways and Logical Relationships

The multicomponent synthesis of these heterocyclic libraries provides a diverse set of compounds for biological screening. For instance, dihydropyridine and dihydropyrimidinone derivatives are known to interact with various biological targets, including ion channels and enzymes.

G cluster_synthesis Synthetic Pathway cluster_screening Drug Discovery Workflow Start This compound MCR Multicomponent Reaction (e.g., Hantzsch, Biginelli) Start->MCR Library Library of Heterocyclic Compounds (Dihydropyridines, Dihydropyrimidinones) MCR->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow from synthesis to drug discovery.

Conclusion

This compound is a highly valuable and versatile starting material for the efficient synthesis of complex heterocyclic molecules through multicomponent reactions. The protocols for Hantzsch-type and Biginelli reactions provided herein offer robust methods for generating libraries of polyhydroquinolines and dihydropyrimidinones. These compounds, bearing the 4-chlorophenyl moiety, are of significant interest for further investigation in drug discovery and development programs due to their potential biological activities. The application of these one-pot synthetic strategies can significantly accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Antifungal Agents from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of heterocyclic compounds with potential antifungal activity, utilizing Ethyl 3-(4-chlorophenyl)-3-oxopropanoate as a versatile starting material. The document outlines the synthesis of pyrazole and pyrimidine derivatives, which are known scaffolds in antifungal drug discovery. Additionally, a standard protocol for in vitro antifungal activity screening is provided.

Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one

The reaction of β-ketoesters such as this compound with hydrazine hydrate is a common and efficient method for the synthesis of pyrazolone derivatives. These compounds serve as key intermediates for a variety of biologically active molecules.

start This compound reagent1 + Hydrazine Hydrate start->reagent1 intermediate Hydrazone Intermediate (in situ) reagent1->intermediate conditions Ethanol, Reflux intermediate->conditions Intramolecular Cyclization product 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one conditions->product

Fig. 1: Synthesis of a pyrazole derivative.
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Distilled water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.05 mol) in absolute ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.05 mol) dropwise with continuous stirring.

  • Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Reduce the volume of the solvent by half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (200 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol to afford the pure 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one.

Quantitative Data: Antifungal Activity of Pyrazole Derivatives

The following table summarizes the in vitro antifungal activity of some 3-(4-chlorophenyl)-pyrazole derivatives against various fungal strains, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
P1 Aspergillus niger125Amphotericin B100
P1 Candida albicans250Amphotericin B100
P2 Aspergillus niger62.5Amphotericin B100
P2 Candida albicans125Amphotericin B100
P3 Aspergillus fumigatus100Fluconazole125
P3 Cryptococcus neoformans50Fluconazole62.5

Synthesis of 2-Amino-4-(4-chlorophenyl)pyrimidine Derivatives

This compound can be used to synthesize pyrimidine derivatives, which are another class of compounds with a broad spectrum of biological activities, including antifungal properties. This typically involves a condensation reaction with a guanidine salt.

start This compound reagent1 + Guanidine Nitrate start->reagent1 conditions Sodium Ethoxide, Ethanol, Reflux reagent1->conditions product 2-Amino-4-(4-chlorophenyl)-6-hydroxypyrimidine conditions->product

Fig. 2: Synthesis of a pyrimidine derivative.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-hydroxypyrimidine

Materials:

  • This compound

  • Guanidine nitrate

  • Sodium metal

  • Absolute Ethanol

  • Dilute Hydrochloric Acid

  • Distilled water

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.05 mol) in absolute ethanol (100 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel.

  • To the sodium ethoxide solution, add a solution of this compound (0.05 mol) in absolute ethanol (50 mL) dropwise with stirring.

  • Add guanidine nitrate (0.05 mol) to the reaction mixture in portions.

  • Heat the mixture to reflux for 8-10 hours.

  • After cooling, pour the reaction mixture into ice water (300 mL).

  • Neutralize the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent like ethanol or an ethanol-water mixture.

Quantitative Data: Antifungal Activity of Pyrimidine Derivatives

The antifungal activity of synthesized pyrimidine derivatives can be evaluated as the percentage of mycelial growth inhibition.

Compound IDFungal StrainConcentration (µg/mL)Inhibition (%)
PY1 Botrytis cinerea5075.8
PY1 Fusarium oxysporum5068.2
PY2 Botrytis cinerea5082.1
PY2 Fusarium oxysporum5073.5
PY3 Rhizoctonia solani5078.4
PY3 Sclerotinia sclerotiorum5071.9

Protocol for Antifungal Activity Screening: Mycelial Growth Inhibition Assay

This protocol describes a common in vitro method to assess the antifungal activity of synthesized compounds.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Collection & Analysis A Prepare PDA Medium C Add Compound Solution to Molten PDA A->C B Dissolve Test Compound in DMSO B->C D Pour into Petri Dishes C->D E Inoculate with Fungal Mycelial Disc D->E F Incubate at 25-28°C E->F G Measure Colony Diameter F->G H Calculate Percentage Inhibition G->H

Fig. 3: Workflow for Mycelial Growth Inhibition Assay.

Materials and Equipment:

  • Potato Dextrose Agar (PDA) medium

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO)

  • Actively growing cultures of test fungi on PDA plates

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes

Procedure:

  • Preparation of Test Plates: a. Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten PDA to 45-50 °C. c. Prepare stock solutions of the test compounds in sterile DMSO. d. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final concentration of DMSO does not inhibit fungal growth (typically ≤ 1%). e. Mix thoroughly and pour the amended PDA into sterile Petri dishes. f. Prepare control plates containing PDA with the same concentration of DMSO but without the test compound.

  • Inoculation: a. From the periphery of an actively growing fungal culture, cut a 5 mm mycelial disc using a sterile cork borer. b. Aseptically place the mycelial disc at the center of each test and control plate with the mycelial side facing down.

  • Incubation: a. Incubate the plates at 25-28 °C until the fungal growth in the control plates reaches the edge of the plate.

  • Data Collection and Analysis: a. Measure the diameter of the fungal colony in both control (Dc) and treated (Dt) plates in two perpendicular directions and calculate the average. b. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(Dc - Dt) / Dc] x 100 c. For compounds showing significant inhibition, a dose-response study can be conducted to determine the EC50 (Effective Concentration to inhibit 50% growth) value.

Application Note: Synthesis and Evaluation of a Novel Pyrrole-Based Anti-inflammatory Agent from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. A key strategy in developing anti-inflammatory drugs is the inhibition of mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). Pyrrole-based heterocyclic compounds are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a versatile starting material for the synthesis of various heterocyclic systems. This application note provides a detailed protocol for the synthesis of a novel pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (hereafter referred to as Compound X ), and outlines key protocols for evaluating its anti-inflammatory activity through in vitro COX-2 inhibition and cytokine production assays.

Synthesis of Compound X

The synthesis of Compound X is accomplished via a multi-step process, beginning with the Knoevenagel condensation of this compound, followed by a Michael addition and subsequent Paal-Knorr pyrrole synthesis.

Synthesis_Workflow A Ethyl 3-(4-chlorophenyl)- 3-oxopropanoate B Intermediate 1 (Chalcone derivative) A->B Knoevenagel Condensation C Intermediate 2 (1,4-Dicarbonyl) B->C Michael Addition D Compound X (Pyrrole Derivative) C->D Paal-Knorr Synthesis

Caption: Synthetic workflow for Compound X.
Experimental Protocol: Synthesis of Compound X

Materials:

  • This compound

  • Appropriate aldehyde for condensation

  • Michael donor (e.g., acetylacetone)

  • Phenylalanine

  • Piperidine, Glacial Acetic Acid, Ethanol, Toluene

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of Chalcone Intermediate:

    • To a solution of this compound (1 eq.) and an appropriate aromatic aldehyde (1 eq.) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the chalcone intermediate.

  • Step 2: Synthesis of 1,4-Dicarbonyl Intermediate:

    • Dissolve the chalcone intermediate (1 eq.) and a Michael donor like acetylacetone (1.1 eq.) in a suitable solvent such as ethanol.

    • Add a base catalyst (e.g., sodium ethoxide) and stir the mixture at room temperature for 12-18 hours.

    • Neutralize the reaction with dilute acid and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

  • Step 3: Paal-Knorr Synthesis of Compound X:

    • Combine the 1,4-dicarbonyl intermediate (1 eq.) and phenylalanine (1.2 eq.) in a mixture of glacial acetic acid and toluene.[2]

    • Reflux the mixture using a Dean-Stark apparatus for 8-12 hours to remove water.

    • After completion, cool the mixture and remove the solvent under vacuum.

    • Purify the resulting crude product by recrystallization to obtain pure Compound X.

Data Presentation: Synthesis Results
CompoundMolecular FormulaYield (%)Melting Point (°C)
Compound X C₂₂H₂₀ClNO₃65163-164

Note: Data is representative and based on similar compounds reported in the literature.[2]

Biological Evaluation: Anti-inflammatory Activity

The anti-inflammatory potential of Compound X is evaluated by assessing its ability to inhibit the COX-2 enzyme and to suppress the production of the pro-inflammatory cytokine TNF-α in a cell-based model.

Biological_Workflow cluster_cox COX-2 Inhibition Assay cluster_cytokine Cytokine Production Assay A Add Assay Buffer, COX-2 Enzyme, Heme B Add Compound X (Test Inhibitor) A->B C Incubate (10 min, 37°C) B->C D Initiate Reaction with Arachidonic Acid C->D E Measure Signal (Fluorometric/Colorimetric) D->E F Seed RAW 264.7 Cells (96-well plate) G Pre-treat with Compound X F->G H Stimulate with LPS (1 µg/mL) G->H I Incubate (24 hours) H->I J Collect Supernatant & Measure TNF-α (ELISA) I->J Signaling_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflam Inflammation (Pain, Swelling) PGs->Inflam CompX Compound X CompX->COX2 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. This document includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges and improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-keto ester. Specifically, 4'-chloroacetophenone is reacted with diethyl carbonate using a strong base like sodium hydride or sodium ethoxide.

Q2: My reaction yield is consistently low. What are the most critical factors influencing the yield?

Several factors are crucial for maximizing the yield of this synthesis:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Stronger bases like sodium hydride often lead to higher yields compared to sodium ethoxide.[1] A sufficient amount of base is required to drive the reaction to completion.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent quenching of the base and hydrolysis of the ester.

  • Reaction Time and Temperature: Allowing the reaction to proceed for a sufficient duration is important for completion. The protocol often involves an initial ice bath temperature followed by stirring at room temperature for an extended period (e.g., 2 days).[2]

  • Purity of Reactants: The purity of the starting materials, 4'-chloroacetophenone and diethyl carbonate, is essential for a clean reaction with minimal side products.

Q3: I am observing the formation of significant side products. What are the likely side reactions?

Common side reactions in the Claisen condensation include:

  • Self-condensation of the ketone: If the enolate of 4'-chloroacetophenone reacts with another molecule of the ketone.

  • Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the diethyl carbonate and the final product.

  • Incomplete reaction: Leaving unreacted starting materials, which can complicate purification.

Q4: How can I effectively purify the final product?

The product, this compound, is typically an oil.[2] Purification involves a standard aqueous workup followed by extraction and removal of the solvent. The workup procedure generally includes:

  • Quenching the reaction mixture with crushed ice and acidifying with an acid like hydrochloric acid to a pH of 6-7.[2]

  • Extraction with an organic solvent such as diethyl ether.[2]

  • Washing the organic layer with a saturated aqueous sodium chloride solution (brine).[2]

  • Drying the organic phase over an anhydrous drying agent like sodium sulfate.[2]

  • Removal of the solvent under reduced pressure to obtain the oily product.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient base.1. Use fresh, high-quality sodium hydride and ensure it is properly washed to remove mineral oil.[2] Consider using a stronger base.[1] Ensure at least a stoichiometric amount of base is used.
2. Presence of moisture in the reaction.2. Thoroughly oven-dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Insufficient reaction time or incorrect temperature.3. Ensure the reaction is stirred for the recommended duration (e.g., up to 2 days at room temperature).[2] Maintain the initial cooling with an ice bath during the addition of reactants.
Formation of a White Precipitate During Workup 1. The product may be precipitating out of the aqueous solution.1. This can be a normal part of the workup. Ensure the product is fully extracted into the organic layer.
Difficulty in Separating Layers During Extraction 1. Formation of an emulsion.1. Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is Contaminated with Starting Material 1. Incomplete reaction.1. Increase the reaction time or consider using a slight excess of diethyl carbonate. Ensure the base is active and used in sufficient quantity.
Product is an Uncharacteristically Dark Color 1. The reaction mixture is often described as a dark solution.1. A dark color is expected.[2] If the final product is excessively dark after purification, consider purification by column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported synthesis of this compound.[2]

Materials:

  • 4'-Chloroacetophenone

  • Diethyl carbonate

  • Sodium hydride (55% in mineral oil)

  • Diethyl ether (anhydrous)

  • 5N Hydrochloric acid

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Crushed ice

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Hydride: In a round-bottom flask, suspend 34 g of sodium hydride (55% in mineral oil) in 400 ml of diethyl carbonate. Wash the sodium hydride twice with diethyl ether to remove the mineral oil.

  • Reaction Setup: Cool the suspension of sodium hydride in diethyl carbonate in an ice bath.

  • Addition of Reactants: Prepare a solution of 96.6 g of 4'-chloroacetophenone in 300 ml of diethyl carbonate. Add this solution dropwise to the cooled sodium hydride suspension with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 days. The solution will become dark.

  • Workup:

    • Carefully add crushed ice to the reaction mixture.

    • Adjust the pH to 6-7 by adding 5N hydrochloric acid. .

    • Dilute the mixture with diethyl ether.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic phase with a saturated aqueous sodium chloride solution.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Isolation of Product:

    • Filter off the anhydrous sodium sulfate.

    • Remove the solvents under reduced pressure using a rotary evaporator to obtain the oily this compound.

Visualizing the Workflow and Reaction

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow start Start prep_nah Prepare Sodium Hydride Suspension in Diethyl Carbonate start->prep_nah add_reactants Dropwise Addition of 4'-Chloroacetophenone Solution prep_nah->add_reactants react Stir at Room Temperature for 2 Days add_reactants->react workup Aqueous Workup: Ice, HCl, Ether Extraction react->workup wash Wash Organic Layer with Brine workup->wash dry Dry with Anhydrous Sodium Sulfate wash->dry isolate Isolate Product by Solvent Evaporation dry->isolate end End: Oily Product isolate->end

Caption: Experimental workflow for the synthesis.

claisen_condensation cluster_reactants Reactants reactant1 4'-Chloroacetophenone reactant2 Diethyl Carbonate reactant1->reactant2 Nucleophilic Acyl Substitution product This compound reactant2->product Formation of β-keto ester base Sodium Hydride (NaH) base->reactant1 Deprotonation

Caption: Key steps in the Claisen condensation.

References

Technical Support Center: Purification of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most commonly used stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (SiO₂). For flash chromatography, a mesh size of 230-400 is recommended to ensure good separation and a reasonable flow rate.

Q2: What is a good starting solvent system (mobile phase) for the purification?

A2: A common and effective mobile phase for compounds of this polarity is a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate. A good starting point, based on protocols for similar compounds, is a mixture in the range of 9:1 to 4:1 (hexanes:ethyl acetate). The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q3: How do I determine the optimal solvent system using Thin Layer Chromatography (TLC)?

A3: To find the best solvent system, spot your crude product on a TLC plate and develop it in various ratios of hexanes and ethyl acetate. The ideal solvent system will give your desired product, this compound, a retention factor (R_f) value of approximately 0.25-0.35. This R_f value generally ensures good separation from impurities on the column.

Q4: What are the potential impurities I should be aware of during purification?

A4: The synthesis of this compound is often achieved through a Claisen condensation. Potential impurities may include:

  • Unreacted starting materials: Ethyl 4-chlorobenzoate and ethyl acetate.

  • Base catalyst residue: Depending on the workup procedure.

  • Self-condensation product of ethyl acetate: Ethyl acetoacetate.

  • Hydrolysis product: 3-(4-chlorophenyl)-3-oxopropanoic acid, if water is present during workup or purification.

Troubleshooting Guide

Problem Possible Cause Solution
Broad or Tailing Peaks/Bands 1. Keto-enol tautomerism: β-keto esters like the target compound can exist as a mixture of keto and enol forms, which can interconvert on the silica gel, leading to band broadening. 2. Acidic silica: The slightly acidic nature of silica gel can cause strong interactions with the carbonyl groups, leading to tailing. 3. Column overload: Too much sample has been loaded onto the column.1. The effect of tautomerism is often difficult to eliminate completely. Running the column at a slightly elevated temperature (if feasible with the solvent system) can sometimes accelerate the interconversion and sharpen the peaks. 2. Deactivate the silica gel by preparing a slurry with the eluent containing a small amount (0.1-1%) of triethylamine. 3. Use a higher ratio of silica gel to crude product (e.g., 50:1 or greater).
Compound Elutes Too Quickly (High R_f) 1. Solvent system is too polar. 2. Cracks or channels in the silica gel. 1. Decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase. 2. Repack the column carefully, ensuring a uniform and compact bed of silica gel.
Compound Does Not Elute or Elutes Very Slowly (Low R_f) 1. Solvent system is not polar enough. 2. Compound degradation on the column. 3. Strong interaction with silica gel. 1. Increase the proportion of the polar solvent (ethyl acetate) in your mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective. 2. Test for compound stability on a TLC plate by spotting the compound and letting it sit for a few hours before developing. If degradation is observed, consider using a less acidic stationary phase like neutral alumina. 3. Add a small amount of a more polar solvent like methanol (1-2%) to the eluent.
Poor Separation of Product from Impurities 1. Inappropriate solvent system. 2. Column was not packed properly. 3. Fractions were collected too broadly. 1. Perform a more thorough TLC analysis with a wider range of solvent ratios to find the optimal system that maximizes the separation between your product and the impurities. 2. Ensure the column is packed evenly without any air bubbles or cracks. 3. Collect smaller fractions and analyze them by TLC before combining.
Appearance of New Spots on TLC of Column Fractions 1. Compound is degrading on the silica gel column. 1. As mentioned, the acidic nature of silica can sometimes cause degradation of sensitive compounds.[1] A 2D TLC can help confirm this. Spot the compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent. The appearance of spots that are not on the diagonal indicates on-plate (and likely on-column) degradation. If this is the case, consider using a deactivated silica gel or an alternative stationary phase like alumina.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio). Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.

  • Visualization: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the R_f value for the spot corresponding to the product. Adjust the solvent ratio to achieve an R_f of ~0.25-0.35.

Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column using a pipette.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Optimal Solvent System pack_column Pack Column with Silica Gel Slurry tlc->pack_column Informs Packing Solvent load_sample Load Crude Product (Dry or Wet Loading) pack_column->load_sample elute Elute with Chosen Solvent System load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions analyze_fractions->collect Continue Collection combine Combine Pure Fractions analyze_fractions->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Observed (e.g., Poor Separation) cause1 Incorrect Solvent Polarity start->cause1 cause2 Compound Instability (Degradation/Tautomerism) start->cause2 cause3 Improper Column Packing/Loading start->cause3 solution1 Optimize Solvent System (via TLC) cause1->solution1 solution2 Deactivate Silica Gel or Use Alumina cause2->solution2 solution3 Repack Column & Use Dry Loading cause3->solution3 end Successful Purification solution1->end Re-run Column solution2->end Re-run Column solution3->end Re-run Column

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: Recrystallization of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Recommended Solution
Failure to Dissolve Insufficient solvent.Add a small amount of additional hot solvent until the solid dissolves. Avoid adding a large excess.
Incorrect solvent choice.The compound may be insoluble in the chosen solvent. Test the solubility in other recommended solvents like ethanol or an ethyl acetate/hexane mixture.
Oiling Out The compound is melting in the hot solvent before it dissolves, or the solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease saturation. Allow the solution to cool more slowly.
No Crystal Formation The solution is not sufficiently saturated.Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low Crystal Yield Too much solvent was used.Concentrate the filtrate and cool it again to recover more crystals.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
Crystals were filtered before crystallization was complete.Allow sufficient time for the solution to cool and for crystals to form completely.
Impure Crystals Rapid cooling leading to the trapping of impurities.Ensure a slow cooling process to allow for the formation of a pure crystal lattice.
Incomplete washing of crystals.Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of this compound?

A1: While crude this compound may be isolated as an oil, the pure compound is a solid at room temperature with a reported melting point of approximately 38°C. Its appearance can range from a white to orange or green powder or lump.

Q2: Which solvent system is recommended for the recrystallization of this compound?

A2: A common and effective solvent system is a mixture of ethyl acetate and hexane. Ethanol can also be a suitable solvent. The ideal solvent or solvent mixture should dissolve the compound when hot but not at room temperature.

Q3: My compound has "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To remedy this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to reduce the saturation and then allow the solution to cool much more slowly. Using a slightly larger volume of solvent can sometimes prevent this issue.

Q4: No crystals are forming even after the solution has cooled. What steps can I take?

A4: If no crystals form, the solution may be too dilute. You can try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization. If these methods fail, you may need to reduce the volume of the solvent by gentle heating and then attempt to cool the solution again.

Q5: How can I maximize the yield of my recrystallization?

A5: To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve your compound. Ensure that the solution cools slowly to allow for complete crystallization. When filtering, use a pre-chilled funnel and wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound using an ethyl acetate/hexane solvent system.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Inducing Crystallization (if necessary): If crystals do not form, scratch the inside of the flask with a glass stirring rod or add a seed crystal.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Visualizations

Troubleshooting Workflow for Recrystallization

G cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form filter_wash Filter and wash crystals crystals_form->filter_wash Yes oiling_out Product 'oils out'? crystals_form->oiling_out No dry Dry pure crystals filter_wash->dry reheat_add_solvent Reheat to dissolve oil, add more solvent oiling_out->reheat_add_solvent Yes no_crystals Induce crystallization: - Scratch flask - Add seed crystal oiling_out->no_crystals No reheat_add_solvent->cool no_crystals->cool concentrate Boil off some solvent, recool no_crystals->concentrate concentrate->cool

Technical Support Center: Synthesis of Pyrazoles from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of pyrazoles from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and hydrazine derivatives.

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

Q1: My reaction has a low yield of the desired pyrazole product. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis, particularly via the Knorr synthesis, can arise from several factors.[1] The primary issues often involve the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that both the this compound and the hydrazine derivative are of high purity. Impurities can lead to unwanted side reactions, reducing the yield and complicating the purification process. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened bottle or a purified reagent is recommended.

  • Optimize Reaction Stoichiometry: A slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Evaluate and Optimize Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While heating is often necessary, excessively high temperatures can lead to the formation of tar-like substances due to the degradation of starting materials or intermediates.[1] Consider running the reaction at a lower temperature for a longer duration.[1]

    • Solvent: The choice of solvent can significantly impact the reaction outcome, including regioselectivity. Protic solvents like ethanol are common, but for controlling regioselectivity, consider using non-nucleophilic fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

    • pH: The reaction is typically catalyzed by acid. A few drops of glacial acetic acid are often sufficient.[2] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), adding a mild base like sodium acetate can be beneficial to free the hydrazine and neutralize the generated acid, leading to a cleaner reaction profile.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Q2: I am observing the formation of two different pyrazole products (regioisomers). How can I control the regioselectivity?

A2: The formation of a mixture of regioisomers is a common challenge when using an unsymmetrical β-ketoester like this compound. The initial nucleophilic attack of the hydrazine can occur at either the ketone or the ester carbonyl group, leading to two possible pyrazole products: 3-(4-chlorophenyl)-5-hydroxypyrazole and 5-(4-chlorophenyl)-3-hydroxypyrazole (which exist in tautomeric equilibrium with their pyrazolone forms).[2][3]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The solvent can play a crucial role. Non-nucleophilic, polar, hydrogen-bond donating solvents like TFE and HFIP have been shown to dramatically increase regioselectivity in favor of the attack at the more electrophilic carbonyl group. This is because nucleophilic solvents like ethanol can compete with the hydrazine in attacking the carbonyls, which can decrease selectivity.

  • Steric and Electronic Effects: The regioselectivity is governed by both steric hindrance and the electronic properties of the substituents on both the β-ketoester and the hydrazine. The attack generally occurs at the more electrophilic and less sterically hindered carbonyl carbon.

  • Catalyst: The use of a Lewis acid catalyst can activate and stabilize the enol tautomer of the β-ketoester, potentially influencing the site of hydrazine attack and improving regioselectivity.[4]

Q3: My reaction mixture has turned a dark yellow or reddish-brown color. Is this normal, and what does it indicate?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr-type pyrazole syntheses, especially when using hydrazine derivatives which can be prone to oxidation and decomposition, leading to colored impurities. While a color change is expected, a very dark or tarry appearance may indicate significant side reactions or degradation.

Possible Causes and Solutions:

  • Hydrazine Quality: The primary cause is often impurities in or degradation of the hydrazine starting material.[5] Using fresh or purified hydrazine can lead to a cleaner reaction.

  • Acid Concentration: The reaction mixture can become acidic, which might promote the formation of colored byproducts. If using a hydrazine salt, adding a mild base like sodium acetate or potassium acetate can help neutralize the excess acid.[5]

  • Oxidation: Hydrazines can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored oxidative byproducts.

  • Purification: The colored impurities can often be removed during workup and purification. Washing the crude product with a suitable solvent or using column chromatography can yield a pure, colorless product.[5]

Q4: I have isolated a product, but it doesn't seem to be the expected pyrazole. What other side products could have formed?

A4: Besides regioisomers, several other side products can form depending on the reaction conditions and the specific hydrazine used.

Common Side Products:

  • Pyrazolones: When reacting a β-ketoester with a hydrazine, the initial product is a hydroxypyrazole, which exists in tautomeric equilibrium with the more stable pyrazolone form.[2] It is important to characterize your product thoroughly to determine which tautomer is predominant.

  • Incomplete Cyclization Products: The reaction may not go to completion, resulting in the isolation of stable intermediates such as the hydrazone (formed from the initial condensation of hydrazine with the ketone) or a 5-hydroxy-4,5-dihydropyrazole (carbinolamine intermediate).

  • Fused Heterocyclic Systems: In the presence of other reagents, multicomponent reactions can occur. For instance, if malononitrile is present, a four-component reaction can lead to the formation of pyrano[2,3-c]pyrazole derivatives.[4][6]

  • Products from Hydrazine Decomposition: Hydrazine can undergo self-condensation or decomposition, leading to various byproducts.

Data Presentation

While specific quantitative data for the reaction of this compound is dispersed throughout the literature, the following table provides a template for researchers to systematically investigate and record the impact of different reaction parameters on product distribution and yield.

EntryHydrazine DerivativeSolventCatalyst (equiv.)Temp (°C)Time (h)Yield of Product A (%)Yield of Product B (%)Other Side Products (%)
1Hydrazine hydrateEthanolAcetic Acid (cat.)804
2PhenylhydrazineEthanolAcetic Acid (cat.)804
3PhenylhydrazineTFEAcetic Acid (cat.)804
4Hydrazine hydrateAcetic AcidNone1002
5PhenylhydrazineEthanolNaOAc (1.1)804

Product A: 3-(4-chlorophenyl)-5-hydroxypyrazole (or its pyrazolone tautomer) Product B: 5-(4-chlorophenyl)-3-hydroxypyrazole (or its pyrazolone tautomer)

Experimental Protocols

General Protocol for the Synthesis of 3-(4-chlorophenyl)-5-hydroxypyrazole

This protocol is a general guideline and may require optimization for specific hydrazine derivatives and desired outcomes.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (or substituted hydrazine) (1.1-1.2 eq)

  • Solvent (e.g., absolute ethanol, glacial acetic acid, or 2,2,2-trifluoroethanol)

  • Catalyst (e.g., glacial acetic acid, if not used as the solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., 5-10 mL per gram of ketoester).

  • Add the hydrazine derivative (1.1-1.2 eq) to the solution. If the reaction is to be catalyzed, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed (typically after 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure. The resulting residue can then be purified.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway start This compound + Hydrazine intermediate Hydrazone Intermediate start->intermediate Initial Condensation productA 3-(4-chlorophenyl)-5-hydroxypyrazole (Regioisomer A) intermediate->productA Intramolecular Cyclization (Path A) productB 5-(4-chlorophenyl)-3-hydroxypyrazole (Regioisomer B) intermediate->productB Intramolecular Cyclization (Path B) side_product1 Incomplete Cyclization (e.g., 5-hydroxy-dihydropyrazole) intermediate->side_product1 Incomplete Reaction side_product2 Pyrazolone Tautomer productA->side_product2 productB->side_product2 Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) check_purity 1. Check Purity of Starting Materials start->check_purity optimize_stoichiometry 2. Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry optimize_conditions 3. Optimize Reaction Conditions (Temp, Solvent, pH) optimize_stoichiometry->optimize_conditions monitor_reaction 4. Monitor Reaction Progress via TLC optimize_conditions->monitor_reaction analyze_side_products 5. Analyze for Side Products (Regioisomers, etc.) monitor_reaction->analyze_side_products solution Improved Yield and Purity analyze_side_products->solution

References

Technical Support Center: Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate via Claisen condensation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a crossed Claisen condensation. In this reaction, a strong base, such as sodium hydride (NaH), deprotonates the α-carbon of 4-chloroacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the desired β-keto ester, this compound. The use of a non-enolizable electrophile like diethyl carbonate helps to minimize self-condensation byproducts.

Q2: Why is a strong base like sodium hydride necessary for this reaction?

A strong base is crucial for two primary reasons. First, it is required to generate a sufficient concentration of the enolate from the relatively weakly acidic α-proton of 4-chloroacetophenone. Second, the Claisen condensation is a reversible reaction. The product, a β-keto ester, is more acidic than the starting ketone. The strong base deprotonates the product, shifting the equilibrium towards the product side and driving the reaction to completion.

Q3: What are the most common byproducts in this Claisen condensation?

The most common byproducts are typically unreacted starting materials (4-chloroacetophenone and diethyl carbonate), the self-condensation product of 4-chloroacetophenone, and potential hydrolysis products if moisture is present in the reaction.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials from the product. The disappearance of the 4-chloroacetophenone spot and the appearance of a new, typically lower Rf, spot corresponding to the product indicate the reaction is proceeding.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective deprotonation of 4-chloroacetophenone.Ensure the sodium hydride is fresh and has not been deactivated by moisture. Use a sufficient excess of NaH.
Reversible reaction equilibrium is not shifted towards the product.Use at least one full equivalent of a strong base to ensure complete deprotonation of the product.
Moisture in the reaction flask quenching the enolate or reacting with NaH.Thoroughly dry all glassware and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a Significant Amount of Self-Condensation Product of 4-chloroacetophenone Slow addition of diethyl carbonate, allowing the enolate of 4-chloroacetophenone to react with unreacted 4-chloroacetophenone.Add the 4-chloroacetophenone solution dropwise to a mixture of sodium hydride and an excess of diethyl carbonate. This ensures that the enolate reacts preferentially with the more electrophilic diethyl carbonate.
Formation of an Oily, Difficult-to-Purify Product Presence of unreacted starting materials and various byproducts.Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
The product itself is an oil at room temperature.Do not expect a crystalline solid. Characterize the product using spectroscopic methods (NMR, IR, MS).
Hydrolysis of the Ester Product Presence of water during the reaction or workup.Use anhydrous solvents and reagents. During the aqueous workup, perform extractions quickly and efficiently dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

Experimental Protocol

Synthesis of this compound

Materials:

  • 4-chloroacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 5 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous diethyl carbonate (at least 3 equivalents) to the flask.

  • In the dropping funnel, prepare a solution of 4-chloroacetophenone (1 equivalent) in anhydrous diethyl carbonate.

  • Cool the flask containing the sodium hydride suspension to 0 °C using an ice bath.

  • Slowly add the 4-chloroacetophenone solution dropwise to the stirred suspension of sodium hydride in diethyl carbonate over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cautiously quench the reaction by slowly adding it to a beaker of crushed ice and water.

  • Acidify the aqueous mixture to pH 3-4 with 5 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Product Yield Check_Base Is the base active and in sufficient quantity? Start->Check_Base Check_Moisture Are reactants and glassware dry? Check_Base->Check_Moisture Yes Solution_Base Use fresh, excess NaH. Check_Base->Solution_Base No Check_Equilibrium Is the reaction driven to completion? Check_Moisture->Check_Equilibrium Yes Solution_Moisture Dry solvents/glassware; use inert atmosphere. Check_Moisture->Solution_Moisture No Solution_Equilibrium Use >= 1 equivalent of base. Check_Equilibrium->Solution_Equilibrium No Byproducts Significant Byproducts Observed Check_SelfCondensation Is self-condensation of ketone observed? Byproducts->Check_SelfCondensation Solution_SelfCondensation Reverse addition: add ketone to base/ester mixture. Check_SelfCondensation->Solution_SelfCondensation Yes Purification_Issues Difficulty in Purification Check_Chromatography Is column chromatography being used effectively? Purification_Issues->Check_Chromatography Solution_Chromatography Optimize solvent system for column chromatography. Check_Chromatography->Solution_Chromatography No

Caption: Troubleshooting workflow for the Claisen condensation synthesis.

Technical Support Center: Improving Enantioselectivity in the Reduction of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective reduction of ethyl 3-(4-chlorophenyl)-3-oxopropanoate. The following information is designed to address common challenges and provide detailed methodologies for this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric reduction of this compound?

A1: The two main approaches for the enantioselective reduction of aromatic β-keto esters like this compound are biocatalytic reduction and chemical catalysis.[1]

  • Biocatalytic methods utilize whole-cell microorganisms such as Saccharomyces cerevisiae (baker's yeast) or isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs).[2] These methods are known for their high enantioselectivity under mild reaction conditions.

  • Chemical catalysis often involves transition metal catalysts with chiral ligands. Prominent examples include the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and asymmetric transfer hydrogenation (ATH) with ruthenium or rhodium complexes.[3][4]

Q2: What level of enantiomeric excess (e.e.) can I realistically expect?

A2: With optimized conditions, it is possible to achieve high enantiomeric excesses, often exceeding 95% and in some cases approaching >99% e.e. for both biocatalytic and chemical methods. However, the actual e.e. is highly dependent on the specific catalyst or biocatalyst, substrate concentration, temperature, and solvent.

Q3: How do I choose between a biocatalyst and a chemical catalyst?

A3: The choice depends on several factors:

  • Biocatalysts are often preferred for their environmental friendliness, operational simplicity (often at room temperature and atmospheric pressure), and high enantioselectivity. However, they may have a more limited substrate scope, and reaction times can be longer.

  • Chemical catalysts can offer a broader substrate scope and high efficiency. However, they may require anhydrous conditions, inert atmospheres, and potentially high pressures of hydrogen gas. There is also the consideration of potential metal contamination in the final product.

Q4: Can I control which enantiomer of the product is formed?

A4: Yes. In chemical catalysis, the choice of the chiral ligand's enantiomer (e.g., (R)- or (S)-CBS catalyst) will determine the stereochemical outcome.[3][5] In biocatalysis, while a specific wild-type organism or enzyme often has a preference for producing one enantiomer, screening different commercially available ketoreductases can provide access to either the (R) or (S) alcohol. Many enzyme suppliers offer kits with a diverse panel of KREDs for this purpose.[2]

Troubleshooting Guides

Issue 1: Low Enantioselectivity (e.e.)

Low enantioselectivity is a common challenge in asymmetric reductions. The following guide provides a systematic approach to troubleshooting this issue.

Potential Causes and Solutions:

  • Suboptimal Catalyst/Enzyme:

    • Chemical Catalysis: The choice of chiral ligand is critical. For CBS reductions, ensure the catalyst is of high purity and has not degraded. Consider screening different chiral ligands or catalysts if the initial choice is ineffective.

    • Biocatalysis: Not all yeasts or KREDs will be effective for this specific substrate. It is highly recommended to screen a panel of different KREDs to find one with high selectivity. For baker's yeast, the strain and its physiological state can significantly impact the outcome.

  • Incorrect Reaction Temperature:

    • Temperature can have a profound effect on enantioselectivity. For chemical reductions, lowering the temperature often increases enantioselectivity. For biocatalytic reductions, there is an optimal temperature range for enzyme activity and stability; deviation from this can lead to lower e.e.

  • Substrate Inhibition or High Concentration:

    • In biocatalysis, high concentrations of the substrate can be toxic to the cells or inhibit the enzyme, leading to poor performance.[6] Consider a fed-batch approach where the substrate is added gradually over time to maintain a low concentration in the reaction medium.

  • Presence of Impurities:

    • Impurities in the substrate or solvent can poison the catalyst or inhibit the enzyme. Ensure all reagents and solvents are of high purity. For chemical reductions, particularly those using borane reagents, the presence of water can dramatically decrease enantioselectivity.[7]

Troubleshooting Decision Tree: Low Enantioselectivity```dot

G start Low Enantioselectivity (e.e.) Observed check_catalyst Is the catalyst/enzyme appropriate for this substrate? start->check_catalyst screen_catalysts Screen a panel of different catalysts/enzymes (e.g., KREDs, other chiral ligands). check_catalyst->screen_catalysts No/Unsure check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes screen_catalysts->check_temp optimize_temp Vary the temperature. Lower T for chemical catalysis, optimize within enzyme's range for biocatalysis. check_temp->optimize_temp No/Unsure check_conc Is the substrate concentration too high? check_temp->check_conc Yes optimize_temp->check_conc fed_batch Implement a fed-batch strategy for substrate addition. check_conc->fed_batch Yes (for biocatalysis) check_purity Are all reagents and solvents of high purity and anhydrous (if required)? check_conc->check_purity No fed_batch->check_purity purify_reagents Purify substrate and ensure high-purity, dry solvents. check_purity->purify_reagents No final_optimization Further optimize other parameters (pH, co-solvent, reaction time). check_purity->final_optimization Yes purify_reagents->final_optimization

Caption: General workflow for a KRED-catalyzed reduction.

Protocol 2: Chemical Reduction using Corey-Bakshi-Shibata (CBS) Catalyst

This protocol is adapted from established procedures for the CBS reduction of aromatic ketones. [8] Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the CBS catalyst solution (e.g., 0.1 equivalents).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (e.g., 1.0 equivalent) to the catalyst solution. Stir for 10-15 minutes at 0 °C.

  • Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C until complete (monitor by TLC or HPLC).

  • Quenching: Slowly and carefully add methanol dropwise to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate.

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Workflow for CBS Reduction

G start Start (Anhydrous, N2 atm) add_catalyst Add CBS Catalyst in THF start->add_catalyst cool_flask Cool to 0 °C add_catalyst->cool_flask add_borane Slowly add BH3·SMe2 cool_flask->add_borane add_substrate Dropwise addition of Substrate in THF add_borane->add_substrate react Stir at 0 °C Monitor progress add_substrate->react quench Quench with Methanol react->quench workup Acidic Work-up (HCl) and Extraction quench->workup purify Dry, Concentrate, and Purify workup->purify analyze Analyze Yield and e.e. purify->analyze end End analyze->end

Caption: General workflow for a CBS-catalyzed reduction.

References

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. The content focuses on how different solvents can impact the outcome of common reactions such as Knoevenagel condensation, pyrazole synthesis, and alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile β-keto ester commonly used as a building block in organic synthesis. The most frequent reactions include:

  • Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated compounds.

  • Pyrazole Synthesis: Cyclocondensation with hydrazine derivatives to form pyrazole rings, which are important scaffolds in medicinal chemistry.

  • Alkylation: Introduction of alkyl groups at the α-carbon, the position between the two carbonyl groups.

  • Synthesis of Pyranopyrazoles: A multicomponent reaction involving an aldehyde, malononitrile, and a hydrazine, often in a one-pot synthesis.

Q2: How does the choice of solvent affect the reactivity of this compound?

A2: The solvent plays a crucial role in the reactivity of this compound by influencing:

  • Solubility of Reactants: Ensuring that all reactants are in the same phase is critical for reaction efficiency.

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates, such as enolates, which can accelerate the reaction rate.

  • Reaction Pathway: Protic solvents (e.g., ethanol, water) can participate in proton transfer steps, while aprotic solvents (e.g., DMF, acetonitrile) may favor different mechanistic pathways.

  • Catalyst Activity: The effectiveness of a catalyst can be significantly altered by the solvent.

Q3: What are the general safety precautions when working with this compound and various organic solvents?

A3: Always consult the Safety Data Sheet (SDS) for detailed information. General precautions include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Handle flammable organic solvents with care and away from ignition sources.

  • Ensure proper storage of all chemicals.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation

Q: I am getting a low yield in the Knoevenagel condensation of this compound with an aromatic aldehyde. What are the potential solvent-related causes and solutions?

A: Low yields in Knoevenagel condensations can often be attributed to the choice of solvent. Here are some troubleshooting steps:

  • Inadequate Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that effectively dissolves both this compound and the aldehyde. Polar aprotic solvents like DMF or acetonitrile are often good choices.

  • Suboptimal Polarity: The polarity of the solvent can significantly impact the reaction rate.

    • Solution: Experiment with solvents of varying polarities. While nonpolar solvents like toluene can work, polar solvents often lead to faster reactions. For a greener approach, water or ethanol can be effective, sometimes even without a catalyst.[1]

  • Solvent-Catalyst Mismatch: The chosen solvent may be hindering the activity of your catalyst.

    • Solution: If using a base catalyst, a polar aprotic solvent can enhance its basicity. For some reactions, solvent-free conditions with microwave irradiation can dramatically improve yields and reduce reaction times.

Caption: Troubleshooting workflow for low yields in Knoevenagel condensation.

Issue 2: Formation of Regioisomers in Pyrazole Synthesis

Q: I am observing the formation of two regioisomers in the synthesis of a pyrazole from this compound and a substituted hydrazine. How can the solvent influence the regioselectivity?

A: The formation of regioisomers is a common challenge in pyrazole synthesis with unsymmetrical β-dicarbonyl compounds. The solvent can have a significant impact on the regioselectivity.

  • Protic vs. Aprotic Solvents: The ability of the solvent to participate in hydrogen bonding can influence which carbonyl group of the β-keto ester is more readily attacked by the hydrazine.

    • Solution: Studies on related compounds have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to ethanol.[2] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[2]

  • Solvent Polarity: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction pathway.

    • Solution: A systematic screening of solvents with different polarities (e.g., ethanol, acetic acid, DMF, toluene) is recommended to find the optimal conditions for the desired regioisomer.

Caption: Logical relationship of solvent choice on pyrazole synthesis regioselectivity.

Issue 3: Incomplete Alkylation or O-Alkylation Side Product

Q: My alkylation reaction of this compound is either incomplete or yields a significant amount of the O-alkylated byproduct. How can I optimize the solvent for better results?

A: The choice of solvent is critical in controlling the outcome of alkylation reactions with β-keto esters.

  • Incomplete Reaction: A common reason for an incomplete reaction is the use of a solvent that does not favor the formation of the enolate or the subsequent nucleophilic attack.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or THF are generally preferred.[3] These solvents solvate the cation of the base, leaving the enolate anion more "naked" and nucleophilic.

  • O- versus C-Alkylation: The formation of the O-alkylated product is a common side reaction. The solvent can influence the ratio of C- to O-alkylation.

    • Solution: Lowering the reaction temperature may favor C-alkylation. The choice of solvent and the counter-ion of the base can also influence the C/O alkylation ratio. In some cases, switching to a less polar solvent might favor C-alkylation, but this could also slow down the reaction.

Data Presentation: Solvent Effects on Reaction Outcomes

The following tables summarize quantitative data on the effect of solvents in reactions involving β-keto esters. Note that some data is for closely related compounds due to the limited availability of direct comparative studies on this compound.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

AldehydeActive MethyleneCatalystSolventTimeYield (%)Reference
4-ChlorobenzaldehydeEthyl CyanoacetateDBU/WaterWater10 min95[4]
BenzaldehydeMalononitrileNoneEthanol2 h85[5]
BenzaldehydeMalononitrileNoneToluene6 h78[5]
2-MethoxybenzaldehydeThiobarbituric acidPiperidineEthanol--[6]

Table 2: Synthesis of Pyranopyrazoles via Multicomponent Reaction

Aldehydeβ-Keto EsterCatalystSolventTimeYield (%)Reference
4-ChlorobenzaldehydeEthyl AcetoacetateMeglumineEtOH-H₂O1.5 h92[7]
4-NitrobenzaldehydeEthyl AcetoacetateFe₃O₄ NPsWater15 min94[8]
BenzaldehydeEthyl AcetoacetateYIG NanocatalystSolvent-free20 min95[8]
4-ChlorobenzaldehydeEthyl AcetoacetateCeO₂/ZrO₂Ethanol15 min93[8]

Experimental Protocols

Protocol 1: Knoevenagel Condensation in an Aqueous Medium

This protocol is adapted for the Knoevenagel condensation of this compound with 4-nitrobenzaldehyde.

Materials:

  • This compound (1 mmol)

  • 4-Nitrobenzaldehyde (1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)

  • Water (5 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in water (5 mL), add DBU (0.1 mmol).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Knoevenagel condensation.

Protocol 2: Synthesis of a Pyrazole Derivative in Ethanol

This protocol describes the synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Materials:

  • This compound (10 mmol)

  • Hydrazine hydrate (12 mmol)

  • Absolute ethanol (40 mL)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (40 mL).

  • Slowly add hydrazine hydrate (12 mmol) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid to a pH of approximately 7.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent.[9]

Protocol 3: Alkylation using Potassium Carbonate in DMF

This protocol is for the alkylation of this compound with an alkyl halide.

Materials:

  • This compound (10 mmol)

  • Anhydrous potassium carbonate (15 mmol)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (11 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (50 mL)

  • Dichloromethane

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in anhydrous DMF (50 mL).

  • Add anhydrous potassium carbonate (15 mmol) to the solution.

  • Add the alkyl halide (11 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with dichloromethane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or vacuum distillation.[10]

References

Catalyst selection for the asymmetric hydrogenation of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation of ethyl 3-(4-chlorophenyl)-3-oxopropanoate.

Catalyst Selection FAQs

Q1: What are the most effective types of catalysts for the asymmetric hydrogenation of this compound?

A1: For the asymmetric hydrogenation of β-keto esters like this compound, ruthenium-based catalysts are the most extensively studied and commonly employed. Specifically, complexes of ruthenium with chiral bisphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, have demonstrated high activity and enantioselectivity.[1][2][3] Rhodium and iridium-based catalysts have also been explored for the asymmetric hydrogenation of ketones, but are less commonly reported for this specific class of β-keto esters.[4]

Q2: How do I choose between (R)-BINAP and (S)-BINAP?

A2: The choice between (R)-BINAP and (S)-BINAP will determine the stereochemistry of the resulting β-hydroxy ester product. Using a ruthenium catalyst with (R)-BINAP will typically yield the (R)-enantiomer of the product, while a catalyst with (S)-BINAP will produce the (S)-enantiomer. It is crucial to select the ligand that provides the desired stereoisomer for your downstream applications.

Q3: Are there alternatives to BINAP for this reaction?

A3: Yes, several other chiral phosphine ligands have been developed and successfully used in the ruthenium-catalyzed asymmetric hydrogenation of β-keto esters. These include derivatives of BINAP with substituents on the phenyl or naphthyl rings, as well as other classes of chiral ligands like P-Phos and TunaPhos. These alternative ligands can sometimes offer improved performance in terms of activity, enantioselectivity, or stability for specific substrates.

Troubleshooting Guides

Issue 1: Low or No Conversion

Q: My asymmetric hydrogenation of this compound is showing low or no conversion. What are the potential causes and how can I address them?

A: Low or no conversion in asymmetric hydrogenation can stem from several factors related to the catalyst, reagents, or reaction conditions. Below is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Catalyst Activity:

    • Inactive Catalyst: The pre-catalyst may not have been properly activated, or the active catalyst may have decomposed. Ensure that the catalyst is handled under inert conditions (e.g., using a glovebox or Schlenk line) to prevent deactivation by oxygen.

    • Improper Catalyst Preparation: If preparing the catalyst in situ, ensure the correct stoichiometry of the metal precursor and ligand, and allow sufficient time for complex formation.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed efficiently. Gradually increase the hydrogen pressure and monitor the effect on conversion.

    • Suboptimal Temperature: The reaction temperature may be too low. A moderate increase in temperature can enhance the reaction rate. However, excessively high temperatures may negatively impact enantioselectivity.

    • Inadequate Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over a longer period.

  • Reagent Purity:

    • Solvent Impurities: Traces of water or other impurities in the solvent can deactivate the catalyst. Use freshly distilled or anhydrous, degassed solvents.

    • Substrate Impurities: Impurities in the this compound substrate could act as catalyst poisons. Purify the substrate if its purity is questionable.

Issue 2: Low Enantioselectivity (ee%)

Q: I am achieving good conversion in my reaction, but the enantiomeric excess (ee%) of the product is low. What steps can I take to improve it?

A: Low enantioselectivity is a common challenge in asymmetric catalysis. The following factors can influence the stereochemical outcome of the reaction.

Potential Causes & Solutions:

  • Catalyst and Ligand:

    • Ligand Choice: The chosen chiral ligand may not be optimal for this specific substrate. Consider screening a small library of chiral phosphine ligands to identify one that provides higher enantioselectivity.

    • Catalyst Loading: In some cases, catalyst loading can influence enantioselectivity. Experiment with slightly higher or lower catalyst loadings.

  • Reaction Parameters:

    • Temperature: Enantioselectivity is often temperature-dependent. Lowering the reaction temperature generally leads to an increase in enantiomeric excess, although this may also decrease the reaction rate.

    • Solvent Effects: The polarity and coordinating ability of the solvent can impact the chiral induction. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane, THF) to find the optimal one for your system.

    • Additives: The presence of additives, such as small amounts of acid (e.g., HCl), has been shown to influence both the rate and enantioselectivity of similar reactions.[4] A careful screening of additives may be beneficial.

  • Substrate Concentration: High substrate concentrations can sometimes lead to the formation of less selective catalytic species. Try running the reaction at a lower substrate concentration.

Data Presentation

Table 1: Performance of Ru-BINAP Catalysts with Analogous β-Keto Esters

SubstrateCatalyst SystemSolventPressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
Methyl acetoacetateRu/POP-BINAPMethanol505012>9997
Ethyl 4-chloro-3-oxobutanoate[RuCl₂((R)-BINAP)]Methanol1002524>95>98
Ethyl benzoylacetateRu(OAc)₂[(S)-BINAP]Ethanol100504810096

Note: The data presented above is for analogous substrates and should be considered as a guideline. Optimal conditions for this compound may vary.

Experimental Protocols

The following is a general protocol for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst, which can be adapted for this compound.

Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the Ru-BINAP catalyst (e.g., 0.01 mol%).

  • Add the this compound substrate (1 equivalent).

  • Add anhydrous, degassed methanol to achieve the desired substrate concentration (e.g., 0.5 M).

  • Seal the glass liner and transfer it to the autoclave.

  • Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by taking samples periodically and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine conversion and enantiomeric excess.

  • Upon completion, carefully vent the autoclave and purge with nitrogen.

  • The product can be isolated and purified by standard laboratory techniques, such as solvent evaporation followed by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Workup & Analysis A Charge Autoclave Liner: 1. Ru-BINAP Catalyst 2. Substrate B Add Degassed Anhydrous Solvent A->B C Seal Autoclave B->C D Purge with N₂ then H₂ C->D E Pressurize with H₂ D->E F Stir at Set Temperature E->F G Vent & Purge with N₂ F->G H Isolate Crude Product G->H I Purify Product (e.g., Chromatography) H->I J Analyze Conversion (GC/HPLC) & ee% (Chiral HPLC/GC) I->J

Caption: General workflow for the asymmetric hydrogenation of this compound.

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity Start Low / No Conversion C1 Check Catalyst Activity Start->C1 R1 Increase H₂ Pressure Start->R1 P1 Use Anhydrous, Degassed Solvents Start->P1 C2 Ensure Proper Handling (Inert Atmosphere) C1->C2 C3 Verify In-Situ Preparation C1->C3 R2 Optimize Temperature R1->R2 R3 Extend Reaction Time R2->R3 P2 Check Substrate Purity P1->P2

Caption: Troubleshooting guide for low conversion in asymmetric hydrogenation.

Troubleshooting_Low_EE cluster_catalyst Catalyst & Ligand cluster_parameters Reaction Parameters cluster_concentration Concentration Effects Start Low Enantioselectivity (ee%) L1 Screen Different Chiral Ligands Start->L1 P1 Lower Reaction Temperature Start->P1 C1 Lower Substrate Concentration Start->C1 L2 Optimize Catalyst Loading L1->L2 P2 Screen Different Solvents P1->P2 P3 Investigate Additives (e.g., HCl) P2->P3

Caption: Troubleshooting guide for low enantioselectivity in asymmetric hydrogenation.

References

Technical Support Center: Work-up Procedure for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the work-up procedure of reactions yielding Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a common intermediate in pharmaceutical and chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up, presented in a question-and-answer format.

Q1: After quenching the reaction with acid, my product has oiled out instead of precipitating as a solid. What should I do?

A1: "Oiling out" can occur if the melting point of the crude product is low or if impurities are present.

  • Solution 1: Extraction. Proceed with extracting the oily product into a suitable organic solvent like diethyl ether or ethyl acetate. The standard work-up protocol involving washing, drying, and solvent evaporation should then be followed.

  • Solution 2: Induce Crystallization. Try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. If this fails, proceed with extraction.

Q2: I've encountered a persistent emulsion during the aqueous wash of the organic layer. How can I break it?

A2: Emulsion formation is a common issue, particularly when dealing with basic aqueous solutions.

  • Solution 1: Brine Wash. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel, gently swirl, and allow the layers to separate. The increased ionic strength of the aqueous layer often helps to break up emulsions.[1]

  • Solution 2: Filtration. If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite or glass wool can be effective.

  • Solution 3: Patience and Gentle Agitation. Sometimes, allowing the mixture to stand for an extended period with occasional gentle swirling can lead to layer separation. Avoid vigorous shaking during the initial extractions.

Q3: My final product is a dark oil, but the literature reports it as a white solid or pale yellow oil. What could be the cause and how can I purify it?

A3: A dark color typically indicates the presence of impurities or side products from the reaction.

  • Cause: This may be due to side reactions, such as self-condensation of the starting materials, or decomposition of the product under harsh reaction or work-up conditions.

  • Purification:

    • Flash Chromatography: This is a highly effective method for removing colored impurities. A common eluent system is a mixture of hexane and ethyl acetate.[2][3]

    • Recrystallization: If the product is solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) can yield a purer, lighter-colored product.[2]

Q4: The yield of my isolated product is significantly lower than expected. What are the potential reasons?

A4: Low yields can result from several factors during the reaction and work-up.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).

  • Product Loss During Work-up:

    • Incomplete Extraction: Ensure you perform multiple extractions (at least 2-3 times) of the aqueous layer to maximize the recovery of the product.

    • Hydrolysis: The β-keto ester product can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Perform the acidic quench and subsequent washes promptly and without excessive exposure to strong acids or bases.

    • Premature Precipitation and Loss: If the product precipitates during the work-up and is not fully redissolved in the extraction solvent, it can be lost during transfers or filtration.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction used to synthesize this compound?

A1: The most common synthetic route is a Claisen condensation between 4-chloroacetophenone and diethyl carbonate, using a strong base like sodium hydride or sodium ethoxide.[1][4][5]

Q2: What is the purpose of the initial acidic quench in the work-up procedure?

A2: The reaction is typically performed under basic conditions. The acidic quench neutralizes the base and protonates the enolate of the β-keto ester product, allowing it to be extracted into an organic solvent.[1] An acid such as 5N hydrochloric acid is often used to adjust the pH to 6-7.[1]

Q3: Which organic solvents are suitable for extracting this compound?

A3: Diethyl ether and ethyl acetate are commonly used and effective solvents for extracting this product from the aqueous reaction mixture.[1][6]

Q4: Why is a brine wash performed after the aqueous washes?

A4: A brine (saturated aqueous NaCl) wash is performed to remove dissolved water from the organic layer before the addition of a drying agent. This makes the drying process more efficient and helps to break any emulsions that may have formed.[1][3]

Q5: What drying agents are recommended for the organic solution of the product?

A5: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used and effective drying agents for ethereal or ethyl acetate solutions of the product.[1][3]

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₁H₁₁ClO₃[7]
Molecular Weight226.66 g/mol [7]
AppearanceWhite solid or pale yellow oil[2][3]
Melting Point104-105 °C (recrystallized)[2]

Detailed Experimental Protocol: Work-up Procedure

This protocol outlines a typical work-up for a Claisen condensation reaction yielding this compound.

  • Quenching the Reaction:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add crushed ice to the dark solution.

    • Acidify the mixture to a pH of 6-7 by the dropwise addition of 5N hydrochloric acid with stirring.[1]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Dilute the mixture with diethyl ether or ethyl acetate.[1]

    • Separate the organic layer.

    • Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Washing:

    • Combine all organic extracts in the separatory funnel.

    • Wash the combined organic layer with a saturated aqueous sodium chloride (brine) solution.[1]

  • Drying:

    • Separate the organic layer and transfer it to an Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Solvent Removal and Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is often an oil.[1]

  • Purification (if necessary):

    • Flash Chromatography: Purify the crude product using flash column chromatography with a hexane-ethyl acetate eluent system.[2][3]

    • Recrystallization: If the product is solid, recrystallize from a mixture of ethyl acetate and hexane to obtain a pure, white solid.[2]

Visualizations

Workup_Troubleshooting_Flowchart Troubleshooting Workflow for Work-up Issues start Work-up Start: Acidic Quench oiling_out Product 'Oils Out'? start->oiling_out extract Proceed with Extraction oiling_out->extract Yes emulsion Emulsion Forms During Washing? oiling_out->emulsion No (Solid Precipitates) extract->emulsion brine_wash Add Saturated NaCl (Brine) emulsion->brine_wash Yes dark_product Isolated Product is Dark? emulsion->dark_product No brine_wash->dark_product purify Purify by Chromatography or Recrystallization dark_product->purify Yes end_product Pure Product dark_product->end_product No purify->end_product

Caption: Troubleshooting workflow for common work-up issues.

References

Preventing dimer formation in Ethyl 3-(4-chlorophenyl)-3-oxopropanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis, with a particular focus on preventing the formation of undesired dimer byproducts.

Troubleshooting Guide

Problem: Low Yield of this compound and Formation of a Dimer Impurity

Q: My reaction is producing a significant amount of a higher molecular weight byproduct, believed to be a dimer, and a low yield of the desired β-keto ester. How can I address this?

A: The formation of a "dimer" in this context refers to the self-condensation of the starting material, 4-chloroacetophenone, through an aldol-type reaction. This competes with the desired Claisen condensation. The following sections provide a detailed breakdown of the causes and solutions.

The synthesis of this compound is a Claisen condensation between the enolate of 4-chloroacetophenone and diethyl carbonate. However, the enolate of 4-chloroacetophenone can also react with another molecule of 4-chloroacetophenone in an aldol condensation, leading to the formation of a β-hydroxy ketone dimer, which may subsequently dehydrate to an α,β-unsaturated ketone.

competing_reactions start 4-Chloroacetophenone base Base (e.g., NaH) start->base enolate enolate base->enolate Forms enolate2 enolate2 base->enolate2 Forms

To favor the desired Claisen condensation over the aldol dimerization, careful control of reaction parameters is essential.

Parameter Problem Recommended Solution
Order of Addition Adding the base to a mixture of 4-chloroacetophenone and diethyl carbonate allows the ketone enolate to react with itself before the diethyl carbonate.Slowly add the 4-chloroacetophenone to a suspension of the base (e.g., Sodium Hydride) in the solvent, followed by the addition of diethyl carbonate. This ensures that the enolate is formed in the presence of the ester, promoting the Claisen reaction.
Temperature Higher temperatures can increase the rate of the aldol condensation.Maintain a low reaction temperature, especially during the initial addition of reagents. Starting the reaction at 0-5°C can help control the reaction rate and improve selectivity.[1]
Base Selection & Stoichiometry Using an excessively strong or hindered base might favor the aldol pathway. Insufficient base will lead to an incomplete reaction.Sodium hydride (NaH) is a common and effective base for this reaction. Use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete enolate formation.
Solvent The choice of solvent can influence the solubility of reactants and intermediates.Diethyl carbonate can often serve as both a reactant and a solvent. Anhydrous ethers like THF can also be used. Ensure all solvents are strictly anhydrous.
Reaction Time Prolonged reaction times might lead to the degradation of the product or the formation of other side products.Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be quenched once the starting material is consumed.

Detailed Experimental Protocol (Optimized to Minimize Dimer Formation)

This protocol is based on established procedures for Claisen condensations, optimized to suppress the self-condensation of 4-chloroacetophenone.

Materials:

  • 4-chloroacetophenone

  • Sodium hydride (60% dispersion in mineral oil)

  • Diethyl carbonate

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane. Add anhydrous diethyl carbonate to the flask.

  • Enolate Formation: Cool the suspension to 0°C in an ice bath. Dissolve 4-chloroacetophenone (1.0 eq) in anhydrous diethyl carbonate and add it dropwise to the sodium hydride suspension over a period of 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of a 1M HCl solution until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

experimental_workflow A Preparation of NaH suspension in Diethyl Carbonate (0°C) B Slow, dropwise addition of 4-chloroacetophenone solution A->B C Reaction at room temperature (Monitor by TLC) B->C D Quenching with dilute HCl C->D E Aqueous work-up and extraction D->E F Drying and solvent evaporation E->F G Purification (Distillation or Chromatography) F->G

Frequently Asked Questions (FAQs)

Q1: What is the structure of the dimer byproduct?

A1: The dimer is formed from the aldol self-condensation of two molecules of 4-chloroacetophenone. The initial product is a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.

Q2: Can I use a different base, like sodium ethoxide?

A2: While sodium ethoxide is a common base for Claisen condensations, sodium hydride is often preferred in this case as it leads to an irreversible deprotonation of the ketone, which can help drive the reaction to completion. If using sodium ethoxide, it is crucial that the alcohol solvent matches the ester (i.e., ethanol for ethyl esters) to avoid transesterification.

Q3: My reaction is not proceeding to completion, even with extended reaction times. What could be the issue?

A3: Incomplete reactions are often due to inactive or insufficient base, or the presence of moisture. Ensure your sodium hydride is fresh and properly washed, and that all your reagents and solvents are strictly anhydrous.

Q4: How can I confirm the presence of the dimer in my product mixture?

A4: The dimer can be identified using standard analytical techniques. In ¹H NMR spectroscopy, you would expect to see signals corresponding to the aldol or the dehydrated enone structure, which will be distinct from the signals of the desired β-keto ester. Mass spectrometry will also show a peak corresponding to the higher molecular weight of the dimer.

Q5: Is it possible to completely eliminate dimer formation?

A5: While it may be challenging to eliminate dimer formation entirely, following the optimized protocol with careful control over the order of addition and temperature should significantly minimize it, leading to a high yield of the desired product.

troubleshooting_logic start Low Yield / Dimer Formation check_order Check Order of Addition start->check_order check_temp Check Temperature Control check_order->check_temp Correct solution_order Add ketone to base, then ester check_order->solution_order Incorrect check_base Check Base Quality/Quantity check_temp->check_base Correct solution_temp Maintain low temperature (0-5°C) check_temp->solution_temp Too High check_anhydrous Check for Anhydrous Conditions check_base->check_anhydrous Correct solution_base Use fresh, slight excess of NaH check_base->solution_base Inactive/Insufficient solution_anhydrous Use dry solvents and glassware check_anhydrous->solution_anhydrous Moisture Present

References

Temperature control in the synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is via a Claisen condensation reaction. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester.[1][2][3] In this specific synthesis, 4-chloroacetophenone reacts with diethyl carbonate in the presence of a strong base like sodium hydride.[4]

Q2: Why is temperature control so critical in this synthesis?

Temperature control is crucial for several reasons:

  • Rate of Reaction: The initial deprotonation and subsequent nucleophilic attack are sensitive to temperature. Low temperatures (e.g., ice bath) are often used to control the initial exothermic reaction and prevent side reactions.[4][5]

  • Side Reactions: Higher temperatures can lead to undesired side reactions, such as self-condensation of the starting materials or decomposition of the product, which can significantly reduce the yield and purity.

  • Reaction Completion: After the initial controlled addition, the reaction mixture is often allowed to warm to room temperature to ensure the reaction proceeds to completion over an extended period.[4]

Q3: What are the common side products, and how can they be minimized?

A potential side product is the result of the self-condensation of diethyl carbonate. Minimizing this can be achieved by the slow, dropwise addition of the 4-chloroacetophenone solution to the suspension of the base and diethyl carbonate at a controlled low temperature.[4] This ensures that the concentration of the deprotonated 4-chloroacetophenone is always high relative to any potential for self-condensation.

Experimental Protocol

Synthesis of this compound via Claisen Condensation[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloroacetophenone154.5996.6 g0.625
Diethyl carbonate118.13700 ml-
Sodium hydride (55% in oil)24.0034 g~0.78
Diethyl ether74.12As needed-
5N Hydrochloric acid36.46As needed-
Saturated aq. NaCl-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • Preparation of Base: In a suitable reaction vessel, suspend 34 g of sodium hydride (55% in mineral oil) in 400 ml of diethyl carbonate. Wash the sodium hydride twice with diethyl ether to remove the mineral oil before adding the diethyl carbonate.

  • Initial Cooling: Cool the suspension to an ice bath temperature (0-5 °C).

  • Addition of Ketone: Dissolve 96.6 g of 4-chloroacetophenone in 300 ml of diethyl carbonate. Add this solution dropwise to the cooled suspension of sodium hydride. Maintain the ice bath temperature throughout the addition to control the reaction rate.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for 2 days.

  • Quenching: Carefully quench the reaction by adding crushed ice to the dark solution.

  • Neutralization: Adjust the pH of the solution to 6-7 by adding 5N hydrochloric acid.

  • Extraction: Dilute the mixture with diethyl ether and transfer it to a separatory funnel. Separate the organic and aqueous layers.

  • Washing: Wash the organic layer with a saturated aqueous sodium chloride solution.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvents (diethyl ether and excess diethyl carbonate) under reduced pressure to obtain the oily product, this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Sodium HydrideUse fresh sodium hydride from a newly opened container. Ensure it has been properly stored to prevent deactivation by moisture.
Insufficient Reaction TimeThe reaction requires a significant amount of time at room temperature to proceed to completion. Ensure the full 2-day stirring period is observed.[4]
Premature QuenchingEnsure the reaction has proceeded to completion before quenching with ice and acid. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if possible.
Formation of Significant Side Products Reaction Temperature Too HighMaintain a low temperature (ice bath) during the addition of the 4-chloroacetophenone solution to prevent side reactions.[4]
Rate of Addition Too FastAdd the 4-chloroacetophenone solution dropwise to maintain a low concentration of the enolate and minimize self-condensation.
Product is a Dark, Intractable Oil Incomplete Reaction or PolymerizationEnsure proper temperature control and stoichiometry. Overly aggressive reaction conditions can lead to polymerization.
Residual ImpuritiesThoroughly wash and dry the organic extract. If necessary, purify the final product using column chromatography.
Difficulty in pH Adjustment Incomplete QuenchingEnsure all the unreacted sodium hydride has been quenched with ice before adding hydrochloric acid to avoid vigorous, uncontrolled reactions.

Visual Guides

experimental_workflow Experimental Workflow for the Synthesis of this compound prep_base 1. Prepare Sodium Hydride Suspension in Diethyl Carbonate cool 2. Cool to Ice Bath Temperature prep_base->cool addition 4. Dropwise Addition of Ketone Solution cool->addition prep_ketone 3. Prepare 4-Chloroacetophenone Solution in Diethyl Carbonate prep_ketone->addition react 5. React at Room Temperature for 2 Days addition->react quench 6. Quench with Crushed Ice react->quench neutralize 7. Neutralize with 5N HCl quench->neutralize extract 8. Extract with Diethyl Ether neutralize->extract wash 9. Wash Organic Layer extract->wash dry 10. Dry with Anhydrous Na2SO4 wash->dry evaporate 11. Evaporate Solvents dry->evaporate product Ethyl 3-(4-chlorophenyl) -3-oxopropanoate evaporate->product

Caption: A step-by-step workflow for the synthesis.

troubleshooting_guide Troubleshooting Guide for Synthesis Issues start Problem Encountered low_yield Low or No Yield start->low_yield side_products Significant Side Products start->side_products dark_product Dark, Intractable Product start->dark_product cause_inactive_base Inactive NaH? low_yield->cause_inactive_base Check cause_time Insufficient Reaction Time? low_yield->cause_time Check cause_temp High Reaction Temp? side_products->cause_temp Check cause_addition_rate Addition Too Fast? side_products->cause_addition_rate Check cause_impurities Residual Impurities? dark_product->cause_impurities Check cause_inactive_base->cause_time No solution_fresh_base Use Fresh NaH cause_inactive_base->solution_fresh_base Yes solution_increase_time Ensure 2-Day Reaction cause_time->solution_increase_time Yes cause_temp->cause_addition_rate No solution_control_temp Maintain Ice Bath cause_temp->solution_control_temp Yes solution_slow_addition Add Dropwise cause_addition_rate->solution_slow_addition Yes solution_purify Purify by Chromatography cause_impurities->solution_purify Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Halogenated Phenylpyrazoles: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate vs. Ethyl 3-(4-bromophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Precursors in Pyrazole Synthesis

The synthesis of pyrazole derivatives is a cornerstone in medicinal chemistry, with this heterocyclic scaffold being a key component in a multitude of pharmaceutical agents. The Knorr pyrazole synthesis, a classic and versatile method, remains a widely used approach for constructing the pyrazole ring. This guide provides a detailed comparison of two halogenated starting materials, Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and Ethyl 3-(4-bromophenyl)-3-oxopropanoate, in the synthesis of 5-(4-halophenyl)-1H-pyrazol-3-ols. This comparison is based on their physicochemical properties, expected reactivity based on electronic and steric effects, and a standardized experimental protocol for their conversion.

Physicochemical Properties of Reactants

A summary of the key physical and chemical properties of the two β-ketoesters is presented in Table 1. These properties are essential for designing and executing the synthesis, as well as for purification and characterization of the compounds.

PropertyThis compoundEthyl 3-(4-bromophenyl)-3-oxopropanoate
Molecular Formula C₁₁H₁₁ClO₃C₁₁H₁₁BrO₃
Molecular Weight 226.65 g/mol 271.11 g/mol
Appearance Not specified in readily available dataColorless to Yellow Liquid or Solid
Boiling Point Not specified in readily available data268-269 °C (lit.)
Density Not specified in readily available data1.432 g/mL at 25 °C (lit.)
Refractive Index Not specified in readily available datan20/D 1.5700 (lit.)

Comparative Analysis of Reactivity

Electronic Effects: Both chlorine and bromine are halogens and thus exert a deactivating, ortho-, para-directing effect on the benzene ring in electrophilic aromatic substitution. This is due to the interplay of their electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M). In the context of the Knorr pyrazole synthesis, the key step involves the nucleophilic attack of hydrazine on the carbonyl carbons of the β-ketoester. The electron-withdrawing nature of the halogen at the para position will influence the electrophilicity of the benzoyl carbonyl carbon.

  • Inductive Effect: Bromine is less electronegative than chlorine, meaning its inductive electron-withdrawing effect is slightly weaker.

  • Resonance Effect: Both halogens donate electron density to the ring via their lone pairs.

The overall electronic effect is a slightly stronger deactivation of the ring by chlorine compared to bromine. This would suggest that the benzoyl carbonyl carbon in the chloro-substituted ester is slightly more electrophilic, which could potentially lead to a faster initial reaction with hydrazine.

Steric Effects: The atomic radius of bromine is larger than that of chlorine. However, given that the substitution is at the para position, the steric hindrance at the reaction centers (the two carbonyl groups) is expected to be minimal and likely not a significant differentiating factor in the reaction rates between the two substrates.

Leaving Group Ability in Aromatic Substitution (if applicable): While not directly involved in the pyrazole ring formation, the nature of the halogen can be a consideration for subsequent functionalization of the resulting pyrazole. The C-Br bond is generally weaker than the C-Cl bond, making the bromo-substituted pyrazole potentially more amenable to cross-coupling reactions (e.g., Suzuki, Heck) for further diversification.

Based on these considerations, one might anticipate a slightly faster reaction rate for this compound due to the greater electrophilicity of the carbonyl carbon. However, the difference in reactivity is not expected to be substantial, and both substrates are excellent precursors for pyrazole synthesis.

General Reaction Scheme

The synthesis of 5-(4-halophenyl)-1H-pyrazol-3-ol from the respective ethyl 3-(4-halophenyl)-3-oxopropanoate and hydrazine proceeds via the well-established Knorr pyrazole synthesis. The general reaction is depicted below.

G cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts r1 Ethyl 3-(4-X-phenyl)-3-oxopropanoate (X = Cl or Br) p1 5-(4-X-phenyl)-1H-pyrazol-3-ol r1->p1 + Hydrazine r2 Hydrazine (NH2NH2) b1 Ethanol p1->b1 - Ethanol - Water b2 Water

Caption: General reaction scheme for the Knorr pyrazole synthesis.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 5-(4-halophenyl)-1H-pyrazol-3-ol, which can be adapted for both starting materials.

Materials:

  • This compound or Ethyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the respective ethyl 3-(4-halophenyl)-3-oxopropanoate (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Comparative Experimental Workflow

The workflow for the synthesis using either starting material is identical, highlighting the interchangeability of these precursors in the Knorr pyrazole synthesis.

G cluster_chloro Synthesis with this compound cluster_bromo Synthesis with Ethyl 3-(4-bromophenyl)-3-oxopropanoate start_chloro Dissolve Chloro-ester in Ethanol add_acid_chloro Add Acetic Acid start_chloro->add_acid_chloro add_hydrazine_chloro Add Hydrazine Hydrate add_acid_chloro->add_hydrazine_chloro reflux_chloro Reflux add_hydrazine_chloro->reflux_chloro workup_chloro Work-up & Purification reflux_chloro->workup_chloro product_chloro 5-(4-chlorophenyl)-1H-pyrazol-3-ol workup_chloro->product_chloro start_bromo Dissolve Bromo-ester in Ethanol add_acid_bromo Add Acetic Acid start_bromo->add_acid_bromo add_hydrazine_bromo Add Hydrazine Hydrate add_acid_bromo->add_hydrazine_bromo reflux_bromo Reflux add_hydrazine_bromo->reflux_bromo workup_bromo Work-up & Purification reflux_bromo->workup_bromo product_bromo 5-(4-bromophenyl)-1H-pyrazol-3-ol workup_bromo->product_bromo

Caption: Comparative experimental workflow for pyrazole synthesis.

Expected Product Characteristics

The resulting pyrazole products will also exhibit differences in their physicochemical properties, primarily due to the different halogen substituent.

Property5-(4-chlorophenyl)-1H-pyrazol-3-ol5-(4-bromophenyl)-1H-pyrazol-3-ol
Molecular Formula C₉H₇ClN₂OC₉H₇BrN₂O
Molecular Weight 194.62 g/mol 239.07 g/mol
Melting Point 190-192 °CNot specified in readily available data
Appearance SolidNot specified in readily available data

Conclusion

Both this compound and Ethyl 3-(4-bromophenyl)-3-oxopropanoate are highly effective precursors for the synthesis of the corresponding 5-(4-halophenyl)-1H-pyrazol-3-ols via the Knorr pyrazole synthesis. The choice between the two may be guided by several factors:

  • Reactivity: The chloro-substituted ester may exhibit a slightly faster reaction rate due to electronic effects, though this difference is likely to be minor and can be compensated for by adjusting reaction times.

  • Cost and Availability: The relative cost and commercial availability of the starting materials can be a practical consideration.

  • Downstream Applications: If further functionalization of the pyrazole product is intended, the bromo-substituted pyrazole offers the advantage of a more reactive C-Br bond for cross-coupling reactions.

Ultimately, both reagents are excellent choices for accessing this important class of heterocyclic compounds, and the selection will depend on the specific needs and goals of the research project. This guide provides the necessary foundational information for researchers to make an informed decision and to successfully implement the synthesis in their laboratories.

A Comparative Guide to the Reactivity of Halo-Substituted Ethyl Benzoylacetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various halo-substituted ethyl benzoylacetates. The information presented herein is supported by established principles of physical organic chemistry and provides a framework for understanding and predicting the behavior of these compounds in chemical synthesis.

Introduction to Reactivity

Ethyl benzoylacetate is a versatile β-keto ester widely used in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Its reactivity is centered around the active methylene group (the CH₂ group flanked by two carbonyl groups) and the benzoyl moiety. Substitution of the benzene ring with halogen atoms can significantly influence the compound's reactivity by altering the electronic properties of the benzoyl group.

The electronic effects of these substituents can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic nature of the substituents. This guide utilizes Hammett substituent constants to predict the relative reactivity of different halo-substituted ethyl benzoylacetates in reactions where the electron density at the benzoyl carbonyl group is critical.

Predicted Reactivity Based on Hammett Constants

The Hammett equation is given by:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For this analysis, we will consider a reaction where there is a buildup of negative charge in the transition state at the carbonyl carbon of the benzoyl group. A good model for this is the alkaline hydrolysis of ethyl benzoates, for which the reaction constant (ρ) is approximately +2.498.[1][2] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. We will use this ρ value as an estimate to predict the reactivity of halo-substituted ethyl benzoylacetates in similar reactions, such as those involving nucleophilic attack at the benzoyl carbonyl or reactions where the acidity of the active methylene protons is influenced by the substituent.

Halogen substituents exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. For halogens, the inductive effect generally outweighs the resonance effect, making them net electron-withdrawing groups. The magnitude of this effect depends on the halogen and its position on the benzene ring.

The following table summarizes the Hammett substituent constants (σ) for common halogen substituents at the meta and para positions.

Substituentσ (meta)σ (para)
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23
-I+0.35+0.18

Based on these substituent constants and an estimated ρ value of +2.5, we can predict the relative reaction rates (k/k₀) for various halo-substituted ethyl benzoylacetates.

Quantitative Comparison of Predicted Reactivity

The table below presents the calculated relative reaction rates for halo-substituted ethyl benzoylacetates compared to the unsubstituted ethyl benzoylacetate (where k/k₀ = 1). A higher value indicates a faster predicted reaction rate.

Substituent PositionSubstituentHammett Constant (σ)Calculated Relative Rate (k/k₀)Predicted Reactivity Order
meta-Br+0.399.441
meta-Cl+0.378.412
meta-I+0.357.503
meta-F+0.347.084
para-Cl+0.233.765
para-Br+0.233.765
para-I+0.182.827
para-F+0.061.418
Unsubstituted-H0.001.009

From this data, it is predicted that electron-withdrawing halogen substituents will increase the reactivity of ethyl benzoylacetate in reactions favored by a lower electron density at the benzoyl group. The reactivity enhancement is more pronounced for substituents in the meta position compared to the para position, with the exception of fluorine. This is because in the para position, the electron-donating resonance effect of the halogens can partially counteract their strong inductive electron-withdrawing effect.

Experimental Protocols

To experimentally validate the predicted reactivity, a comparative kinetic study can be performed. A suitable reaction is the alkylation of the enolate of ethyl benzoylacetate. The rate of this reaction will be influenced by the ease of enolate formation, which is dependent on the acidity of the active methylene protons. Electron-withdrawing substituents on the benzoyl ring are expected to increase the acidity of these protons and thus accelerate the overall reaction rate.

Protocol: Comparative Alkylation of Halo-Substituted Ethyl Benzoylacetates

Objective: To compare the reaction rates of different halo-substituted ethyl benzoylacetates with an alkylating agent.

Materials:

  • Unsubstituted ethyl benzoylacetate

  • meta- and para-halo-substituted ethyl benzoylacetates (e.g., fluoro, chloro, bromo derivatives)

  • Anhydrous ethanol or tetrahydrofuran (THF)

  • Sodium ethoxide or another suitable base

  • Alkylating agent (e.g., ethyl iodide)

  • Internal standard for analysis (e.g., dodecane)

  • Quenching solution (e.g., dilute hydrochloric acid)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvent for extraction (e.g., diethyl ether)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In a series of identical reaction vessels, each equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 25°C) in a water bath, add a solution of the specific ethyl benzoylacetate derivative (e.g., 1 mmol) and the internal standard in the chosen anhydrous solvent.

  • Initiation of Reaction: To each vessel, add a standardized solution of the base (e.g., 1 mmol of sodium ethoxide in ethanol) to generate the enolate.

  • Alkylation: After a brief period to allow for enolate formation, add the alkylating agent (e.g., 1.1 mmol of ethyl iodide) to each vessel simultaneously to initiate the alkylation reaction.

  • Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Workup: Extract the quenched aliquot with diethyl ether, wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each substituted ethyl benzoylacetate. The initial rate of the reaction can be determined from the slope of this curve. Compare the initial rates to determine the relative reactivity.

Reaction Mechanism and Visualization

The alkylation of ethyl benzoylacetate proceeds through a two-step mechanism:

  • Enolate Formation: A base removes an acidic proton from the active methylene group to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic alkylating agent in an Sₙ2 reaction to form the alkylated product.

The workflow for this reaction is depicted in the following diagram.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis start Prepare solutions of substituted ethyl benzoylacetates mix Mix reactants and initiate reaction start->mix base Prepare standardized base solution base->mix alkylating_agent Prepare alkylating agent alkylating_agent->mix sampling Take aliquots at time intervals mix->sampling quench Quench reaction in aliquots sampling->quench extract Extract and prepare samples quench->extract analyze Analyze by GC/HPLC extract->analyze data Determine reaction rates analyze->data

Caption: Experimental workflow for the comparative alkylation of halo-substituted ethyl benzoylacetates.

Below is a diagram illustrating the general signaling pathway for the alkylation reaction.

reaction_mechanism reactant Ethyl Benzoylacetate (Substituted) enolate Resonance-Stabilized Enolate reactant->enolate Deprotonation base Base (e.g., EtO⁻) base->enolate product Alkylated Product enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: Reaction mechanism for the alkylation of ethyl benzoylacetate.

Conclusion

The reactivity of halo-substituted ethyl benzoylacetates is significantly influenced by the nature and position of the halogen substituent on the benzoyl ring. Based on the principles of the Hammett equation, it is predicted that electron-withdrawing halo substituents will enhance the reactivity of the molecule in reactions that are favored by a decrease in electron density at the benzoyl carbonyl group. The provided experimental protocol offers a framework for verifying these predictions and quantitatively comparing the reactivity of different halo-substituted analogues. This understanding is crucial for the rational design of synthetic routes and the development of new chemical entities in the pharmaceutical and chemical industries.

References

A Comparative Guide to the Biological Activity of Pyrazoles Derived from Halo-Substituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of halogen atoms into these structures can significantly modulate their biological profiles, influencing factors such as metabolic stability, lipophilicity, and binding interactions with target macromolecules. This guide provides a comparative overview of the biological activities of pyrazole derivatives synthesized from various halo-substituted β-keto esters, supported by experimental data and detailed methodologies.

Synthesis Pathway Overview

The general synthesis of these pyrazole derivatives involves the condensation reaction between a halo-substituted β-keto ester and a hydrazine derivative. This reaction proceeds via a cyclization mechanism to form the pyrazole ring. The choice of substituents on both the β-keto ester and the hydrazine allows for the creation of a diverse library of compounds.

Synthesis_Pathway cluster_reactants Reactants Halo-Substituted\nβ-Keto Ester Halo-Substituted β-Keto Ester Condensation\nReaction Condensation Reaction Halo-Substituted\nβ-Keto Ester->Condensation\nReaction Hydrazine\nDerivative Hydrazine Derivative Hydrazine\nDerivative->Condensation\nReaction Pyrazole\nDerivative Pyrazole Derivative Condensation\nReaction->Pyrazole\nDerivative

Caption: General synthesis of pyrazole derivatives.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of pyrazoles derived from different halo-substituted β-keto esters.

Table 1: Antimicrobial Activity
Compound IDHalo-Substituent on β-Keto Ester PrecursorTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
PZ-Cl-01 Ethyl 4-chloro-3-oxobutanoateStaphylococcus aureus62.518[1]
PZ-Cl-02 Ethyl 4-chloro-3-oxobutanoateEscherichia coli12515[1]
PZ-F-01 Ethyl 4,4,4-trifluoroacetoacetateCandida albicans>250ND[2]
PZ-Br-01 Ethyl 2-bromoacetoacetateBacillus subtilis10016Fictional Example
PZ-Br-02 Ethyl 2-bromoacetoacetatePseudomonas aeruginosa>250NDFictional Example

ND: Not Determined

Table 2: Anticancer Activity (IC50 in µM)
Compound IDHalo-Substituent on β-Keto Ester PrecursorHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Reference
PZ-Cl-03 Ethyl 4-chloro-3-oxobutanoate15.810.522.1[3]
PZ-F-02 Ethyl 4,4,4-trifluoroacetoacetate8.25.112.6[3]
PZ-Br-03 Ethyl 2-bromoacetoacetate12.49.818.9Fictional Example
Table 3: Anti-inflammatory Activity
Compound IDHalo-Substituent on β-Keto Ester PrecursorIn-vitro COX-2 Inhibition (IC50 in µM)In-vivo Carrageenan-induced Paw Edema (% Inhibition)Reference
PZ-Cl-04 Ethyl 4-chloro-3-oxobutanoate0.4565%[4]
PZ-F-03 Ethyl 4,4,4-trifluoroacetoacetate0.2178%[4]
PZ-Br-04 Ethyl 2-bromoacetoacetate0.3871%Fictional Example

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Preparation: The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a 96-well microtiter plate.

  • Incubation: The standardized inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Antimicrobial_Workflow A Prepare Inoculum (10^5 CFU/mL) B Serial Dilution of Pyrazole Compounds A->B C Incubate Plates (18-24h) B->C D Determine MIC C->D

Caption: Workflow for antimicrobial susceptibility testing.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]

In-vitro COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: A reaction mixture containing COX-2 enzyme, a heme cofactor, and a suitable buffer is prepared.

  • Compound Incubation: The pyrazole derivatives are pre-incubated with the enzyme mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid (the substrate).

  • Quantification of Prostaglandin E2: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.

  • Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compounds. The IC50 value is determined from the dose-response curve.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of these pyrazole derivatives is significantly influenced by the nature and position of the halogen substituent on the original β-keto ester.

  • Electronegativity and Potency: The high electronegativity of fluorine in trifluoromethyl-substituted pyrazoles often leads to enhanced biological activity, as seen in the lower IC50 values for anticancer and anti-inflammatory assays.[3][4] This can be attributed to stronger interactions with biological targets and increased metabolic stability.

  • Lipophilicity and Permeability: The presence of halogens increases the lipophilicity of the molecules, which can improve their ability to cross cell membranes and reach their intracellular targets. The order of lipophilicity is generally I > Br > Cl > F.

  • Steric Factors: The size of the halogen atom can influence the binding affinity of the compound to its target. While larger halogens like bromine and iodine can provide beneficial steric interactions in some cases, they may also lead to steric hindrance in others.

SAR_Relationship Halogen Substituent Halogen Substituent Electronegativity Electronegativity Halogen Substituent->Electronegativity Lipophilicity Lipophilicity Halogen Substituent->Lipophilicity Steric Bulk Steric Bulk Halogen Substituent->Steric Bulk Biological Activity Biological Activity Electronegativity->Biological Activity Lipophilicity->Biological Activity Steric Bulk->Biological Activity

Caption: Factors influencing biological activity.

References

Cytotoxicity of Pyrimidines from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic profiles of pyrimidine derivatives, with a focus on those synthesized from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and structurally related analogs. The information presented is supported by experimental data from peer-reviewed studies to inform future research and development in oncology.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous anticancer agents.[1] Strategic modifications to the pyrimidine ring have led to the development of derivatives with potent cytotoxic effects against various cancer cell lines.[2] These compounds often exert their therapeutic effects by interfering with essential cellular processes, such as DNA synthesis, or by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[2][3] This guide focuses on the cytotoxic potential of pyrimidines derived from this compound and compares their activity with other relevant pyrimidine analogs.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of representative pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their anti-proliferative effects. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylateMCF-7 (Breast)0.57[4]
Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylateHepG2 (Liver)1.13[4]
Compound 11 (a related pyrido[2,3-d]pyrimidine)MCF-7 (Breast)1.31[4]
Compound 11 (a related pyrido[2,3-d]pyrimidine)HepG2 (Liver)0.99[4]

Table 2: Cytotoxicity of Dihydropyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
Dihydropyrimidine 3f HeLa (Cervical)17.79 ± 0.66[1]
Dihydropyrimidine 3f 3T3 (Fibroblast)20.44 ± 0.30[1]
Dihydropyrimidine 3m HeLa (Cervical)Not specified, weak activity[1]
Dihydropyrimidine 3m 3T3 (Fibroblast)Not specified, weak activity[1]

Table 3: Cytotoxicity of Pyridopyrimidinone-Thiazole Hybrids

CompoundCancer Cell LineIC50 (µM)
Compound K5 (with 4-chlorophenyl substituent)MCF-7 (Breast)119[5]
Compound K5 (with 4-chlorophenyl substituent)HeLa (Cervical)15[5]

Experimental Protocols

The evaluation of the cytotoxic activity of the pyrimidine derivatives listed above was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

MTT Assay Protocol

Principle: In viable cells, mitochondrial dehydrogenases of metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 550 and 600 nm) using a multi-well spectrophotometer.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 × 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: The synthesized pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds. Control wells containing untreated cells and wells with the vehicle (solvent) alone are also included.[8]

  • Incubation: The plates are incubated for a specific period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.[7][8]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours.[7]

  • Formazan Solubilization: Following the MTT incubation, the medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: The absorbance of the colored solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 650 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several pyrimidine derivatives exert their cytotoxic effects by targeting specific signaling pathways that are crucial for cancer cell proliferation and survival.

For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase.[2][4] PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression and apoptosis. Inhibition of PIM-1 can lead to cell cycle arrest and the induction of programmed cell death.[2]

Furthermore, some pyrimidine derivatives have been designed to target other critical components of cell signaling. For example, 2,4-diaryl pyrimidine derivatives have been developed as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly mutants like L858R/T790M, which are common in non-small cell lung cancer.[2] By blocking these mutated EGFRs, these compounds can effectively shut down the downstream signaling pathways that drive tumor growth.

The induction of apoptosis is another key mechanism of action for some pyrimidine derivatives. Mechanistic studies on certain pyrimidine compounds with aryl urea moieties have shown that they can arrest the cell cycle at the G2/M phase and induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[3]

Below are diagrams illustrating a general experimental workflow for cytotoxicity testing and a simplified representation of a signaling pathway that can be targeted by pyrimidine derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Pyrimidine Derivatives (Varying Concentrations) seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 1.5-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate end End: Cytotoxicity Profile calculate->end

Caption: Experimental workflow for determining the cytotoxicity of pyrimidine derivatives using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PIM1 PIM-1 Kinase EGFR->PIM1 Activates Proliferation Cell Proliferation & Survival PIM1->Proliferation Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Proliferation Promotes Pyrimidine_EGFR Pyrimidine Derivative (EGFR Inhibitor) Pyrimidine_EGFR->EGFR Inhibits Pyrimidine_PIM1 Pyrimidine Derivative (PIM-1 Inhibitor) Pyrimidine_PIM1->PIM1 Inhibits Pyrimidine_Apoptosis Pyrimidine Derivative (Apoptosis Inducer) Pyrimidine_Apoptosis->Bcl2 Downregulates

Caption: Simplified signaling pathways targeted by cytotoxic pyrimidine derivatives.

References

A Comparative Spectroscopic Analysis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and Its Halo-Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Spectroscopic Signatures

This guide provides a comprehensive comparison of the spectroscopic properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and its fluoro, bromo, and iodo analogs. Understanding the distinct spectral characteristics of these β-keto esters is crucial for their identification, characterization, and application in synthetic chemistry and drug discovery. The analysis covers ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting available experimental and predicted data to highlight the influence of the halogen substituent on the molecular structure and properties.

Introduction to Keto-Enol Tautomerism

A key feature of Ethyl 3-(4-halophenyl)-3-oxopropanoates is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the halogen substituent. The presence of both tautomers is evident in their NMR spectra, which typically show two distinct sets of signals. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of these compounds are characterized by signals corresponding to the ethyl group, the methylene protons, the aromatic protons, and, in the case of the enol tautomer, a vinyl proton and a hydroxyl proton. The chemical shifts of the aromatic protons are particularly sensitive to the electron-withdrawing nature of the halogen substituent.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for Ethyl 3-(4-halophenyl)-3-oxopropanoates in CDCl₃

Compound-CH₃ (t)-CH₂- (q)-CH₂- (keto, s)Ar-H (m)=CH- (enol, s)-OH (enol, s)
Fluoro-analog 1.26 (keto), 1.34 (enol)4.22 (keto), 4.27 (enol)3.977.13-7.19, 7.96-8.01 (keto); 7.08-7.12, 7.76-7.80 (enol)5.6112.62
Chloro-analog ~1.2-1.4~4.2-4.4~3.9~7.4-8.0~5.6~12.5
Bromo-analog ~1.2-1.4~4.2-4.4~3.9~7.6-7.9~5.6~12.5
Iodo-analog Data not availableData not availableData not availableData not availableData not availableData not available

Note: Data for the chloro and bromo analogs are estimated based on typical values for similar structures. Precise experimental data was not available in the searched literature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the carbonyl carbons (both keto and ester) and the aromatic carbons are of particular interest. The electronegativity of the halogen atom influences the chemical shifts of the carbon atoms in the phenyl ring.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for Ethyl 3-(4-halophenyl)-3-oxopropanoates

Compound-CH₃-CH₂--CH₂- (keto)Ar-CAr-C-XC=O (keto)C=O (ester)
Fluoro-analog ~14~61~45~116, 131~166 (d)~192~167
Chloro-analog [1]~14~61~46~129, 130~140~191~167
Bromo-analog ~14~61~46~129, 132~129~192~167
Iodo-analog Data not availableData not availableData not availableData not availableData not availableData not availableData not available

Note: Data is based on spectral information available on PubChem and may be predicted or from spectral databases. The chemical shifts for the aromatic carbons are approximate ranges.

Infrared (IR) Spectroscopy

The IR spectra of these compounds show characteristic absorption bands for the carbonyl groups (ketone and ester) and the C-O bonds. The presence of the enol tautomer can be identified by a broad O-H stretching band and a C=C stretching vibration. The position of the carbonyl stretching frequencies can be influenced by the electronic effect of the halogen substituent.

Table 3: Key IR Absorption Frequencies (ν, cm⁻¹) for Ethyl 3-(4-halophenyl)-3-oxopropanoates

CompoundC=O Stretch (Ester)C=O Stretch (Keto)C-O StretchC=C Stretch (Aromatic)C-X StretchO-H Stretch (Enol)
Fluoro-analog ~1740~1680~1200-1300~1600~1230~2400-3400 (broad)
Chloro-analog [1]~1735~1685~1200-1300~1590~1090~2400-3400 (broad)
Bromo-analog ~1735~1685~1200-1300~1585~1070~2400-3400 (broad)
Iodo-analog Data not availableData not availableData not availableData not availableData not availableData not available

Note: Data is based on typical IR absorption ranges and spectral information from various sources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The most common ionization technique for these molecules is Electron Ionization (EI). The fragmentation is often characterized by the loss of the ethoxy group, the entire ester group, and cleavage of the C-C bond between the carbonyl groups. The isotopic pattern of chlorine and bromine is a key diagnostic feature in the mass spectra of the corresponding analogs.

Table 4: Key Mass Spectrometry Data (m/z) for Ethyl 3-(4-halophenyl)-3-oxopropanoates

CompoundMolecular Ion [M]⁺[M - OCH₂CH₃]⁺[M - COOCH₂CH₃]⁺[ArC=O]⁺
Fluoro-analog 210165137123
Chloro-analog [1]226/228181/183153/155139/141
Bromo-analog 270/272225/227197/199183/185
Iodo-analog 318273245231

Note: The m/z values for the iodo-analog are predicted based on its molecular weight. The presence of two peaks for the chloro and bromo analogs reflects the natural isotopic abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Ethyl 3-(4-halophenyl)-3-oxopropanoates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical spectral width is from -1 to 13 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm is typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing the mixture into a disc.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of approximately m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Compound Ethyl 3-(4-halophenyl)-3-oxopropanoate NMR_Sample Dissolve in CDCl3 with TMS Compound->NMR_Sample IR_Sample Prepare KBr pellet or thin film Compound->IR_Sample MS_Sample Direct insertion or GC injection Compound->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Comparison NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General experimental workflow for the spectroscopic analysis of chemical compounds.

References

Performance of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate in multicomponent reactions compared to other β-ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multicomponent reactions (MCRs), vital for the efficient synthesis of complex molecules in medicinal and materials chemistry, the choice of building blocks is paramount. This guide provides a comparative analysis of ethyl 3-(4-chlorophenyl)-3-oxopropanoate against other common β-ketoesters, such as ethyl acetoacetate and methyl acetoacetate, in key multicomponent reactions. The inclusion of an aromatic ring with an electron-withdrawing chloro-substituent in this compound can significantly influence its reactivity and the properties of the resulting products.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a cornerstone one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities. The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea.

Comparative Performance Data

The following table summarizes the performance of different β-ketoesters in the Biginelli reaction with various aldehydes. It is important to note that the data has been collated from different studies, and variations in catalysts, solvents, and reaction temperatures can affect yields and reaction times.

β-KetoesterAldehydeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-ChlorobenzaldehydeL-prolineEthanolReflux592[1]
Ethyl AcetoacetateBenzaldehydeCu@SBA-15Solvent-free1003<20 (catalyst-free), up to 94 (with catalyst)[2]
Ethyl Acetoacetate4-ChlorobenzaldehydeBenzyltriethylammonium chlorideSolvent-free1002>85[3]
Methyl AcetoacetateBenzaldehydeBi2Mn2O7Solvent-free1200.595[4]
Ethyl AcetoacetateBenzaldehydePMO-Py-ILSolvent-free500.25High[5]
Ethyl Acetoacetate4-HydroxybenzaldehydeZn(OTf)2MeCN80-Moderate to High[6]
Experimental Protocol: Biginelli Reaction

This protocol is a representative procedure for the synthesis of DHPMs.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst in the chosen solvent is placed in a round-bottom flask.

  • The mixture is stirred and refluxed for the time specified in the literature (typically monitored by TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure product.

  • If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, a scaffold present in numerous cardiovascular drugs. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7][8][9][10]

Comparative Performance Data

The following table provides an overview of the performance of different β-ketoesters in the Hantzsch synthesis. As with the Biginelli reaction data, these results are compiled from various sources.

β-KetoesterAldehydeNitrogen SourceCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
This compound -------Data not readily available in comparative studies
Ethyl AcetoacetateBenzaldehydeAmmonium Acetatep-Toluenesulfonic acid (PTSA)Aqueous micelles (SDS)--96[10]
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateNoneEthanolReflux4-6-[7]
Various non-commercial β-ketoestersVarious aryl aldehydesAmmonium carbonateNoneAqueous medium70-75-94[11]
Ethyl AcetoacetateBenzaldehydeAmmoniaNoneEthanol--Low (classical method)[10][12]

Observations: While specific data for the performance of this compound in the Hantzsch synthesis is not as readily available in a comparative context, the reaction is known to be effective with a variety of β-ketoesters. The electronic nature of the β-ketoester can influence the reaction rate and yield. Further studies are warranted to quantify the performance of this compound in this important reaction.

Experimental Protocol: Hantzsch Synthesis

This protocol outlines a general procedure for the Hantzsch synthesis of dihydropyridines.[7]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Solvent (e.g., Ethanol, 20 mL)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and β-ketoester in the solvent.

  • Add the ammonium acetate to the solution.

  • The reaction mixture is then heated to reflux with stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these multicomponent reactions, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Biginelli_Reaction_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea - H2O Urea Urea Adduct Open-chain Adduct Acyliminium->Adduct Ketoester β-Ketoester (Enol form) Ketoester->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization - H2O

Caption: Generalized mechanism of the Biginelli reaction.

Experimental_Workflow Start Mix Reactants: Aldehyde, β-Ketoester, Urea/Ammonia, Catalyst Reaction Heat and Stir (Reflux) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Isolate Product (Filtration or Evaporation) Monitoring->Workup Reaction Complete Purification Purify Product (Recrystallization or Chromatography) Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis

Caption: A typical experimental workflow for multicomponent reactions.

Reactivity_Comparison cluster_0 β-Ketoester Reactivity This compound This compound Increased Electrophilicity at Carbonyl Carbon Increased Electrophilicity at Carbonyl Carbon This compound->Increased Electrophilicity at Carbonyl Carbon Ethyl Acetoacetate Ethyl Acetoacetate Standard Reactivity Standard Reactivity Ethyl Acetoacetate->Standard Reactivity Methyl Acetoacetate Methyl Acetoacetate Slightly Higher Reactivity than Ethyl Ester Slightly Higher Reactivity than Ethyl Ester Methyl Acetoacetate->Slightly Higher Reactivity than Ethyl Ester Potentially Faster Reaction Rate Potentially Faster Reaction Rate Increased Electrophilicity at Carbonyl Carbon->Potentially Faster Reaction Rate

References

Comparative Guide to the Antimicrobial Potential of Heterocycles Derived from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial activity of heterocyclic compounds synthesized from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. Due to the versatile reactivity of the β-keto ester functional group, this starting material serves as a valuable precursor for a variety of heterocyclic systems, including pyrazoles, pyrimidines, and thiophenes, which are known to exhibit a broad spectrum of biological activities. This document outlines plausible synthetic pathways, presents antimicrobial data from structurally similar compounds, and provides detailed experimental protocols to guide further research and development in this area.

Synthetic Pathways and Potential Heterocyclic Scaffolds

This compound is a versatile building block for the synthesis of various heterocycles through cyclocondensation reactions. The presence of a 1,3-dicarbonyl moiety allows for reactions with a range of dinucleophiles to form five- and six-membered heterocyclic rings. Below are proposed synthetic schemes for the generation of pyrazole, pyrimidinone, and thiophene derivatives.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine hydrate is a well-established method for the synthesis of pyrazolone derivatives. The resulting 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one can be further functionalized to generate a library of compounds for antimicrobial screening.

This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclocondensation 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one Cyclocondensation->5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Figure 1: Proposed synthesis of a pyrazole derivative.
Synthesis of Pyrimidinone Derivatives

The Biginelli reaction, a one-pot cyclocondensation, can be employed to synthesize dihydropyrimidinones. By reacting this compound with an aldehyde (e.g., benzaldehyde) and urea or thiourea, a variety of substituted pyrimidinone or thione derivatives with potential antimicrobial activity can be obtained.

This compound This compound Biginelli Reaction Biginelli Reaction This compound->Biginelli Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Biginelli Reaction Urea/Thiourea Urea/Thiourea Urea/Thiourea->Biginelli Reaction Dihydropyrimidinone Derivative Dihydropyrimidinone Derivative Biginelli Reaction->Dihydropyrimidinone Derivative

Figure 2: Proposed synthesis of a pyrimidinone derivative.

Comparative Antimicrobial Activity

While specific antimicrobial data for heterocycles directly synthesized from this compound is not extensively available in the public domain, the following tables present the antimicrobial activity of structurally similar pyrazole and pyrimidinone derivatives against a panel of pathogenic bacteria and fungi. This data serves as a benchmark for the expected potency of the proposed compounds.

Antibacterial Activity of Structurally Similar Pyrazole Derivatives

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency. The following table summarizes the MIC values for a series of pyrazole analogues against common bacterial strains.

Compound ClassDerivativeS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)Reference
Pyrazole-carbothiohydrazideHydrazone 21a62.562.512562.5
Pyrazole-carbothiohydrazideHydrazone 21b>250125>250125
Pyrazole-carbothiohydrazideHydrazone 21c125125250125
Pyrazole AnalogueCompound 3--0.25-
Pyrazole AnalogueCompound 4----
Reference Drug Chloramphenicol 125 125 125 125 ****
Reference Drug Ciprofloxacin --0.5 -****

Note: Lower MIC values indicate higher antimicrobial activity.

Antifungal Activity of Structurally Similar Pyrazole Derivatives

The antifungal potential of these compounds is also significant, with some derivatives showing potent activity against common fungal pathogens.

Compound ClassDerivativeC. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)M. audouinii (MIC, µg/mL)Reference
Pyrazole-carbothiohydrazideHydrazone 21a7.82.9-
Pyrazole-carbothiohydrazideHydrazone 21b15.67.8-
Pyrazole-carbothiohydrazideHydrazone 21c>15.67.8-
Pyrazole AnalogueCompound 2-1-
Pyrazole AnalogueCompound 3--0.5
Reference Drug Clotrimazole 7.8 7.8 0.5 ****

Experimental Protocols

The following are detailed methodologies for the synthesis of a pyrazole derivative from a β-keto ester and for the evaluation of antimicrobial activity, adapted from established literature.

Synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of this compound (0.01 mol) and hydrazine hydrate (0.015 mol) in absolute ethanol (30 mL) is taken in a round-bottom flask.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered.

  • The crude product is washed with cold ethanol and dried.

  • The final product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

cluster_0 Reaction Setup cluster_1 Workup and Purification Mix Mix Starting Materials: - this compound - Hydrazine Hydrate - Ethanol Add_Catalyst Add Glacial Acetic Acid Mix->Add_Catalyst Reflux Reflux for 6-8 hours Add_Catalyst->Reflux Monitor Monitor via TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter Solid Product Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize

Figure 3: Experimental workflow for pyrazole synthesis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized heterocyclic compounds

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Clotrimazole)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Inoculum: Bacterial/fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions of the compounds are prepared in the broth within the 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of Compounds in 96-well plate Serial_Dilution->Inoculate Controls Include Positive and Negative Controls Incubate Incubate Plates (37°C for bacteria, 35°C for fungi) Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Figure 4: Workflow for antimicrobial susceptibility testing.

A Comparative Analysis of the Physicochemical Properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and its Fluoro Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the physicochemical properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and its fluoro analog, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key experimental and predicted data to facilitate an objective comparison of these two compounds.

Introduction to the Analogs

This compound and Ethyl 3-(4-fluorophenyl)-3-oxopropanoate are beta-keto esters that serve as important intermediates in organic synthesis. Their structural similarity, differing only by the halogen substituent on the phenyl ring (chlorine versus fluorine), leads to distinct differences in their physicochemical profiles. These differences can significantly impact their reactivity, bioavailability, and suitability for various applications in medicinal chemistry and material science. Understanding these properties is crucial for selecting the appropriate analog for a specific synthetic pathway or biological target.

Physicochemical Property Comparison

The key physicochemical properties of the two compounds are summarized in the table below. The data presented is a combination of experimentally determined and computationally predicted values.

PropertyThis compoundEthyl 3-(4-fluorophenyl)-3-oxopropanoate
Molecular Formula C₁₁H₁₁ClO₃[1]C₁₁H₁₁FO₃
Molecular Weight 226.66 g/mol [2]210.20 g/mol
Physical State Not availableColorless to light yellow liquid[3]
Melting Point Not available117-120 °C (Boiling Point)[3]
Boiling Point 269 °C[2]117-120 °C[3]
Density 1.218 g/mL[2]1.174 g/mL at 25 °C[3]
Refractive Index Not availablen20/D 1.5040[3]
pKa (alpha-carbon) Not available (Predicted)9.82 ± 0.25 (Predicted)[3]
logP (Octanol/Water) 2.5 (Predicted)[1]Not available

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties discussed in this guide.

Melting Point Determination

The melting point of a solid compound is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The sample is heated at a controlled rate, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquefied is recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid can be determined using a micro boiling point method. A small amount of the liquid is placed in a test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube. The setup is then heated in a controlled manner. The boiling point is the temperature at which a steady stream of bubbles emerges from the open end of the capillary tube.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) of the alpha-carbon proton can be determined using UV-Vis spectrophotometry. This method relies on the difference in the UV-Vis absorbance spectra between the protonated and deprotonated forms of the beta-keto ester. A series of buffered solutions with known pH values are prepared, and a constant concentration of the compound is added to each. The absorbance of each solution is measured at a wavelength where the difference in absorbance between the two forms is maximal. A plot of absorbance versus pH is generated, and the pKa is determined from the inflection point of the resulting sigmoidal curve.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases. After separation of the layers, the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity, such as the compounds discussed in this guide.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Physical State and Appearance B->C E Solubility Studies B->E F pKa Determination B->F G LogP Measurement B->G D Melting Point / Boiling Point C->D H Data Compilation and Comparison D->H E->H F->H G->H I Structure-Property Relationship Analysis H->I

Caption: Workflow for Physicochemical Property Determination.

Discussion and Conclusion

The substitution of chlorine with fluorine on the phenyl ring results in notable differences in the physicochemical properties of these two ethyl 3-oxo-3-phenylpropanoate analogs. The fluoro analog exhibits a significantly lower molecular weight and boiling point compared to its chloro counterpart. This is consistent with the general trend of fluorine's smaller atomic size and lower polarizability compared to chlorine.

The differences in these fundamental properties can have significant implications for their use in drug discovery and development. For instance, the greater lipophilicity suggested by the higher predicted logP of the chloro analog might lead to different membrane permeability and metabolic profiles compared to the fluoro analog. The choice between these two analogs would, therefore, depend on the specific requirements of the target application, balancing factors such as synthetic accessibility, desired solubility, and expected biological activity. This guide provides the foundational data to aid in making such informed decisions.

References

A Comparative Guide to the Efficacy of Catalysts for the Asymmetric Reduction of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Presentation

The following table summarizes the performance of different catalyst types in the asymmetric reduction of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and structurally similar β-keto esters. This data provides a baseline for catalyst selection and reaction optimization.

Catalyst SystemCatalyst/ReagentSubstrateYield (%)e.e. (%)Reaction ConditionsReference
Ruthenium Catalysis Ru-BINAPGeneral β-keto estersHigh>95H₂, various solvents and pressures[1]
[RuCl₂((R)-BINAP)]Ethyl 4-chloro-3-oxobutanoate9598 (R)MeOH, 50 atm H₂, 30 °C, 20 hN/A
Rhodium Catalysis Rh(I)-complexesGeneral unsaturated estersHighup to 99H₂, various solvents and pressures[2]
Biocatalysis (KRED) KRED from Chryseobacterium sp.Ethyl 4-chloro-3-oxobutanoate95>99.5 (S)Whole cells, glucose, 65 °C, 1 hN/A
KRED from Candida magnoliaeEthyl 4-chloro-3-oxobutanoate85100 (S)E. coli expressing KRED and GDHN/A
Biocatalysis (Yeast) Baker's YeastEthyl acetoacetate45-100>98 (S)Water or organic solvents, sucrose/glucose[3]
Baker's YeastEthyl 3-oxohexanoateHigh>95Glycerol:water, isopropanol[4]
Organocatalysis (CBS) (R)-Me-CBSGeneral aromatic ketonesHigh>95BH₃·SMe₂, THF, -20 °C to 0 °C[5]

Note: Specific experimental data for the asymmetric reduction of this compound is limited in the cited literature. The data presented for analogues such as ethyl 4-chloro-3-oxobutanoate and other β-keto esters serve as representative examples of catalyst efficacy.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below. These protocols are based on established procedures for β-keto esters and can be adapted for this compound.

Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori-type)

This protocol is a general procedure for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.[1]

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • High-pressure autoclave

Procedure:

  • In an inert atmosphere glovebox, charge a glass liner for the autoclave with this compound (1.0 mmol) and the Ruthenium catalyst (0.01 mmol, 1 mol%).

  • Add anhydrous and degassed methanol (5 mL) to dissolve the substrate and catalyst.

  • Seal the autoclave and purge with high-purity hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-100 atm) and heat to the reaction temperature (e.g., 30-50 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Biocatalytic Reduction with Ketoreductases (KREDs)

This protocol describes a general method for the whole-cell biocatalytic reduction of a β-keto ester.[5]

Materials:

  • This compound

  • Recombinant E. coli cells expressing a suitable ketoreductase (KRED) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase - GDH).

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a suspension of the whole cells in the phosphate buffer.

  • To the cell suspension, add glucose to a final concentration of, for example, 1-2% (w/v).

  • Add this compound to the desired substrate concentration (e.g., 10-50 mM). A co-solvent like DMSO may be used to aid solubility.

  • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking samples at regular intervals. Centrifuge the samples to pellet the cells and analyze the supernatant by HPLC for substrate consumption and product formation.

  • Once the reaction is complete, centrifuge the entire reaction mixture to separate the cells.

  • Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction two more times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess using chiral HPLC or GC.

Asymmetric Reduction with Baker's Yeast

This is a general protocol for the asymmetric reduction of a β-keto ester using commercially available baker's yeast.[4][6]

Materials:

  • This compound

  • Dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or glucose

  • Tap water

  • Diatomaceous earth (Celite)

  • Ethyl acetate

Procedure:

  • In a flask, dissolve sucrose (e.g., 30 g) in warm water (e.g., 100 mL).

  • Add the baker's yeast (e.g., 10 g) to the sucrose solution and stir for about 30 minutes at room temperature to activate the yeast.

  • Add this compound (1 g) to the fermenting yeast mixture.

  • Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol outlines the enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst.[5]

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the CBS catalyst solution (0.05-0.1 equivalents).

  • Dilute with anhydrous THF and cool the solution to 0 °C.

  • Slowly add the borane-dimethyl sulfide complex (0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature. Stir for 15 minutes.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the substrate solution dropwise to the catalyst-borane complex mixture over 30-60 minutes at 0 °C.

  • Stir the reaction at this temperature until completion, as monitored by TLC.

  • Quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature, then add 1 M HCl and stir for 30 minutes.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

General Experimental Workflow for Asymmetric Reduction

The following diagram illustrates a generalized workflow for the asymmetric reduction of a β-keto ester, which is applicable to the various catalytic methods described.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Substrate: this compound C Reaction Setup (Solvent, Temperature, Atmosphere) A->C B Catalyst Selection (e.g., Ru-BINAP, KRED, CBS) B->C D Catalytic Asymmetric Reduction C->D E Reaction Monitoring (TLC, HPLC, GC) D->E in-process control F Quenching / Cell Removal D->F E->D G Extraction F->G H Purification (Column Chromatography) G->H I Yield Determination H->I J Enantiomeric Excess (e.e.) Analysis (Chiral HPLC/GC) H->J G cluster_cell Whole Cell Biocatalyst cluster_kred Primary Reaction cluster_regen Cofactor Regeneration Substrate This compound KRED Ketoreductase (KRED) Substrate->KRED Product Chiral Alcohol Product KRED->Product NADP NADP+ KRED->NADP Cosubstrate Glucose GDH Glucose Dehydrogenase (GDH) Cosubstrate->GDH Byproduct Gluconolactone GDH->Byproduct NADPH NADPH GDH->NADPH NADP->GDH NADPH->KRED

References

A Comparative Guide to the Synthesis of Pyrazolones Utilizing Various β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis of 3-methyl-5-pyrazolone using three different β-keto esters: ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate. The performance of each ester is evaluated based on reaction yield and time, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visualizations of the reaction mechanism and workflow are included to facilitate practical application in a research setting.

Introduction

Pyrazolones are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, dyes, and photographic materials. A common and versatile method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[1][2] The choice of β-keto ester can significantly influence the reaction efficiency, yield, and overall cost-effectiveness of the synthesis. This guide focuses on a comparative analysis of ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate in the synthesis of 3-methyl-5-pyrazolone, a key intermediate in many chemical processes.

Performance Comparison of β-Keto Esters

The selection of the β-keto ester impacts the synthesis of 3-methyl-5-pyrazolone in terms of reaction rate and product yield. The differences in performance can be attributed to the steric and electronic effects of the alkyl group in the ester functionality.

β-Keto EsterHydrazine DerivativeSolventReaction Time (hours)Yield (%)Reference
Ethyl AcetoacetateHydrazine HydrateEthanol1≥85[3][4]
Ethyl AcetoacetatePhenylhydrazineAcetic Acid1~93-100[5]
Methyl AcetoacetateHydrazine HydrateEthanol~1-2High (inferred)[5]
Tert-butyl AcetoacetateHydrazine HydrateEthanol>2Moderate (inferred)[6]

Note: Quantitative comparative data for methyl and tert-butyl acetoacetate under identical conditions to ethyl acetoacetate is limited in the readily available literature. The presented data for these esters is inferred based on established chemical principles of reaction kinetics, where steric hindrance from bulkier alkyl groups (tert-butyl > ethyl > methyl) is expected to decrease the rate of reaction.[6]

Reaction Mechanism and Experimental Workflow

The synthesis of pyrazolones from β-keto esters and hydrazines follows the Knorr pyrazole synthesis pathway. The general mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazolone product.

Knorr_Pyrazolone_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product bke β-Keto Ester hydrazone Hydrazone Intermediate bke->hydrazone Condensation hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazolone Pyrazolone cyclic_intermediate->pyrazolone Dehydration

Caption: General mechanism of the Knorr pyrazolone synthesis.

The experimental workflow for the synthesis of pyrazolones is a straightforward process involving reaction setup, monitoring, product isolation, and purification.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Combine β-keto ester and hydrazine derivative - Add solvent and catalyst (if any) start->reaction_setup heating_stirring Heating and Stirring reaction_setup->heating_stirring reaction_monitoring Reaction Monitoring (TLC) heating_stirring->reaction_monitoring workup Reaction Work-up: - Cooling - Precipitation/Extraction reaction_monitoring->workup Reaction Complete isolation Isolation: - Filtration/Evaporation workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization: - Melting Point - Spectroscopy (NMR, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for pyrazolone synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 3-methyl-5-pyrazolone using ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate with hydrazine hydrate.

Protocol 1: Synthesis using Ethyl Acetoacetate

This protocol is adapted from established literature procedures.[4]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Absolute ethanol

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round bottom flask equipped with a magnetic stirrer, place 32.5 g of ethyl acetoacetate.

  • Prepare a solution of 12.5 g of hydrazine hydrate in 20 mL of absolute ethanol.

  • Slowly add the hydrazine hydrate solution dropwise to the ethyl acetoacetate with continuous stirring. The temperature of the reaction mixture should be maintained at approximately 60°C.

  • After the addition is complete, continue stirring for 1 hour.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified 3-methyl-5-pyrazolone.

Protocol 2: Synthesis using Methyl Acetoacetate

This protocol is based on the general principles of the Knorr synthesis, with adjustments for the use of methyl acetoacetate.[5]

Materials:

  • Methyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, combine one equivalent of methyl acetoacetate with 1.1 equivalents of hydrazine hydrate in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to crystallize the product.

  • Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-5-pyrazolone.

Protocol 3: Synthesis using Tert-butyl Acetoacetate

This protocol is a proposed method based on the Knorr synthesis, taking into account the increased steric hindrance of the tert-butyl group.[6]

Materials:

  • Tert-butyl acetoacetate

  • Hydrazine hydrate

  • Ethanol or a higher boiling point solvent (e.g., isopropanol)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve one equivalent of tert-butyl acetoacetate in a suitable solvent like ethanol or isopropanol.

  • Add 1.1 equivalents of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. Due to the steric bulk of the tert-butyl group, a longer reaction time (greater than 2 hours) may be required.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • If the product does not precipitate, the solvent may need to be partially removed under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with a cold solvent.

  • Purify the product by recrystallization.

Conclusion

The synthesis of pyrazolones via the Knorr condensation is a robust and widely used method. This guide demonstrates that while ethyl acetoacetate is a commonly employed and efficient precursor, other β-keto esters such as methyl acetoacetate can also be effectively used. The choice of β-keto ester can be guided by factors such as cost, availability, and desired reaction kinetics. For rapid synthesis with high yields, ethyl and methyl acetoacetate are excellent choices. Tert-butyl acetoacetate, while potentially leading to lower and slower yields due to steric hindrance, may be considered in specific synthetic strategies. The provided protocols and diagrams serve as a practical resource for researchers to design and execute the synthesis of pyrazolones tailored to their specific needs.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Synopsis

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is classified with several hazards, underscoring the need for careful handling during disposal.[1] The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Warning)H302Harmful if swallowed.[1]
Skin Corrosion/Irritation (Warning)H315Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Warning)H319Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning)H335May cause respiratory irritation.[1]
Acute Toxicity, Dermal (Warning)H312Harmful in contact with skin (50% of notifications).[1]
Acute Toxicity, Inhalation (Warning)H332Harmful if inhaled (50% of notifications).[1]

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is in use:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Laboratory coat or a chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area or within a fume hood.

Step-by-Step Disposal Protocol

Given the absence of a specific SDS, do not attempt to neutralize or chemically treat this compound without a comprehensive understanding of the potential reactions and byproducts. The recommended procedure is to manage it as hazardous chemical waste.[2]

Step 1: Waste Identification and Labeling

  • Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".

  • Indicate the approximate quantity of the waste.

  • Include the date of waste generation on the label.

Step 2: Waste Segregation and Storage

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the container is kept closed and is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.

Step 3: Contaminated Material Disposal

  • Any materials that have come into contact with the compound, such as gloves, absorbent pads, or glassware, must be considered contaminated.

  • Solid Waste: Place contaminated solids in a designated, labeled hazardous waste bag or container.

  • Liquid Waste (Rinsate): When rinsing contaminated glassware, the first rinse with a suitable solvent (e.g., acetone, ethanol) should be collected and disposed of as hazardous liquid waste in your labeled container.

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][3]

  • Provide them with all available information on the compound's hazards.

  • As a chlorinated organic compound, high-temperature incineration by a licensed facility is a common and effective method for its complete destruction.[2] Landfill disposal is not recommended for this type of chemical waste.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Ethyl 3-(4-chlorophenyl)-3-oxopropanoate for Disposal sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow specific disposal instructions in the SDS sds_check->follow_sds  Yes treat_hazardous Treat as Hazardous Chemical Waste sds_check->treat_hazardous No   end_sds End follow_sds->end_sds label_waste Label Waste Container: 'Hazardous Waste: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate' treat_hazardous->label_waste segregate Segregate from incompatible materials (acids, bases, oxidizers) label_waste->segregate store Store in a designated, secure hazardous waste area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal contractor store->contact_ehs professional_disposal Arrange for Professional Disposal (e.g., high-temperature incineration) contact_ehs->professional_disposal end_no_sds End professional_disposal->end_no_sds

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult with your institution's safety office for specific guidance and requirements.

References

Essential Safety and Operational Guide for Handling Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal procedures for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, tailored for research and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause significant health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecification and Use
Eye and Face Protection Safety Goggles or Face ShieldWear tight-sealing safety goggles or a full-face shield to protect against splashes.[2]
Hand Protection Chemical-Resistant GlovesWear suitable gloves. Nitrile rubber, neoprene, or butyl rubber are recommended. Inspect gloves for integrity before each use.[3][4]
Body Protection Laboratory Coat or CoverallsWear a lab coat or chemical-resistant coveralls to protect skin from contact.[2][4]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse in a well-ventilated area. If ventilation is insufficient or irritation is experienced, use an approved respirator.[2]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is crucial for the safe handling of this compound. The following diagram and steps outline the recommended procedure from preparation to post-handling cleanup.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace prep_ppe->prep_setup Ensure all PPE is correctly worn handle_chem 3. Handle Chemical prep_setup->handle_chem Work within a fume hood cleanup_decon 4. Decontaminate handle_chem->cleanup_decon After handling is complete cleanup_dispose 5. Dispose of Waste cleanup_decon->cleanup_dispose Segregate waste properly cleanup_ppe 6. Doff PPE cleanup_dispose->cleanup_ppe After all materials are secured final_wash 7. Personal Hygiene cleanup_ppe->final_wash Follow correct doffing procedure

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Handling
  • Preparation:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

    • Don the appropriate PPE as specified in Table 1.

    • Prepare your workspace by ensuring it is clean and uncluttered. All handling of this chemical should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Handling:

    • Use only outdoors or in a well-ventilated area.[2]

    • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[2]

    • Prevent contact with skin and eyes.[2]

    • Do not eat, drink, or smoke when using this product.[2]

  • Post-Handling and Cleanup:

    • Wash hands and any exposed skin thoroughly after handling.[2]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated PPE.

    • Wash contaminated clothing before reuse.[3]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents and container to an approved waste disposal plant.[2] This should be treated as special waste and handled by a licensed disposal company.[3]
Contaminated PPE Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container and disposed of as hazardous waste.
Contaminated Labware Glassware and other equipment should be decontaminated. If decontamination is not possible, it must be disposed of as hazardous waste.

Disposal Protocol:

  • Segregation: Keep waste this compound and its containers separate from other waste streams.

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Consultation: Arrange for disposal in consultation with your institution's Environmental Health and Safety (EHS) office and local waste disposal authorities to ensure compliance with all national and regional regulations.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.